molecular formula C15H17NO5 B15602069 (2E)-TCO-PNB ester

(2E)-TCO-PNB ester

Cat. No.: B15602069
M. Wt: 291.30 g/mol
InChI Key: FJMMADPCDJNXAH-FYDYADQUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-TCO-PNB ester is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1R,4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1-/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMMADPCDJNXAH-FYDYADQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CC[C@@H](C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of (2E)-TCO-PNB ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, chemical biology, and drug development.

Core Chemical Properties

This compound, systematically named (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a versatile reagent featuring two key reactive moieties: a strained trans-cyclooctene (B1233481) (TCO) group and an amine-reactive p-nitrophenyl (PNP) ester. This dual functionality allows for a two-step conjugation strategy, making it a valuable tool for linking molecules of interest to amine-containing biomolecules.

The TCO group is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry known for its exceptionally fast kinetics and high specificity.[1] The PNP ester, an activated ester, readily reacts with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, to form stable carbamate (B1207046) linkages.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₅H₁₇NO₅[2]
Molecular Weight 291.30 g/mol [2]
CAS Number 1580501-97-8[2][3]
Appearance Solid[4]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.[2][5]
Solubility Soluble in organic solvents such as DMSO and DMF.[6]
Reactivity and Stability

The reactivity of this compound is centered around its two functional groups. The PNP ester provides a reliable method for conjugation to amine-containing molecules. While not as reactive as N-hydroxysuccinimide (NHS) esters, PNP esters offer a good balance of reactivity and hydrolytic stability, particularly in organic solvents.

The TCO group's reactivity is a key feature, enabling rapid and specific ligation to tetrazines even at low concentrations. However, the strained trans-conformation of the cyclooctene (B146475) ring is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form. This isomerization can be influenced by factors such as exposure to light and certain storage conditions. Therefore, it is recommended to store TCO-containing compounds in the dark and at low temperatures to maintain their reactivity.[7]

Experimental Protocols

The use of this compound typically involves a two-stage process: first, the conjugation of the ester to an amine-containing molecule, followed by the bioorthogonal reaction of the TCO group with a tetrazine.

Protocol 1: Amine Conjugation with this compound

This protocol is adapted from general procedures for amine labeling with activated esters and should be optimized for the specific biomolecule of interest.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL). This solution should be prepared fresh.

    • Prepare the amine-containing molecule in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the ester is a common starting point.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using an appropriate purification method such as size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

Protocol 2: TCO-Tetrazine Ligation (Click Chemistry)

Materials:

  • TCO-functionalized molecule (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-functionalized and tetrazine-functionalized molecules in the Reaction Buffer.

    • Mix the two components in the desired stoichiometric ratio. A slight excess (1.1-1.5 fold) of one reactant is often used to ensure complete consumption of the other.

  • Ligation Reaction:

    • Incubate the reaction mixture at room temperature. The reaction is typically very fast, with significant product formation occurring within minutes to an hour.[8]

    • The progress of the reaction can be monitored by techniques such as LC-MS or, if one of the components is fluorescent, by fluorescence spectroscopy.

  • Purification (if necessary):

    • If required, the final conjugate can be purified from any unreacted starting materials using standard biochemical techniques like size-exclusion chromatography.

Quantitative Data

The efficiency of the two-step conjugation process depends on the conditions of both the amine coupling and the TCO-tetrazine ligation.

Table 1: Factors Influencing Amine Conjugation Efficiency
FactorRecommendationRationale
pH 8.3 - 8.5At this pH, primary amines are sufficiently deprotonated to be nucleophilic, while minimizing hydrolysis of the ester.[9]
Buffer Amine-free (e.g., bicarbonate, phosphate)Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the ester.[10]
Solvent Anhydrous DMF or DMSO for stock solutionp-Nitrophenyl esters are susceptible to hydrolysis, especially in aqueous solutions at higher pH.[9]
Stoichiometry 10-20 fold molar excess of esterA higher concentration of the ester drives the reaction towards completion. Optimal ratio should be determined empirically.
Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions

The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions. The rate is highly dependent on the substituents on the tetrazine ring.

Tetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazine~1 x 10⁶[6]
3-methyl-6-phenyl-s-tetrazine~3.3 x 10⁴[1]
3,6-diphenyl-s-tetrazine~2 x 10³[1]

Note: These values are for the reaction of the TCO moiety and are indicative of the reactivity of this compound after its conjugation to a target molecule.

Mandatory Visualizations

Diagram 1: Two-Step Bioconjugation Workflow

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: TCO-Tetrazine Ligation A Amine-containing Molecule (e.g., Protein) C TCO-functionalized Molecule A->C Reaction with PNB ester B This compound B->C E Final Bioconjugate C->E iEDDA Reaction D Tetrazine-functionalized Molecule D->E

Caption: Workflow for bioconjugation using this compound.

Diagram 2: Factors Influencing TCO-Tetrazine Reaction Rate

G Rate iEDDA Reaction Rate TCO TCO Properties Rate->TCO Tetrazine Tetrazine Properties Rate->Tetrazine Conditions Reaction Conditions Rate->Conditions Strain Ring Strain (trans-conformation) TCO->Strain Increases rate EWG Electron-Withdrawing Substituents Tetrazine->EWG Increases rate Sterics Steric Hindrance Tetrazine->Sterics Decreases rate Solvent Solvent Polarity Conditions->Solvent Can influence rate Temp Temperature Conditions->Temp Increases rate

References

An In-Depth Technical Guide to (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2E)-TCO-PNB ester is a hetero-bifunctional crosslinker that has become an essential tool in the fields of bioconjugation, chemical biology, and drug development. It features two key reactive moieties: a strained trans-cyclooctene (B1233481) (TCO) group and an amine-reactive p-nitrophenyl (PNB) ester. This unique architecture allows for a two-step, sequential modification of biomolecules. The PNB ester facilitates covalent attachment to primary amines, such as those on lysine (B10760008) residues in proteins, while the TCO group enables extremely fast, specific, and catalyst-free "click" chemistry with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This guide provides a comprehensive overview of its properties, mechanism, applications, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound, also known as (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a pale yellow solid at room temperature.[1] Its functionality is critically dependent on its structure and stability. The trans configuration of the cyclooctene (B146475) ring induces significant ring strain, which is the driving force for its high reactivity towards tetrazines. However, this strained system is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) isomer and hydrolysis, necessitating careful storage and handling.[2][3]

PropertyValueCitations
IUPAC Name (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate[2]
Synonyms TCO-PNB ester, trans-Cyclooctene-p-nitrobenzene ester[1]
Molecular Formula C₁₅H₁₇NO₅[3][4][5]
Molecular Weight 291.30 g/mol [2][4][6]
CAS Number 1580501-97-8[4][5][7]
Appearance Pale yellow solid; Powder or chunks[1][8]
Purity Typically ≥95%[1][3]
Storage Conditions Store at -20°C or -80°C under an inert atmosphere, protected from light and moisture.[2][3][4][5][6][9]

Mechanism of Action and Reaction Pathways

The utility of this compound lies in its two orthogonal reactive handles, which can be addressed in a stepwise manner.

Step 1: Amine Acylation

The p-nitrophenyl ester is an activated ester that readily reacts with primary amine nucleophiles, such as the ε-amine of lysine residues on proteins or other amine-containing molecules. This reaction forms a stable carbamate (B1207046) linkage, releasing p-nitrophenol as a byproduct. The reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.5-8.5) to ensure the amine is deprotonated and thus maximally nucleophilic.

Amine_Acylation cluster_reactants Reactants cluster_products Products TCO_PNB This compound TCO_Biomolecule TCO-Biomolecule (Carbamate Linkage) TCO_PNB->TCO_Biomolecule Acylation PNP p-nitrophenol (Byproduct) TCO_PNB->PNP Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->TCO_Biomolecule

Caption: Reaction scheme for labeling a primary amine with this compound.

Step 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation

Once the biomolecule is functionalized with the TCO group, it is ready for the bioorthogonal "click" reaction. The electron-poor tetrazine reacts with the electron-rich, strained TCO dienophile in an iEDDA cycloaddition. This reaction is exceptionally fast and selective, proceeding rapidly at low concentrations and physiological conditions without the need for a catalyst. It forms a stable dihydropyridazine (B8628806) linkage and releases nitrogen gas.

iEDDA_Ligation cluster_reactants Reactants cluster_products Products TCO_Biomolecule TCO-Biomolecule Final_Conjugate Final Bioconjugate (Dihydropyridazine Linkage) TCO_Biomolecule->Final_Conjugate iEDDA Click Reaction N2 N₂ Gas TCO_Biomolecule->N2 Tetrazine_Payload Tetrazine-Payload (e.g., Drug, Fluorophore) Tetrazine_Payload->Final_Conjugate

Caption: The TCO-tetrazine iEDDA cycloaddition reaction pathway.

Quantitative Data

Reaction Kinetics

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known. The second-order rate constants are highly dependent on the specific tetrazine structure and solvent but are typically several orders of magnitude higher than other click chemistry reactions.

ReactantsSolventRate Constant (k) [M⁻¹s⁻¹]Citations
General TCO-TetrazineVarious1 - 1 x 10⁶[10][11]
TCO with Hydrogen-substituted TetrazinesAqueous MediaUp to 30,000[10][12]
TCO with Methyl-substituted TetrazinesAqueous Media~1,000[2][10]
Dipyridyl Tetrazine with TCONot Specified2,000 (±400)[10]
Storage and Stability

Proper storage is critical to maintain the reactivity of this compound.

FormatTemperatureDurationCitations
Powder-20°C3 years[4]
In Solvent (Stock Solution)-20°C1 month[4][6]
In Solvent (Stock Solution)-80°C6 months[4][6]

Key Applications

The unique properties of this compound make it a versatile reagent for numerous applications in research and drug development.

  • PROTAC Development : It serves as a linker to conjugate a target protein binder with an E3 ligase ligand, forming a Proteolysis-Targeting Chimera (PROTAC) for targeted protein degradation.[2][4][5][6]

  • Antibody-Drug Conjugates (ADCs) : It is used in the construction of ADCs, particularly in pre-targeting strategies where a TCO-modified antibody is administered first, followed by a tetrazine-linked cytotoxic drug.[2]

  • Pre-targeted Imaging : This strategy reduces background signal and radiation exposure in nuclear imaging. A TCO-antibody localizes to the target tissue, and after systemic clearance of unbound antibody, a small, fast-clearing tetrazine-radiolabel is administered for highly specific imaging.[2]

  • Biomaterial and Surface Functionalization : The linker can be used to immobilize proteins or other biomolecules onto surfaces or hydrogels for applications in tissue engineering and diagnostics.

Pretargeting_Concept Conceptual Workflow for Pre-targeted Therapy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Effect Inject_Ab Administer TCO-Antibody Localize Antibody localizes to target site (e.g., tumor) Inject_Ab->Localize Clearance Unbound antibody clears from circulation Localize->Clearance Reaction Bioorthogonal reaction occurs at target site Clearance->Reaction Time Delay Inject_Drug Administer Tetrazine-Drug Inject_Drug->Reaction Effect Therapeutic effect is localized Reaction->Effect

Caption: A logical workflow for pre-targeted drug delivery using TCO-tetrazine chemistry.

Experimental Protocols

The following are generalized protocols that should be optimized for specific applications.

Protocol: Labeling a Protein with this compound

This protocol describes the functionalization of a protein with TCO groups by targeting primary amines.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Workflow Diagram:

Protein_Labeling_Workflow start Start buffer_exchange 1. Buffer Exchange Protein into amine-free buffer (e.g., PBS, pH 7.4) start->buffer_exchange reagent_prep 2. Prepare TCO-PNB Ester Dissolve in anhydrous DMSO to 10 mM buffer_exchange->reagent_prep reaction 3. Labeling Reaction Add 10-20x molar excess of TCO-PNB to protein reagent_prep->reaction incubate 4. Incubate 60 minutes at room temperature reaction->incubate quench 5. Quench Reaction Add Tris buffer to final concentration of 50-100 mM incubate->quench purify 6. Purify Remove excess reagent via desalting column quench->purify end TCO-Labeled Protein Ready for Conjugation purify->end

Caption: Experimental workflow for protein functionalization with this compound.

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If the existing buffer contains primary amines like Tris, perform a buffer exchange using a desalting column.[10][12]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10][12]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.[10][12]

  • Quenching: Stop the reaction by adding quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.[10][12]

  • Purification: Remove excess, unreacted TCO-PNB ester and p-nitrophenol byproduct using a desalting column or dialysis.[12] The TCO-labeled protein is now ready for conjugation.

Protocol: TCO-Tetrazine Bioconjugation

Procedure:

  • Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[12]

  • Conjugation: Mix the TCO- and tetrazine-containing components. A 1:1 to 1:1.5 molar ratio is typically used, often with a slight excess of the tetrazine component.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[10][12] The reaction is often complete in under an hour due to the fast kinetics.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using a suitable method like size-exclusion chromatography.

Limitations and Optimization Strategies

  • Hydrophobic Interactions: The hydrophobic TCO moiety can sometimes interact with hydrophobic patches on a biomolecule's surface, "masking" it and reducing its reactivity with tetrazines.[13]

  • Isomerization: The reactive trans-isomer can slowly convert to the unreactive cis-isomer in solution, reducing the number of functional groups available for ligation.[3]

  • Optimization: To overcome masking, this compound can be used to install TCOs via a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), which extends the reactive group away from the biomolecule's surface and improves solubility.[11][13] Using freshly prepared solutions and appropriate storage conditions is critical to prevent degradation.

Conclusion

This compound is a powerful and versatile hetero-bifunctional linker that bridges conventional amine-based conjugation with high-performance, bioorthogonal click chemistry. Its reliability, rapid kinetics, and specificity have made it an indispensable reagent for constructing complex bioconjugates, developing advanced drug delivery systems like PROTACs and ADCs, and enabling innovative pre-targeted imaging and therapeutic strategies. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is essential for its successful implementation in research and development.

References

An In-depth Technical Guide to (2E)-TCO-PNB Ester: Structure, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (2E)-TCO-PNB ester, a key reagent in the field of bioorthogonal chemistry. We will delve into its chemical structure, provide a detailed synthesis protocol, present key quantitative data, and outline its application in labeling biomolecules.

Core Concepts: Structure and Properties

This compound, systematically named (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a bifunctional molecule designed for bioorthogonal chemistry and bioconjugation. Its structure features two key components: a strained trans-cyclooctene (B1233481) (TCO) ring and a p-nitrophenyl (PNP) carbonate ester.

The TCO moiety is the reactive handle for bioorthogonal "click chemistry". Specifically, it undergoes a rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[1][2] This reaction is characterized by its fast kinetics and the absence of a need for a catalyst, making it ideal for use in complex biological systems.

The p-nitrophenyl carbonate ester is an amine-reactive group. It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable carbamate (B1207046) linkage.[3] This allows for the covalent attachment of the TCO group to biomolecules.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₇NO₅[1]
Molecular Weight 291.30 g/mol [1]
Appearance White to off-white solid[3]
Purity Typically >95% (HPLC)[3]
Storage Conditions -20°C, desiccated[4]
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM[3]

Synthesis of this compound

The overall synthetic scheme can be visualized as follows:

Synthesis_Scheme cluster_0 Step 1: Synthesis of trans-cyclooctenol cluster_1 Step 2: Formation of the PNB Ester COD cis,cis-1,5-Cyclooctadiene Epoxide Cyclooctadiene monoepoxide COD->Epoxide Epoxidation (m-CPBA) c_TCO_OH cis-Cyclooct-4-enol Epoxide->c_TCO_OH Reduction (LiAlH4) t_TCO_OH trans-Cyclooct-4-enol c_TCO_OH->t_TCO_OH Photoisomerization (UV, sensitizer) TCO_PNB_ester This compound t_TCO_OH->TCO_PNB_ester Esterification (Pyridine, DCM) PNP_chloroformate p-Nitrophenyl chloroformate PNP_chloroformate->TCO_PNB_ester

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of trans-cyclooct-2-enol

This procedure is adapted from protocols for the synthesis of similar TCO-alcohols.

  • Materials: cis,cis-1,5-Cyclooctadiene, m-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Lithium aluminum hydride (LiAlH₄), Diethyl ether, Acetone, Dry ice, UV photoreactor (e.g., with a 254 nm lamp), Methyl benzoate (B1203000) (photosensitizer).

  • Procedure:

    • Epoxidation: Dissolve cis,cis-1,5-cyclooctadiene in DCM and cool the solution to 0°C. Add a solution of m-CPBA in DCM dropwise while maintaining the temperature. The reaction is typically stirred for several hours at 0°C.

    • Reduction: In a separate flask, prepare a suspension of LiAlH₄ in diethyl ether. Add the crude epoxide solution dropwise to the LiAlH₄ suspension at 0°C. The reaction is then warmed to room temperature and stirred overnight.

    • Work-up: Quench the reaction carefully by the sequential addition of water and a sodium hydroxide (B78521) solution. Filter the resulting salts and concentrate the filtrate to obtain cis-cyclooct-4-enol.

    • Photoisomerization: Prepare a solution of cis-cyclooct-4-enol and a photosensitizer (e.g., methyl benzoate) in a suitable solvent (e.g., acetone). Irradiate the solution with a UV lamp (e.g., 254 nm) in a photoreactor. The progress of the isomerization can be monitored by techniques like GC-MS.

    • Purification: After the reaction is complete, the solvent is removed, and the resulting trans-cyclooct-4-enol is purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

This procedure is based on the general method for the synthesis of p-nitrophenyl carbonates from alcohols.[5]

  • Materials: trans-cyclooct-2-enol, p-Nitrophenyl chloroformate, Pyridine (B92270), Dichloromethane (DCM).

  • Procedure:

    • Dissolve trans-cyclooct-2-enol in anhydrous DCM and cool the solution to 0°C.

    • Add pyridine to the solution.

    • Add a solution of p-nitrophenyl chloroformate in DCM dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to yield this compound as a white to off-white solid.

Table 2: Representative Yields for Synthesis Steps

StepProductTypical YieldReference
Epoxidation & Reductioncis-Cyclooct-4-enol70-80%(Estimated from similar syntheses)
Photoisomerizationtrans-Cyclooct-4-enol40-60%(Estimated from similar syntheses)
EsterificationThis compound80-95%[5]

Note: Yields are highly dependent on reaction scale and purification efficiency. The provided yields are estimates based on literature for similar compounds.

Application in Bioconjugation: Labeling of Primary Amines

This compound is a valuable tool for the modification of biomolecules containing primary amines, most notably proteins. The following protocol outlines a general procedure for protein labeling.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Bioorthogonal Ligation Protein_Sol Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Reaction Incubate at RT (1-2 hours) Protein_Sol->Reaction TCO_PNB This compound in DMSO TCO_PNB->Reaction Purification Size-Exclusion Chromatography (or Dialysis) Reaction->Purification TCO_Protein TCO-labeled Protein Purification->TCO_Protein Ligation iEDDA Reaction TCO_Protein->Ligation Tetrazine_Probe Tetrazine-functionalized Probe Tetrazine_Probe->Ligation

Caption: Workflow for protein labeling and subsequent bioorthogonal ligation.

Detailed Protocol for Protein Labeling
  • Materials: Protein of interest, this compound, Anhydrous Dimethyl sulfoxide (B87167) (DMSO), Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0), Size-exclusion chromatography column or dialysis cassette.

  • Procedure:

    • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS. The protein concentration should be in the range of 1-10 mg/mL.

    • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

    • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Purification: Remove the unreacted this compound and byproducts using a size-exclusion chromatography column or by dialysis against an appropriate buffer.

    • Characterization: The degree of labeling (DOL), which is the average number of TCO molecules per protein, can be determined using techniques such as MALDI-TOF mass spectrometry or by reacting the TCO-labeled protein with a fluorescently-labeled tetrazine and measuring the absorbance.

Bioorthogonal Reaction: TCO-Tetrazine Ligation

The TCO-labeled biomolecule is now ready for the highly specific and rapid inverse-electron-demand Diels-Alder reaction with a tetrazine-functionalized probe. This probe can be a fluorescent dye, a biotin (B1667282) tag, a drug molecule, or another biomolecule.

TCO_Tetrazine_Ligation TCO_Protein TCO-Protein Intermediate Diels-Alder Cycloadduct TCO_Protein->Intermediate Tetrazine_Probe Tetrazine-Probe Tetrazine_Probe->Intermediate + Product Stable Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2

Caption: The TCO-Tetrazine inverse-electron-demand Diels-Alder reaction.

This reaction proceeds rapidly under physiological conditions (pH 7.4, 37°C) and results in the formation of a stable covalent bond. The only byproduct is nitrogen gas, making this a very clean and biocompatible ligation strategy.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its bifunctional nature allows for the straightforward introduction of the highly reactive trans-cyclooctene moiety onto biomolecules containing primary amines. The subsequent bioorthogonal TCO-tetrazine ligation provides a robust method for site-specific labeling, imaging, and drug delivery applications. This guide has provided a comprehensive overview of its structure, a detailed synthesis protocol, and a practical guide for its use in bioconjugation, empowering researchers to leverage this exciting technology in their work.

References

The (2E)-TCO-PNB Ester: A Technical Guide to Bioorthogonal Labeling and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility.[1] This powerful ligation has paved the way for advanced applications in live-cell imaging, diagnostics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Central to these applications is the ability to efficiently conjugate TCO moieties to biomolecules. The (2E)-TCO-PNB ester is a key reagent that facilitates this, providing a stable yet reactive handle for the precise installation of TCO onto proteins, antibodies, and other amine-containing molecules. This technical guide provides an in-depth overview of the this compound bioorthogonal reaction, including its core mechanism, quantitative kinetic data, detailed experimental protocols, and visualizations of key workflows.

Core Mechanism: A Rapid and Irreversible Cycloaddition

The bioorthogonal reaction at the heart of this technology is the IEDDA cycloaddition between the electron-deficient tetrazine and the strained, electron-rich trans-cyclooctene.[1] This reaction proceeds through a two-step mechanism:

  • [4+2] Cycloaddition: The tetrazine acts as the diene and the TCO as the dienophile in a rapid [4+2] cycloaddition to form an unstable tricyclic intermediate.[1]

  • Retro-Diels-Alder Reaction: This intermediate then swiftly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1]

The release of nitrogen gas is a significant thermodynamic driving force, rendering the reaction irreversible and forming a stable dihydropyridazine (B8628806) conjugate.[1] The reaction is exceptionally fast, with second-order rate constants among the highest reported for any bioorthogonal reaction, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[1] This rapid kinetics allows for efficient labeling at low micromolar to nanomolar concentrations, which is critical for in vivo applications to minimize potential toxicity and off-target effects.[1]

Reaction_Mechanism Tetrazine Tetrazine (Diene) Intermediate Unstable Tricyclic Intermediate Tetrazine->Intermediate + TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Quantitative Kinetic Data

The kinetics of the TCO-tetrazine ligation are highly dependent on the specific structures of both the TCO and tetrazine derivatives. The stereochemistry of substituents on the TCO ring plays a crucial role, with axial isomers generally exhibiting faster reaction rates than their equatorial counterparts. Furthermore, the electronic properties of the tetrazine influence the reaction speed.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2,000[2]The foundational TCO structure.
axial-5-hydroxy-trans-cyclooctene (a-TCO)3,6-dipyridyl-s-tetrazine~150,000[1][2]Increased reactivity due to steric effects.
equatorial-5-hydroxy-trans-cyclooctene (e-TCO)3,6-dipyridyl-s-tetrazine~22,400[1]Less reactive than the axial isomer.
Conformationally strained TCO (s-TCO)3,6-dipyridyl-s-tetrazine~3,300,000[3]The fastest TCO to date, but with a trade-off in stability.
TCOHydrogen-substituted tetrazinesup to 30,000[4]Good balance of stability and fast kinetics.
TCOMethyl-substituted tetrazines~1,000[4]Slower kinetics compared to hydrogen-substituted tetrazines.

Experimental Protocols

The this compound contains a p-nitrophenyl (PNB) ester, an amine-reactive group that allows for its conjugation to biomolecules such as proteins and antibodies through the formation of a stable amide bond.[5] What follows is a general protocol for the labeling of a protein with this compound and its subsequent bioorthogonal reaction with a tetrazine-functionalized molecule.

Protocol 1: Labeling of a Protein with this compound

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.

  • This compound Stock Solution Preparation:

    • Dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM. This stock solution should be prepared fresh.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.

  • Quenching the Reaction (Optional):

    • To quench any unreacted this compound, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Combine the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer. A 1.5- to 2-fold molar excess of the tetrazine-functionalized molecule is often used to ensure complete labeling of the protein.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is often complete within this timeframe due to the fast kinetics. For in vivo applications, the reaction will proceed under physiological conditions.

  • Purification (Optional):

    • Depending on the downstream application, the final conjugate may be purified from excess tetrazine-functionalized molecule using size-exclusion chromatography or dialysis.

Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

A significant application of the this compound is in the construction of ADCs. The following diagram illustrates a typical workflow.

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker-Payload Synthesis cluster_2 Step 3: Bioorthogonal Ligation cluster_3 Step 4: Purification & Characterization Antibody Antibody Modified_Ab TCO-Modified Antibody Antibody->Modified_Ab Amine-reactive conjugation TCO_PNB This compound TCO_PNB->Modified_Ab ADC Antibody-Drug Conjugate (ADC) Modified_Ab->ADC Tetrazine_Linker Tetrazine Linker Tz_Payload Tetrazine-Payload Conjugate Tetrazine_Linker->Tz_Payload Payload Cytotoxic Payload Payload->Tz_Payload Conjugation Tz_Payload->ADC IEDDA Reaction Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC)

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

The this compound is a versatile and efficient reagent for the introduction of trans-cyclooctene moieties onto biomolecules. Its amine-reactive PNB ester allows for straightforward conjugation to proteins and antibodies, enabling their use in the exceptionally rapid and specific TCO-tetrazine bioorthogonal ligation. This technology has profound implications for researchers in chemical biology, drug development, and diagnostics, providing a robust platform for the construction of sophisticated bioconjugates for a wide array of applications. The high reaction rates and biocompatibility of this chemistry make it an invaluable tool for probing biological systems and developing next-generation therapeutics.

References

An In-Depth Technical Guide to the Reactivity of (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of (2E)-T-CO-PNB ester, a bifunctional linker crucial for advancements in bioconjugation and the development of targeted therapeutics. This document details the core reactivity principles, stability considerations, and practical experimental protocols to empower researchers in their application of this versatile molecule.

Core Reactivity Principles

(2E)-TCO-PNB ester, or (trans-Cyclooctene-p-nitrophenyl ester), possesses two distinct reactive functionalities, enabling a two-step, orthogonal conjugation strategy. This dual reactivity is central to its utility in constructing complex bioconjugates, such as antibody-drug conjugates (ADCs).

  • Amine-Reactive p-Nitrophenyl (PNP) Ester: The PNP ester group reacts efficiently with primary and secondary amines, most notably the ε-amino group of lysine (B10760008) residues on proteins, to form stable amide bonds. This reaction is typically carried out in aqueous buffers at a slightly alkaline pH (7.5-8.5) to ensure the deprotonation of the amine nucleophile.

  • trans-Cyclooctene (B1233481) (TCO) Moiety for Bioorthogonal Chemistry: The strained trans-cyclooctene ring is a highly reactive dienophile in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions.[1] This "click chemistry" reaction pairs with 1,2,4,5-tetrazines (Tz) to form a stable dihydropyridazine (B8628806) linkage. A key advantage of the TCO-tetrazine ligation is its bioorthogonality; the reaction proceeds rapidly and with high specificity in complex biological media without interfering with native biochemical processes.[2]

The following diagram illustrates the dual reactivity of this compound:

G cluster_amine Amine Reactivity cluster_tetrazine Bioorthogonal Reactivity TCO_PNB This compound Amine Primary Amine (e.g., Lysine on Antibody) TCO_PNB->Amine Acylation (pH 7.5-8.5) PNP p-Nitrophenol (Leaving Group) TCO_PNB->PNP releases Tetrazine Tetrazine (Tz) TCO_PNB->Tetrazine iEDDA Click Reaction Amide_Bond Stable Amide Bond Amine->Amide_Bond Diels_Alder Inverse-Electron-Demand Diels-Alder Cycloaddition Tetrazine->Diels_Alder Dihydropyridazine Stable Dihydropyridazine Linkage Diels_Alder->Dihydropyridazine

Dual reactivity of this compound.

Quantitative Reactivity Data

Reactivity of the p-Nitrophenyl Ester with Amines

The rate of acylation of primary amines by the PNP ester is dependent on several factors, including pH, temperature, and the nucleophilicity of the amine. While specific kinetic data for the reaction of this compound with various amines is not extensively published, the hydrolysis of similar p-nitrophenyl esters provides a useful proxy for understanding its reactivity. The rate of hydrolysis of p-nitrophenyl esters is significantly pH-dependent, with a notable increase in rate at higher pH values due to the increased concentration of the more nucleophilic hydroxide (B78521) ion.[3][4] This underscores the importance of maintaining a basic pH (typically 7.5-8.5) to favor the aminolysis reaction over hydrolysis.

Reactant/ConditionRate Constant (k)Notes
p-Nitrophenyl acetate (B1210297) hydrolysis, pH 2~0.015 min⁻¹Demonstrates slow hydrolysis in acidic conditions.[3]
p-Nitrophenyl acetate hydrolysis, pH 7IncreasesThe rate begins to accelerate around neutral pH.[3]
p-Nitrophenyl acetate hydrolysis, pH 11~0.285 min⁻¹Shows significantly faster hydrolysis in basic conditions.[3]
Reaction with primary amines (e.g., lysine)Generally fast at pH 7.5-8.5The reaction is typically complete within 1-2 hours at room temperature.[2]
Reactivity of the trans-Cyclooctene with Tetrazines

The iEDDA reaction between TCO and tetrazines is exceptionally fast, with second-order rate constants spanning several orders of magnitude depending on the specific TCO and tetrazine derivatives. This high reaction rate allows for efficient labeling at low concentrations of reactants.[5]

trans-Cyclooctene DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
TCO3,6-di-(2-pyridyl)-s-tetrazine26,000PBS, 37°C[6]
TCO3-methyl-6-phenyl-1,2,4,5-tetrazine2,000 - 30,000PBS, 37°C[7]
sTCO (strained TCO)3,6-diphenyl-s-tetrazine160 times faster than TCOMethanol, ambient temperature[8]
d-TCO (dioxolane-fused TCO)3,6-dipyridyl-s-tetrazine366,000 ± 15,000Water, 25°C[9][10]
Cyclopropane-fused TCO3,6-dipyridyl-s-tetrazine3,300,000 ± 40,000Water, 25°C[9][10]

Stability Considerations

The stability of this compound is a critical factor for its successful application. Both the TCO and PNP ester moieties have distinct stability profiles.

  • trans-Cyclooctene Isomerization: The highly strained trans-isomer of cyclooctene (B146475) can isomerize to the more stable but significantly less reactive cis-isomer. This process can be accelerated by exposure to light and certain transition metals. To mitigate this, TCO-containing reagents should be stored in the dark at low temperatures (-20°C is recommended) and protected from sources of metal contamination.[11] More recent developments have led to conformationally strained TCO derivatives, such as dioxolane-fused TCO (d-TCO), which exhibit improved stability in aqueous solutions and blood serum.[9][10]

  • Hydrolysis of the PNP Ester: The PNP ester is susceptible to hydrolysis, particularly at elevated pH. As indicated by studies on similar compounds, the rate of hydrolysis increases significantly in basic conditions.[3][4] Therefore, stock solutions of this compound should be prepared in anhydrous solvents like DMSO or DMF and used promptly after preparation. Prolonged incubation in aqueous buffers, especially at pH > 8.5, should be avoided to minimize hydrolytic degradation of the ester.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow, specifically for the labeling of an antibody.

Antibody Preparation and Labeling with this compound

This protocol outlines the steps for conjugating this compound to an antibody via its lysine residues.

G start Start ab_prep Antibody Preparation (Buffer Exchange into Amine-Free Buffer, pH 8.0-8.5) start->ab_prep conjugation Conjugation Reaction (Mix Antibody and TCO-PNB Ester, Incubate 1-2h at RT) ab_prep->conjugation tco_pnb_prep This compound Preparation (Dissolve in Anhydrous DMSO) tco_pnb_prep->conjugation quenching Quenching (Add Tris or Glycine to Quench Unreacted Ester) conjugation->quenching purification Purification of TCO-Antibody (Size-Exclusion Chromatography) quenching->purification characterization Characterization (Determine Degree of Labeling) purification->characterization end End characterization->end

Workflow for antibody labeling with this compound.

Materials:

  • Antibody of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer-exchanged into an amine-free buffer like PBS.

    • For the labeling reaction, exchange the antibody into the Reaction Buffer (pH 8.0-8.5).

    • Adjust the antibody concentration to 2-5 mg/mL.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This solution should be prepared fresh and used immediately.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. A starting point of 10-20 molar equivalents of the ester to the antibody is recommended.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours with gentle agitation.

  • Quenching:

    • To stop the reaction and quench any unreacted PNP ester, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the TCO-Antibody Conjugate:

    • Remove the excess, unreacted this compound and quenching agent by SEC using a column pre-equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the purified TCO-labeled antibody.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of TCO molecules conjugated per antibody, can be determined using a colorimetric assay with a tetrazine-functionalized dye.

G start Start reaction_setup Reaction Setup (Mix TCO-Antibody with Excess Tetrazine-Dye) start->reaction_setup incubation Incubation (Allow iEDDA Reaction to Complete) reaction_setup->incubation purification Purification (Remove Unreacted Tetrazine-Dye via SEC) incubation->purification spectrophotometry Spectrophotometry (Measure Absorbance at 280 nm and Dye λmax) purification->spectrophotometry dol_calculation DOL Calculation (Using Beer-Lambert Law) spectrophotometry->dol_calculation end End dol_calculation->end

Workflow for determining the Degree of Labeling (DOL).

Procedure:

  • React a known concentration of the purified TCO-antibody with a significant molar excess (e.g., 50-fold) of a tetrazine-dye conjugate (e.g., tetrazine-fluorescein).

  • Incubate the reaction to allow the iEDDA reaction to go to completion (typically 30-60 minutes at room temperature).

  • Remove the excess, unreacted tetrazine-dye using SEC.

  • Measure the absorbance of the purified, dye-labeled antibody at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the dye.

  • Calculate the DOL using the following formula, which is an application of the Beer-Lambert law:[12]

    DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at the λmax of the dye

    • A_280 = Absorbance of the conjugate at 280 nm

    • ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

    • ε_dye = Molar extinction coefficient of the dye at its λmax

    • CF = Correction factor for the dye's absorbance at 280 nm (A_280_dye / A_max_dye)

This comprehensive guide provides the foundational knowledge and practical protocols for the effective use of this compound in bioconjugation. By understanding its dual reactivity, stability, and the kinetics of its reactions, researchers can confidently employ this powerful tool in the development of innovative therapeutics and research agents.

References

The Pivotal Role of the trans-Cyclooctene (TCO) Group in (2E)-TCO-PNB Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (2E)-TCO-PNB ester is a bifunctional chemical tool that has gained significant traction in the field of bioconjugation and drug delivery. Its utility stems from the unique reactivity of its two key components: the trans-cyclooctene (B1233481) (TCO) group and the para-nitrophenyl (B135317) (PNB) ester. This guide provides a comprehensive overview of the core functionalities of the TCO group within this molecule, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Principles: The TCO Group as a Bioorthogonal Handle

The primary role of the TCO group in this compound is to serve as a highly reactive and specific "bioorthogonal handle." Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The TCO group is one of the most powerful tools in this field due to its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction with a 1,2,4,5-tetrazine (B1199680) (Tz) partner.

This TCO-tetrazine ligation is characterized by several key features that make it ideal for biological applications:

  • Exceptional Reaction Kinetics: The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 106 M-1s-1.[1] This allows for efficient conjugation even at the low concentrations typically found in biological systems.

  • High Specificity and Orthogonality: The TCO group is abiotic and does not react with naturally occurring functional groups in biomolecules, such as amines, thiols, or carboxylates. This ensures that the conjugation is highly specific to the tetrazine-bearing molecule, minimizing off-target reactions.

  • Biocompatibility: The TCO-tetrazine ligation proceeds readily under physiological conditions (aqueous media, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper, which is often required for other click chemistry reactions.

  • Irreversibility and Stability: The reaction forms a stable dihydropyridazine (B8628806) product, followed by the release of nitrogen gas, making the ligation effectively irreversible and the resulting conjugate highly stable under biological conditions.

The this compound molecule leverages these properties by providing a TCO group for bioorthogonal ligation and a PNB ester for covalent attachment to biomolecules. The PNB ester is an amine-reactive group that can form stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins.

Applications of the TCO Group in this compound

The unique reactivity of the TCO group in this compound enables a wide range of applications in drug development and biological research.

  • Bioconjugation: The most common application is the site-specific labeling of biomolecules. Proteins, antibodies, and other amine-containing molecules can be functionalized with the TCO group via the PNB ester. The resulting TCO-labeled biomolecule can then be selectively conjugated to any tetrazine-modified molecule, such as a fluorescent dye, a drug molecule, or another biomolecule.

  • Drug Delivery and PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.[2][3] The TCO group allows for the precise and bioorthogonal attachment of the drug or targeting moiety.

  • "Click-to-Release" Chemistry: A more advanced application is the use of the TCO-tetrazine ligation to trigger the release of a "caged" molecule. In this approach, a therapeutic agent is attached to the TCO ring through a carbamate (B1207046) linkage. The IEDDA reaction with a tetrazine induces a series of electronic rearrangements that lead to the cleavage of the carbamate and the release of the active agent. This strategy allows for the targeted activation of drugs at a specific site of action, potentially reducing off-target toxicity.

Quantitative Data

The efficiency of the TCO-tetrazine ligation is highly dependent on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following tables summarize key quantitative data related to the reactivity and stability of TCO derivatives.

TCO DerivativeTetrazine PartnerSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazineMethanol/Water (9:1)25~2000[4]
TCO derivativesMethyl-substituted tetrazinesAqueous MediaN/A~1000[4]
TCO derivativesHydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000[4]
TCOvarious tetrazine scaffolds1,4-dioxane251.4 - 230[5]
TCO-PEG₄various tetrazine scaffoldsDPBS371100 - 73,000[5]
General TCO-TetrazineN/AN/AN/Aup to 1 x 10⁶[4]
TCO DerivativeStability ProfileReference(s)
TCOCan isomerize in the presence of high thiol concentrations and in serum over time.[3][6]
d-TCOShows improved stability in aqueous solution, blood serum, and in the presence of thiols compared to more strained TCOs.[6]
s-TCOMore reactive, strained TCOs like s-TCO tend to be less stable and more prone to isomerization.[6][7]

Note on PNB Ester Stability: The p-nitrophenyl ester group of this compound is susceptible to hydrolysis in aqueous buffers. The rate of hydrolysis is pH-dependent, increasing with higher pH. For labeling proteins in aqueous buffers, it is often recommended to use more hydrophilic and stable alternatives like TCO-PEG-NHS esters.[8][9]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes the general procedure for labeling a protein with this compound via its primary amines.

Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • TCO-PNB Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted TCO-PNB ester using a desalting column or dialysis against the reaction buffer.

  • Quantification and Storage: Determine the concentration of the TCO-labeled protein. The labeled protein is now ready for conjugation or can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified protein in the reaction buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Conjugation Reaction:

    • Mix the TCO-modified protein with the tetrazine-labeled molecule. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is often recommended.[4]

    • Incubate the reaction for 30-60 minutes at room temperature.[4]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.

  • Analysis and Storage: The conjugate can be analyzed by methods such as SDS-PAGE or mass spectrometry. Store the final conjugate at 4°C.

Protocol 3: "Click-to-Release" of a Caged Molecule

This protocol provides a general workflow for the tetrazine-triggered release of a cargo molecule from a TCO-caged conjugate.

Materials:

  • TCO-caged cargo molecule (e.g., TCO-carbamate-drug)

  • Tetrazine derivative

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Analytical equipment for monitoring release (e.g., HPLC, LC-MS)

Procedure:

  • Reactant Preparation:

    • Dissolve the TCO-caged cargo molecule in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in the reaction buffer.

    • Prepare a stock solution of the tetrazine derivative in a compatible solvent.

  • Release Reaction:

    • Initiate the release by adding the tetrazine solution to the solution of the TCO-caged cargo molecule. The concentration of the tetrazine should be optimized to ensure a reasonable reaction rate.

    • Incubate the reaction at 37°C.

  • Monitoring Release:

    • At various time points, take aliquots of the reaction mixture.

    • Analyze the aliquots by HPLC or LC-MS to quantify the amount of released cargo molecule and unreacted TCO-caged starting material.[10]

  • Data Analysis: Plot the percentage of released cargo as a function of time to determine the release kinetics.

Mandatory Visualization

TCO_Tetrazine_Ligation Mechanism of TCO-Tetrazine Ligation cluster_reactants Reactants cluster_products Products TCO TCO (trans-cyclooctene) Dihydropyridazine Stable Dihydropyridazine Adduct TCO->Dihydropyridazine [4+2] Cycloaddition Tetrazine Tetrazine Tetrazine->Dihydropyridazine Inverse-electron-demand Diels-Alder (IEDDA) Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder (elimination)

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Experimental_Workflow Experimental Workflow for TCO-based Bioconjugation A Protein with Primary Amines (e.g., Lysine) C TCO-labeled Protein A->C Amine-reactive labeling B This compound B->C E Conjugated Product C->E TCO-Tetrazine Ligation F Purification (e.g., Desalting Column) C->F D Tetrazine-labeled Molecule (e.g., Fluorophore, Drug) D->E G Purification (e.g., SEC) E->G

Caption: General workflow for protein conjugation using this compound.

Click_to_Release Mechanism of 'Click-to-Release' A TCO-caged Drug (via carbamate) C IEDDA Reaction A->C B Tetrazine B->C D Dihydropyridazine Intermediate C->D E Tautomerization & Electronic Rearrangement D->E F Released Drug E->F G Byproducts (N₂, CO₂) E->G

Caption: The "Click-to-Release" mechanism for targeted drug delivery.

References

The Role of p-Nitrophenyl Esters in Modulating Amine Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of p-nitrophenyl (PNB) esters in organic chemistry and drug development, with a specific focus on their function in modulating amine reactivity. PNB esters are highly valuable reagents known for their utility as activating groups in acylation reactions, particularly in the formation of amide bonds, and as protecting groups for amines. Their reactivity is attributed to the electron-withdrawing nature of the p-nitrophenyl group, which renders the ester carbonyl highly susceptible to nucleophilic attack. This guide will delve into the core principles of PNB ester chemistry, providing quantitative data on their reactivity, detailed experimental protocols for their use, and visualizations of the underlying mechanisms and workflows.

Core Principles of p-Nitrophenyl Ester Reactivity with Amines

The primary function of a p-nitrophenyl ester in the context of amine reactivity is to act as an "active ester." The p-nitrophenoxy group is an excellent leaving group due to the electron-withdrawing nitro group, which stabilizes the resulting p-nitrophenoxide anion through resonance. This inherent stability facilitates the nucleophilic acyl substitution reaction when an amine is introduced.

The general mechanism for the aminolysis of a PNB ester proceeds through a tetrahedral intermediate. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the PNB ester, forming a transient, unstable tetrahedral intermediate. This intermediate then collapses, expelling the p-nitrophenoxide leaving group and forming a stable amide bond. The reaction is often monitored spectrophotometrically by measuring the release of the yellow p-nitrophenoxide ion.

Quantitative Data on Amine Reactivity

The rate of aminolysis of PNB esters is influenced by several factors, including the structure of the amine (primary vs. secondary, steric hindrance), the solvent, and the specific acyl group of the ester. The following tables summarize quantitative data on the reactivity of PNB esters with various amines.

AmineSecond-Order Rate Constant (k_N) (M⁻¹s⁻¹)SolventTemperature (°C)
Piperazine108 ± 280% H₂O / 20% DMSO25.0
1-(2-hydroxyethyl)piperazine27.6 ± 0.580% H₂O / 20% DMSO25.0
Morpholine11.3 ± 0.180% H₂O / 20% DMSO25.0
1-formylpiperazine1.68 ± 0.0180% H₂O / 20% DMSO25.0
Piperazinium ion(6.22 ± 0.11) x 10⁻²80% H₂O / 20% DMSO25.0
3-methylpiperidine248 ± 380% H₂O / 20% DMSO25.0
Table 1: Second-order rate constants for the reaction of 4-nitrophenyl phenyl carbonate with various secondary amines.
AmineSecond-Order Rate Constant (k_N) (M⁻¹s⁻¹)SolventTemperature (°C)
n-PropylamineVaries with ester and cyclodextrin (B1172386) presenceAqueousNot specified
n-OctylamineVaries with ester and cyclodextrin presenceAqueousNot specified
IsobutylamineVaries with ester and cyclodextrin presenceAqueousNot specified
CyclohexylamineVaries with ester and cyclodextrin presenceAqueousNot specified
BenzylamineVaries with ester and cyclodextrin presenceAqueousNot specified
Table 2: Qualitative and relative reactivity of various primary amines with p-nitrophenyl alkanoates. Specific rate constants are highly dependent on reaction conditions and the specific p-nitrophenyl ester used.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PNB esters and amines.

Synthesis of a p-Nitrophenyl Ester of an N-Protected Amino Acid

This protocol describes the synthesis of a p-nitrophenyl ester from an N-protected amino acid, a common step in peptide synthesis.

Materials:

Procedure:

  • Dissolve the N-protected amino acid (2.0 mmol) in 100 mL of anhydrous acetonitrile.

  • Add triethylamine (2.2 mmol, 0.31 mL) to the solution.

  • Cool the mixture in an ice bath.

  • Add p-nitrophenyl chloroformate (2.2 mmol, 0.44 g) to the cooled solution.

  • After 5 minutes, add 4-dimethylaminopyridine (0.2 mmol, 24 mg).

  • Stir the reaction mixture for 50 minutes, allowing it to slowly warm to room temperature.

  • To isolate the PNB ester, the solvent can be removed under reduced pressure. The residue can then be redissolved in a suitable organic solvent like dichloromethane and washed with a dilute acid (e.g., 1 M HCl) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude PNB ester, which can be further purified by recrystallization or column chromatography.[2]

Deprotection of a p-Nitrobenzyl (PNB) Carbamate

PNB carbamates are often used to protect amine functionalities. Their removal is typically achieved through reduction of the nitro group.

Materials:

Procedure:

  • Dissolve the PNB-protected amine (or peptide on solid support) in a solution of DMF.[2]

  • Prepare the deprotection solution by dissolving SnCl₂ in DMF, and adding phenol and acetic acid.

  • Add the deprotection solution to the PNB-protected substrate.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture may develop a yellow color due to byproducts.

  • To remove these colored impurities, treat the reaction mixture with a solution of benzene sulfinic acid in DMF.[2]

  • Isolate the deprotected amine by precipitation with an appropriate solvent, followed by filtration and washing. If the reaction is performed on a solid support, the resin is washed extensively with DMF and methanol before cleavage of the product from the resin.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving PNB esters.

Caption: Mechanism of PNB ester aminolysis.

Caption: PNB-carbamate prodrug activation.

Caption: ADC development using PNB esters.

Applications in Drug Development

The unique reactivity of PNB esters makes them valuable tools in various aspects of drug development.

Amine Protection in Peptide and Small Molecule Synthesis

The p-nitrobenzyloxycarbonyl (Cbz-NO₂ or Pnz) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis.[2] It is stable to the acidic conditions used for the removal of Boc groups and the basic conditions for Fmoc group removal, providing orthogonality in complex synthetic strategies. The PNB group can be selectively removed under mild reductive conditions, such as with SnCl₂ or catalytic hydrogenation, which do not affect many other protecting groups.

Prodrug Design and Activation

PNB esters and carbamates are employed in prodrug design to mask polar amine or carboxyl groups, thereby improving a drug's pharmacokinetic properties, such as membrane permeability and stability.[3] The PNB group can be designed to be cleaved in specific physiological environments. For instance, in hypoxic tumor environments where nitroreductase enzymes are overexpressed, a PNB-containing prodrug can be selectively activated to release the cytotoxic drug, minimizing off-target toxicity.[4] The activation mechanism typically involves the reduction of the nitro group to an amine or hydroxylamine, which then triggers a self-immolative 1,6-elimination to release the active drug.[3]

Bioconjugation and Antibody-Drug Conjugates (ADCs)

PNB esters serve as efficient acylating agents for the conjugation of small molecules, such as cytotoxic drugs, to biomolecules like antibodies to form ADCs. The PNB ester of a linker-drug construct can react with the nucleophilic side chains of amino acids on the antibody surface, primarily lysine (B10760008) residues, to form stable amide bonds. The efficiency of this conjugation can be monitored by analytical techniques like HPLC to determine the drug-to-antibody ratio (DAR), a critical quality attribute of ADCs.[5][6]

Conclusion

References

(2E)-TCO-PNB Ester for Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2E)-TCO-PNB ester, a valuable reagent in the field of click chemistry. It details its core principles, applications, and the experimental protocols necessary for its successful implementation in research and development.

Introduction to this compound

This compound, also known as (2E)-trans-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a bifunctional molecule designed for bioorthogonal chemistry. It features two key reactive moieties: a strained trans-cyclooctene (B1233481) (TCO) group and a p-nitrophenyl (PNB) ester. This dual functionality allows for a two-step conjugation strategy, making it a versatile tool for creating complex biomolecular architectures.[1][2][3][4][5]

The TCO group is highly reactive towards tetrazines in an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click" reaction is exceptionally fast and bioorthogonal, meaning it can proceed with high efficiency and specificity within complex biological systems without interfering with native biochemical processes.[6] The PNB ester, on the other hand, is an amine-reactive group, enabling the covalent attachment of the TCO moiety to proteins, peptides, and other biomolecules containing primary amines, such as lysine (B10760008) residues.[5][7]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₇NO₅[3]
Molecular Weight 291.30 g/mol [3]
Appearance White to off-white solid
Storage Conditions Store at -20°C, desiccated and protected from light.[2]
Stability The trans-cyclooctene ring is strained and can isomerize to the less reactive cis-cyclooctene over time, especially when exposed to light or certain metals. Long-term storage in solution is not recommended.[7]

Handling Precautions: Due to the moisture sensitivity of the PNB ester, it is recommended to warm the reagent to room temperature before opening to prevent condensation. Stock solutions should be prepared in anhydrous solvents such as DMSO or DMF immediately prior to use.[7]

The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The core of this compound's utility lies in the iEDDA reaction between its TCO group and a tetrazine. This reaction is characterized by its exceptionally fast kinetics and high specificity.

iEDDA_Mechanism cluster_reactants Reactants cluster_cycloaddition Cycloaddition cluster_retro_da Retro-Diels-Alder cluster_oxidation Oxidation TCO This compound Cycloadduct Unstable Bicyclic Intermediate TCO->Cycloadduct + Tetrazine Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Cycloadduct->Dihydropyridazine - N₂ N2 N₂ (gas) Pyridazine Stable Pyridazine Product Dihydropyridazine->Pyridazine Oxidation PROTAC_Mechanism PROTAC Mechanism of Action cluster_binding 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI + Ubiquitin Degraded_POI Degraded POI Ubiquitinated_POI->Degraded_POI Degradation by Proteasome Recycled_PROTAC Recycled PROTAC Ubiquitinated_POI->Recycled_PROTAC PROTAC Release Proteasome 26S Proteasome Pretargeted_Imaging_Workflow Pre-targeted Imaging Workflow cluster_step1 Step 1: Administration of Targeting Agent cluster_step2 Step 2: Accumulation and Clearance cluster_step3 Step 3: Administration of Imaging Probe cluster_step4 Step 4: In Vivo Click Reaction and Imaging Administer_Antibody Administer TCO-modified Antibody Accumulation Antibody accumulates at target site (e.g., tumor) Administer_Antibody->Accumulation Clearance Unbound antibody clears from circulation Accumulation->Clearance Administer_Probe Administer Tetrazine-labeled Imaging Probe (e.g., PET tracer) Clearance->Administer_Probe Click_Reaction Rapid in vivo click reaction at target site Administer_Probe->Click_Reaction Imaging PET/SPECT Imaging with high signal-to-background ratio Click_Reaction->Imaging

References

Methodological & Application

Application Notes and Protocols for (2E)-TCO-PNB Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the use of (2E)-TCO-PNB ester, a bioorthogonal linker, in the development of ADCs.

This compound is an amine-reactive building block that enables the incorporation of a trans-cyclooctene (B1233481) (TCO) moiety onto an antibody. The TCO group is a key component of one of the fastest bioorthogonal "click chemistry" reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized payload. This highly specific and efficient ligation allows for the creation of well-defined and stable ADCs.[1][2]

Core Principles

The use of this compound in ADC development is centered around a two-step bioorthogonal conjugation strategy:

  • Antibody Modification: The p-nitrophenyl (PNB) ester of this compound reacts with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form a stable amide bond. This step introduces the TCO functional group onto the antibody.

  • Bioorthogonal Ligation: The TCO-modified antibody is then reacted with a tetrazine-functionalized cytotoxic payload. The IEDDA reaction between the TCO and tetrazine is extremely fast and highly specific, forming a stable dihydropyridazine (B8628806) linkage.[3] This reaction proceeds efficiently under physiological conditions without the need for a catalyst.[2]

This approach offers several advantages, including precise control over the conjugation site (if using engineered antibodies) and the potential for a more homogenous product compared to traditional conjugation methods.[4]

Data Presentation

Table 1: TCO-Tetrazine Ligation Kinetics and Efficiency

ParameterValueConditionsSource(s)
Second-Order Rate ConstantUp to 1 x 106 M-1s-1Aqueous buffer, 37°C[5]
Antibody Modification EfficiencyTypically >95%Amine-reactive TCO-ester[6]
TCO-Tetrazine Ligation Efficiency>90%Physiological pH and temperature[7]
Average Drug-to-Antibody Ratio (DAR)2 - 4Site-specific or lysine conjugation[5][7]

Table 2: In Vitro Cytotoxicity of TCO-Linked ADCs

ADC ConstructTarget Cell LineIC50 (nM)PayloadSource(s)
TCO-ADC-MMAELS174T (TAG72-positive)0.185Monomethyl auristatin E (MMAE)[8]
TCO-ADC-MMAEOVCAR-3 (TAG72-positive)0.035Monomethyl auristatin E (MMAE)[8]
TCO-ADC-DoxorubicinA549 (Tetrazine-labeled)0.548Doxorubicin[9]
TCO-ADC-DoxorubicinHeLa (Tetrazine-labeled)0.439Doxorubicin[9]

Table 3: Stability and Pharmacokinetic Parameters of TCO-Linked ADCs

ParameterValueSpeciesCommentsSource(s)
TCO-Linker Half-life in vivo~5.5 daysMouseDeactivation rate of the TCO moiety[5]
Dihydropyridazine Linkage StabilityStable in serumHuman/MouseNo significant payload release observed[1][5]
ADC ClearanceVariableMouse/RatDepends on antibody, payload, and DAR[4][10]
Tumor UptakeHighMouseDemonstrated for TCO-linked diabody ADC[11]

Experimental Protocols

Protocol 1: Modification of Antibody with this compound

This protocol describes the modification of an antibody with this compound to introduce the TCO functionality.

Materials:

  • Antibody of interest (in a buffer free of primary amines, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the Reaction Buffer using a desalting column to remove any interfering buffer components.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the concentration of the purified TCO-modified antibody (Ab-TCO) using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL) of TCO per antibody can be determined using mass spectrometry.

Protocol 2: Conjugation of Tetrazine-Payload to TCO-Modified Antibody

This protocol outlines the bioorthogonal ligation of a tetrazine-functionalized payload to the TCO-modified antibody.

Materials:

  • TCO-modified antibody (Ab-TCO) from Protocol 1

  • Tetrazine-functionalized cytotoxic payload

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the Ab-TCO in Reaction Buffer at a concentration of 1-5 mg/mL.

    • Dissolve the tetrazine-payload in a compatible solvent (e.g., DMSO) at a known concentration.

  • Ligation Reaction:

    • Add a 1.5-3 fold molar excess of the tetrazine-payload to the Ab-TCO solution.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C overnight with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the final ADC concentration (A280).

    • Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the potency of the ADC in vitro.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC construct

  • Control antibody and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Incubate for 72-120 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Protocol 4: In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC in plasma.

Materials:

  • ADC construct

  • Human and/or mouse plasma

  • PBS, pH 7.4

  • Incubator at 37°C

  • Analytical method for DAR measurement (e.g., HIC-HPLC or LC-MS)

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at a final concentration of ~100 µg/mL at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

    • Immediately freeze the collected samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples.

    • Analyze the samples to determine the average DAR at each time point.[14]

  • Data Analysis:

    • Plot the average DAR over time to assess the stability of the ADC and the rate of drug deconjugation.

Mandatory Visualizations

ADC_Development_Workflow cluster_prep Component Preparation cluster_conjugation Conjugation Steps cluster_characterization ADC Characterization cluster_evaluation Functional Evaluation Ab Antibody Modification Antibody Modification (Amine Reaction) Ab->Modification TCO_ester (2E)-TCO-PNB Ester TCO_ester->Modification Tz_Payload Tetrazine-Payload Ligation Bioorthogonal Ligation (IEDDA Reaction) Tz_Payload->Ligation Modification->Ligation TCO-Antibody Purification Purification (SEC/Desalting) Ligation->Purification Crude ADC DAR_Analysis DAR Analysis (HIC/RP-HPLC) Purification->DAR_Analysis Purified ADC Binding_Assay Binding Assay (ELISA/SPR) DAR_Analysis->Binding_Assay Cytotoxicity In Vitro Cytotoxicity Assay Binding_Assay->Cytotoxicity Stability Plasma Stability Assay Cytotoxicity->Stability In_Vivo In Vivo Efficacy Studies Stability->In_Vivo

Caption: Experimental workflow for ADC development using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC_circ ADC in Circulation ADC_bind ADC Binds to Tumor Antigen ADC_circ->ADC_bind Endocytosis Receptor-Mediated Endocytosis ADC_bind->Endocytosis Tumor_Cell Tumor Cell Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (for cleavable linkers) Lysosome->Payload_Release Payload_Action Payload Binds to Intracellular Target (e.g., Tubulin, DNA) Payload_Release->Payload_Action Apoptosis Apoptosis Payload_Action->Apoptosis

Caption: Generalized mechanism of action for an ADC.

TCO_Tetrazine_Ligation TCO Antibody-TCO Plus + TCO->Plus Reaction Inverse Electron-Demand Diels-Alder Reaction (Bioorthogonal Click Chemistry) TCO->Reaction Tetrazine Payload-Tetrazine Tetrazine->Reaction Plus->Tetrazine ADC Antibody-Drug Conjugate (Stable Dihydropyridazine Linkage) Reaction->ADC N2 N₂ Reaction->N2 byproduct

Caption: TCO-Tetrazine bioorthogonal ligation reaction.

References

Site-Specific Antibody Modification with (2E)-TCO-PNB Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the site-specific modification of antibodies using (2E)-TCO-PNB ester. This technique is pivotal in the development of next-generation bioconjugates, including antibody-drug conjugates (ADCs) and molecular imaging agents. The protocols outlined herein detail the chemical principles, experimental procedures, and expected outcomes for this advanced conjugation strategy.

Introduction

Site-specific antibody conjugation has emerged as a critical technology to produce homogeneous and well-defined antibody conjugates with a precise drug-to-antibody ratio (DAR). The use of this compound facilitates a two-step bioorthogonal approach. Initially, the antibody is functionalized with a trans-cyclooctene (B1233481) (TCO) moiety. The p-nitrophenyl (PNB) ester group of this compound reacts with primary amines, such as the ε-amine of lysine (B10760008) residues on the antibody surface, to form a stable amide bond.[1][] Subsequently, the incorporated TCO group can rapidly and specifically react with a tetrazine-modified molecule via an inverse-electron-demand Diels-Alder (iEDDA) "click" reaction.[3][4][5] This highly efficient and selective reaction is bioorthogonal, meaning it proceeds with high yield in biological systems without interfering with native biochemical processes.[6]

This methodology is particularly advantageous for the construction of ADCs, where precise control over the DAR is crucial for optimizing therapeutic efficacy and minimizing toxicity.[7] The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions, enabling rapid and efficient conjugation under mild conditions.[6][8]

Chemical Principle

The antibody modification process involves two key chemical reactions:

  • Amine Acylation: The PNB ester of this compound reacts with primary amines on the antibody, primarily the lysine residues, to form a stable amide bond, thereby attaching the TCO group to the antibody.

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The TCO-functionalized antibody is then reacted with a tetrazine-labeled molecule (e.g., a cytotoxic drug, a fluorescent probe). The TCO group (dienophile) rapidly and selectively reacts with the tetrazine (diene) to form a stable dihydropyridazine (B8628806) linkage.[4][6]

Quantitative Data Summary

The efficiency of antibody modification and subsequent conjugation can be quantified by several parameters. The following tables summarize key quantitative data for consideration.

Table 1: TCO-PNB Ester Antibody Conjugation Efficiency

ParameterValueConditionsSource
TCO Modification Efficiency Up to 15 TCOs per antibodyDependent on the initial molar excess of TCO-PNB ester.[9]
Reactivity of Conjugated TCO ~10% (direct conjugation)Standard amine-coupling procedures.[9]
Reactivity of Conjugated TCO with PEG Linker 3 to 4-fold increaseUse of a PEG24 linker to prevent TCO masking.[9]
Conjugation Reaction Time (TCO-Tetrazine) < 1 hour for completionSecond-order reaction kinetics.[8]
Final Conjugation Efficiency (TCO-Tetrazine) Nearly 90% antibody consumptionFor TCO-modified antibody reacting with a tetrazine-functionalized nanogel.[8]

Table 2: Drug-to-Antibody Ratio (DAR) for TCO-Based ADCs

Antibody/TargetLinker SystemAchieved DARApplicationSource
CC49 DiabodyTCO-MMAE4In vivo tumor targeting[10]
CC49 mAbTCO-Doxorubicin~2Preclinical ADC development[6]
TrastuzumabSite-specific disulfide re-bridgingNot specifiedCell-specific drug delivery[8]
General mAbTCO-PEG1-Val-Cit-PABC-PayloadPrecisely controlledGeneral ADC development[7][11]

Experimental Protocols

Antibody Preparation

Objective: To prepare the antibody in a suitable buffer for conjugation.

Materials:

  • Monoclonal Antibody (mAb)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or Sodium Bicarbonate Buffer (0.1 M, pH 8.4)[1][7]

Procedure:

  • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, exchange the buffer to PBS, pH 7.4, using a desalting column according to the manufacturer's instructions.

  • Determine the concentration of the antibody solution using a spectrophotometer at 280 nm.

  • Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer. The slightly alkaline pH increases the reactivity of the NHS ester.[]

Antibody Conjugation with this compound

Objective: To functionalize the antibody with TCO moieties.

Materials:

  • Prepared Antibody solution

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: Tris buffer (1 M, pH 8.0)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL.

  • Add the desired molar excess of the this compound stock solution to the antibody solution. A common starting point is a 10 to 30-fold molar excess of the ester to the antibody.[1]

  • Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.[1]

  • To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted ester.

  • Incubate for an additional 15-30 minutes at room temperature.

  • Purify the TCO-modified antibody from excess reagents using a desalting column.

Characterization of TCO-Modified Antibody

Objective: To determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody.

Method:

  • MALDI-TOF Mass Spectrometry: The mass shift between the unmodified and TCO-modified antibody can be used to calculate the average number of TCO molecules conjugated per antibody.[1][9]

  • UV-Vis Spectroscopy: If the TCO reagent has a unique absorbance, the DOL can be estimated. However, this is less common for TCO itself. A more practical approach is to react the TCO-antibody with a tetrazine-fluorophore and then measure the absorbance of the fluorophore.[1][12]

Conjugation of TCO-Antibody with Tetrazine-Payload

Objective: To conjugate the TCO-modified antibody with a tetrazine-functionalized payload.

Materials:

  • Purified TCO-modified antibody

  • Tetrazine-functionalized payload (e.g., drug, fluorophore)

  • PBS, pH 7.4

Procedure:

  • Dissolve the tetrazine-payload in a suitable solvent (e.g., DMSO).

  • Add a slight molar excess (e.g., 1.5 to 3-fold) of the tetrazine-payload to the TCO-modified antibody solution.

  • Incubate the reaction mixture for 1 hour at room temperature. The reaction is typically very fast.[8]

  • Purify the final antibody conjugate using size exclusion chromatography or other appropriate methods to remove unreacted payload and byproducts.

Characterization of the Final Antibody Conjugate

Objective: To determine the final DAR and assess the quality of the conjugate.

Methods:

  • UV-Vis Spectroscopy: Measure the absorbance of the antibody (at 280 nm) and the payload (at its specific maximum wavelength) to calculate the DAR.[11]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different DARs, providing information on the distribution of the payload.

  • SDS-PAGE: To confirm the increase in molecular weight after conjugation.

  • Binding Assays (e.g., ELISA, Flow Cytometry): To ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody.[9]

Mandatory Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation TCO Functionalization cluster_click Bioorthogonal Conjugation cluster_characterization Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (to PBS, pH 7.4) mAb->buffer_exchange concentration_adjustment Concentration Adjustment (in Reaction Buffer, pH 8.4-8.5) buffer_exchange->concentration_adjustment reaction Reaction with This compound concentration_adjustment->reaction quench Quenching (Tris Buffer) reaction->quench purification1 Purification (Desalting Column) quench->purification1 click_reaction iEDDA Click Reaction purification1->click_reaction Tz_payload Tetrazine-Payload Tz_payload->click_reaction purification2 Final Purification (e.g., SEC) click_reaction->purification2 characterization Characterization (DAR, Affinity, etc.) purification2->characterization

Caption: Experimental workflow for site-specific antibody modification.

reaction_mechanism cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: iEDDA Click Reaction Ab Antibody (with Lysine -NH2) reaction1 + Ab->reaction1 TCO_PNB This compound TCO_PNB->reaction1 Ab_TCO TCO-functionalized Antibody reaction2 + Ab_TCO->reaction2 PNP p-Nitrophenol reaction1->Ab_TCO reaction1->PNP Tz_Payload Tetrazine-Payload Tz_Payload->reaction2 ADC Antibody-Drug Conjugate (ADC) N2 N2 reaction2->ADC reaction2->N2

Caption: Chemical reaction mechanism for TCO conjugation.

Troubleshooting and Considerations

  • Low TCO Reactivity: A significant portion of TCO groups conjugated via lysine modification can become non-reactive, likely due to hydrophobic interactions with the antibody surface.[9] The inclusion of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the TCO moiety and the PNB ester can significantly improve the reactivity of the conjugated TCO.[9]

  • Antibody Aggregation: High DARs or hydrophobic payloads can lead to antibody aggregation. Optimization of the conjugation conditions, including the use of PEGylated linkers, can mitigate this issue.[7]

  • Loss of Affinity: Modification of lysine residues within the antigen-binding site can compromise the antibody's affinity. Site-specific conjugation methods targeting engineered cysteines or other specific sites can avoid this problem.[]

  • TCO Isomerization: TCO can isomerize to its unreactive cis-cyclooctene (CCO) form.[13] Proper storage and handling of TCO reagents are important to maintain their reactivity.

By following these protocols and considering the key factors outlined, researchers can effectively utilize this compound for the development of advanced, site-specific antibody conjugates for a wide range of applications in research and drug development.

References

Application Notes and Protocols for (2E)-TCO-PNB Ester in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for studying biological processes in their native environments. Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is distinguished by its exceptionally fast reaction kinetics and high specificity within living systems.[1][2][3] The (2E)-TCO-PNB ester is a bifunctional reagent designed to leverage this chemistry. It incorporates a reactive TCO moiety for ligation with a tetrazine-functionalized probe and a p-nitrophenyl (PNB) ester for covalent attachment to primary amines on biomolecules, such as lysine (B10760008) residues on proteins.[4]

These application notes provide a comprehensive guide to using this compound and related TCO reagents for live cell imaging, with a focus on labeling proteins of interest for subsequent visualization.

Principle of TCO-Tetrazine Ligation for Live Cell Imaging

The live cell imaging strategy using TCO-tetrazine ligation is typically a two-step process:

  • Labeling: A biomolecule of interest (e.g., a specific antibody or protein) is first conjugated with a TCO moiety using an amine-reactive TCO derivative like this compound. This creates a TCO-labeled biomolecule.

  • Visualization: The TCO-labeled biomolecule is introduced to live cells. After binding to its target, a cell-permeable or -impermeable tetrazine-fluorophore conjugate is added. The rapid and specific iEDDA reaction between the TCO and the tetrazine results in the covalent attachment of the fluorophore to the target, enabling its visualization by fluorescence microscopy.[1][2]

A key advantage of this system is the potential for "turn-on" fluorescence. Many tetrazine-fluorophore conjugates exhibit quenched fluorescence that is significantly enhanced upon reaction with a TCO, thereby reducing background noise and improving signal detection.[3]

Quantitative Data

The efficacy of the TCO-tetrazine ligation is underpinned by its rapid kinetics. The following tables summarize key quantitative data for this bioorthogonal reaction.

Table 1: Second-Order Rate Constants for TCO-Tetrazine Ligation

TCO DerivativeTetrazine DerivativeRate Constant (k₂) (M⁻¹s⁻¹)Conditions
TCODipyridyl tetrazine2,000 ± 4009:1 Methanol/Water
s-TCO4-(6-methyl-s-tetrazin-3-yl)aminophenylalanine880 (in vitro), 330 (in E. coli)Aqueous buffer
TCOVarious tetrazine scaffolds1,100 - 73,000Buffered aqueous solution, 37°C
d-TCOWater-soluble 3,6-dipyridyl-s-tetrazine366,000 ± 15,000Pure water, 25°C

Note: The reaction kinetics are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions.[3]

Table 2: Typical Experimental Parameters for Live Cell Imaging

ParameterRecommended RangeNotes
TCO-Antibody Labeling
TCO-Ester:Antibody Molar Ratio5:1 to 20:1Optimal ratio should be determined empirically.[5][6]
Antibody Concentration1 - 5 mg/mL
Reaction Time30 - 60 minutesAt room temperature.
Live Cell Imaging
TCO-Antibody Concentration10 - 100 nMFor pre-targeting experiments.[7]
Tetrazine-Fluorophore Concentration1 - 10 µMOptimal concentration should be determined empirically.[7]
Incubation Time (TCO-Antibody)30 - 60 minutesAt 37°C.[7]
Incubation Time (Tetrazine-Fluorophore)15 - 30 minutesAt room temperature or 37°C.[7]

Experimental Protocols

Protocol 1: Labeling of Antibodies with a TCO-Ester

This protocol describes the general procedure for conjugating an amine-reactive TCO-ester to an antibody.

Important Considerations for this compound:

Research has indicated that direct labeling of antibodies with TCO-PNB or TCO-NHS esters can result in low reactivity of the conjugated TCO group. This is likely due to hydrophobic interactions between the TCO moiety and the antibody, leading to the TCO being "masked" or inaccessible. It is therefore highly recommended to use TCO derivatives that include a hydrophilic polyethylene (B3416737) glycol (PEG) linker (e.g., TCO-PEG4-NHS ester) to improve the accessibility and reactivity of the TCO group in aqueous buffers.[8]

The PNB ester of (2E)-TCO-PNB is also susceptible to hydrolysis in aqueous solutions, particularly at neutral to alkaline pH. Therefore, it is crucial to use freshly prepared solutions and perform the conjugation reaction promptly.[4][9]

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (recommended) or this compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the reaction buffer to a final concentration of 1-5 mg/mL using a spin desalting column. This step is crucial to remove any amine-containing stabilizers (e.g., Tris, glycine, or sodium azide) from the antibody storage buffer.

  • TCO-Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved TCO-ester to the antibody solution.

    • Incubate for 60 minutes at room temperature with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes.

  • Purification:

    • Remove unreacted TCO-ester by purifying the conjugate using a spin desalting column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL), which is the average number of TCO molecules per antibody. This can be assessed by MALDI-TOF mass spectrometry.[10] Alternatively, for TCO-esters containing a UV-traceable group, the DOL can be estimated spectrophotometrically.[5] An ideal DOL for antibodies is typically between 2 and 10.[11]

Protocol 2: Live Cell Imaging using a Pre-targeting Strategy

This protocol describes the visualization of a cell surface target using a TCO-labeled primary antibody and a tetrazine-fluorophore.

Materials:

  • Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-fluorophore conjugate (e.g., Cy5-tetrazine)

  • Anhydrous DMSO

  • Live cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on an imaging dish.

  • Pre-targeting with TCO-Antibody:

    • Dilute the TCO-labeled antibody in pre-warmed live cell imaging medium to a final concentration of 10-100 nM.

    • Replace the culture medium with the antibody solution and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Gently wash the cells three times with pre-warmed imaging medium to remove unbound antibody.

  • Labeling with Tetrazine-Fluorophore:

    • Prepare a 1-5 µM solution of the tetrazine-fluorophore in pre-warmed imaging medium.

    • Add the tetrazine-fluorophore solution to the cells.

  • Imaging:

    • Immediately begin acquiring images using a fluorescence microscope. The signal from the TCO-tetrazine ligation develops rapidly.

    • Time-lapse imaging can be performed to monitor the labeling process and subsequent dynamic cellular events.

  • Controls:

    • Specificity Control: Incubate cells with the TCO-labeled antibody, but without the tetrazine-fluorophore.

    • Background Control: Incubate unlabeled cells with the tetrazine-fluorophore.

    • Autofluorescence Control: Image unlabeled and untreated cells.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Antibody Labeling cluster_1 Step 2: Live Cell Imaging Ab Antibody in Amine-Free Buffer Incubate Incubate (RT, 60 min) Ab->Incubate TCO_Ester This compound or TCO-PEG-NHS TCO_Ester->Incubate Purify Purify (Desalting Column) Incubate->Purify TCO_Ab TCO-Labeled Antibody Purify->TCO_Ab Pre_target Pre-target with TCO-Antibody (37°C, 30-60 min) TCO_Ab->Pre_target Live_Cells Live Cells with Target Protein Live_Cells->Pre_target Wash_1 Wash (3x) Pre_target->Wash_1 Add_Tz Add Tetrazine- Fluorophore (1-5 µM) Wash_1->Add_Tz Image Fluorescence Microscopy Add_Tz->Image

Caption: Workflow for live cell imaging using a TCO-ester and tetrazine ligation.

Bioorthogonal Ligation Reaction

G cluster_reactants TCO_Ab TCO-Labeled Antibody Plus + Tz_Fluor Tetrazine- Fluorophore Arrow Tz_Fluor->Arrow Product Labeled Antibody- Fluorophore Conjugate Arrow->Product N2 + N₂

Caption: The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.

Conceptual Signaling Pathway Investigation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor (TCO-Labeled) Kinase1 Kinase 1 Receptor->Kinase1 Activation Interaction Proximity-induced Fluorescence (e.g., FRET) Receptor->Interaction Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 (Tetrazine-Fluor Labeled) Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Activation Kinase2->Interaction Response Cellular Response Effector->Response

Caption: Conceptual use of TCO-tetrazine ligation to study protein-protein interactions in a signaling pathway.

References

Application Notes and Protocols for Developing PROTACs Using a (2E)-TCO-PNB Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by hijacking the body's own cellular disposal machinery.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

A significant challenge in PROTAC development is their often high molecular weight, which can negatively impact cell permeability and other drug-like properties.[1] To address this, an innovative "in-cell self-assembly" strategy, termed Click-formed Proteolysis Targeting Chimeras (CLIPTACs), has been developed.[1] This approach utilizes bioorthogonal click chemistry, specifically the inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), to form the active PROTAC from two smaller, more cell-permeable precursors inside the cell.[1][3]

This document provides detailed application notes and protocols for the development of PROTACs utilizing a (2E)-TCO-PNB ester linker. This linker serves as a key reagent to functionalize a protein of interest (POI) ligand with a TCO moiety, preparing it for the subsequent in-cell click reaction with a tetrazine-modified E3 ligase ligand. The p-nitrophenyl (PNB) ester group of the linker readily reacts with primary or secondary amines on the POI ligand, while the TCO group provides the reactive handle for the bioorthogonal ligation.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The CLIPTAC approach achieves this same endpoint, with the key difference being the final assembly of the PROTAC molecule occurring within the target cell.

PROTAC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TCO_Ligand POI Ligand-TCO TCO_Ligand_in POI Ligand-TCO TCO_Ligand->TCO_Ligand_in Cellular Uptake Tz_Ligand E3 Ligase Ligand-Tz Tz_Ligand_in E3 Ligase Ligand-Tz Tz_Ligand->Tz_Ligand_in Cellular Uptake CLIPTAC Active PROTAC (CLIPTAC) TCO_Ligand_in->CLIPTAC Click Reaction (IEDDA) Tz_Ligand_in->CLIPTAC Ternary POI-PROTAC-E3 Ternary Complex CLIPTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC/CLIPTAC Mechanism of Action.

Experimental Workflows

The development and evaluation of PROTACs using the this compound linker involves a multi-step process, from the synthesis of the precursors to the final assessment of protein degradation in cells.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis of Precursors cluster_assembly Phase 2: In-Cell Assembly cluster_evaluation Phase 3: Biological Evaluation Synth_TCO Step 1: Synthesize POI Ligand-TCO using this compound Cell_Treatment Step 3: Treat Cells with Precursors (Sequential Dosing) Synth_TCO->Cell_Treatment Synth_Tz Step 2: Synthesize E3 Ligase Ligand-Tetrazine Synth_Tz->Cell_Treatment Click_Reaction Step 4: Intracellular Click Reaction Forms Active PROTAC Cell_Treatment->Click_Reaction WB_Assay Step 5: Western Blot Analysis (Assess Protein Degradation) Click_Reaction->WB_Assay Viability_Assay Step 7: Cell Viability Assay (Assess Cytotoxicity) Click_Reaction->Viability_Assay Dose_Response Step 6: Determine DC50 and Dmax WB_Assay->Dose_Response

Overall Experimental Workflow.

Data Presentation

The efficacy of a PROTAC is primarily quantified by its ability to induce the degradation of the target protein. Key parameters include DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1] Additional characterization can include binding affinities (IC50) of the precursors to their respective targets.

Table 1: Quantitative Data for BRD4-targeting CLIPTAC Precursors and Assembled PROTAC [1]

CompoundTargetAssayIC50 (nM)
JQ1-TCOBRD4-1AlphaScreen130
JQ1-TCOBRD4-2AlphaScreen50
JQ1-CLIPTAC (Assembled)BRD4-1AlphaScreen100
JQ1-CLIPTAC (Assembled)BRD4-2AlphaScreen50

Table 2: Concentration-Dependent Degradation of BRD4 by CLIPTAC Precursors [1][3]

JQ1-TCO Concentration (µM)Tz-thalidomide Concentration (µM)Cell LineTreatment DurationBRD4 Degradation
0.310HeLa18h + 18hPartial
110HeLa18h + 18hPartial
310HeLa18h + 18hComplete
1010HeLa18h + 18hComplete
100.3HeLa18h + 18hPartial
101HeLa18h + 18hPartial
103HeLa18h + 18hComplete
1010HeLa18h + 18hComplete

Experimental Protocols

Protocol 1: Synthesis of a TCO-Functionalized POI Ligand

This protocol describes a general method for conjugating the this compound to a POI ligand that contains a primary or secondary amine.

Materials:

  • POI ligand with an available amine functional group

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF or DMSO.

  • Add DIPEA (2-3 equivalents) to the solution to act as a non-nucleophilic base.

  • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Add the this compound solution dropwise to the POI ligand solution while stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting materials.

  • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove excess reagents and solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the pure TCO-functionalized POI ligand.

  • Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Protocol 2: In-Cell Assembly and Western Blot Analysis of Protein Degradation

This protocol outlines the procedure for treating cells with the TCO- and tetrazine-functionalized precursors to induce protein degradation, followed by assessment using Western blotting. This protocol is adapted from the methodology used for BRD4 degradation.[1]

Materials:

  • TCO-functionalized POI ligand (from Protocol 1)

  • Tetrazine-functionalized E3 ligase ligand (e.g., Tz-thalidomide)

  • Appropriate cell line (e.g., HeLa cells for BRD4)

  • Cell culture reagents (media, FBS, antibiotics)

  • DMSO (for dissolving compounds)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., Actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

Part A: Cell Treatment

  • Seed the chosen cell line in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Prepare stock solutions of the TCO-functionalized POI ligand and the tetrazine-functionalized E3 ligase ligand in DMSO.

  • Sequential Dosing: First, treat the cells with the TCO-functionalized POI ligand at the desired concentrations (e.g., ranging from 0.1 to 10 µM). Incubate for 18 hours. This allows for cellular uptake and binding to the POI.[1]

  • After the first incubation, add the tetrazine-functionalized E3 ligase ligand to the same wells at the desired concentrations (e.g., a fixed concentration of 10 µM or a varying range).[1]

  • Incubate the cells for an additional period (e.g., 18-24 hours) to allow for the in-cell click reaction and subsequent protein degradation.[1]

  • Include appropriate controls: vehicle (DMSO) only, each precursor alone, and a pre-formed PROTAC if available.

Part B: Western Blot Analysis

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to new tubes. Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Repeat the antibody incubation process for the loading control protein (e.g., re-probe the same membrane or use a separate gel).

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, generate dose-response curves to determine the DC50 and Dmax values.[1]

References

Application Notes and Protocols for (2E)-TCO-PNB Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of (2E)-TCO-PNB (trans-cyclooctene-p-nitrophenyl) ester in bioconjugation. This reagent is a valuable tool for the introduction of a trans-cyclooctene (B1233481) (TCO) moiety onto biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The incorporated TCO group can then be utilized in highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules. This two-step strategy is widely used for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes.[1][2]

The p-nitrophenyl (PNB) ester provides a reactive group for the acylation of primary amines, forming a stable amide bond. While similar to the more common N-hydroxysuccinimide (NHS) esters, PNB esters may exhibit different reaction kinetics and stability profiles, necessitating careful optimization of labeling conditions.

Reaction Principle

The overall bioconjugation strategy involves two key steps:

  • Amine Labeling: The (2E)-TCO-PNB ester reacts with primary amines on the target biomolecule to form a stable amide linkage, thereby attaching the TCO group.

  • Bioorthogonal Ligation: The TCO-labeled biomolecule is then reacted with a tetrazine-containing molecule of interest (e.g., a drug, a fluorescent probe, or a nanoparticle) via an iEDDA reaction. This "click chemistry" reaction is extremely fast and selective, proceeding readily in aqueous buffers without the need for a catalyst.[3][4]

Data Presentation

Storage and Stability

Proper storage and handling of this compound are crucial to maintain its reactivity. The TCO group is susceptible to isomerization to its unreactive cis-cyclooctene (CCO) form.[1]

ParameterConditionDuration
Storage (Solid) -20°C, desiccated, protected from lightUp to 3 years[5]
Stock Solution -80°C in anhydrous solvent (e.g., DMSO, DMF)Up to 6 months[3][5]
-20°C in anhydrous solvent (e.g., DMSO, DMF)Up to 1 month[3][5]
General Reaction Parameters

The following table provides a starting point for the reaction of this compound with primary amines. Optimization is highly recommended for each specific application.

ParameterRecommended RangeNotes
Molar Excess of this compound 10- to 30-fold over the biomoleculeThe optimal ratio should be determined empirically to achieve the desired degree of labeling.
Reaction pH 7.5 - 8.5Higher pH increases the nucleophilicity of primary amines but also increases the rate of hydrolysis of the PNB ester.
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES)Buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for the TCO-PNB ester and should be avoided.
Solvent for Stock Solution Anhydrous DMSO or DMFEnsure the solvent is of high quality and dry to prevent hydrolysis of the PNB ester.
Reaction Time 1 - 4 hoursThe reaction time will depend on the reactivity of the biomolecule, temperature, and pH.
Reaction Temperature Room Temperature (20-25°C)Lower temperatures (4°C) can be used to slow down hydrolysis and may be necessary for sensitive biomolecules.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes a general method for the covalent attachment of a TCO group to a protein using this compound.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.5-8.5 (or other amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Prepare this solution immediately before use as the PNB ester is susceptible to hydrolysis.

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the 10 mM this compound stock solution to the protein solution.

    • Gently mix the reaction mixture and incubate at room temperature for 1-4 hours with gentle agitation. For sensitive proteins, the incubation can be performed at 4°C, but the reaction time may need to be extended.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the TCO-labeled Protein:

    • Remove the excess, unreacted this compound and quenching reagent by desalting the labeled protein using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage:

    • Determine the concentration and degree of labeling of the purified TCO-protein conjugate.

    • Store the TCO-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: iEDDA Click Reaction of TCO-labeled Protein with a Tetrazine Compound

This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-labeled protein

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare the Reactants:

    • Dissolve the TCO-labeled protein in the Reaction Buffer.

    • Prepare a stock solution of the tetrazine-functionalized molecule in an appropriate solvent (e.g., DMSO, water).

  • Click Reaction:

    • Add a slight molar excess (e.g., 1.1 to 2-fold) of the tetrazine compound to the TCO-labeled protein solution.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast.[4]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any excess tetrazine reagent by size-exclusion chromatography or other suitable purification methods.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule TCO_Biomolecule TCO-labeled Biomolecule Biomolecule->TCO_Biomolecule Primary Amine Reaction TCO_PNB This compound TCO_PNB->TCO_Biomolecule Final_Conjugate Final Conjugate TCO_Biomolecule->Final_Conjugate iEDDA Reaction Tetrazine Tetrazine Compound Tetrazine->Final_Conjugate

Caption: Reaction scheme for the two-step bioconjugation process.

Experimental_Workflow Start Start Protein_Prep 1. Protein Preparation (Buffer Exchange) Start->Protein_Prep Labeling 3. Labeling Reaction (1-4 hours, RT) Protein_Prep->Labeling Stock_Prep 2. Prepare (2E)-TCO-PNB Ester Stock Solution Stock_Prep->Labeling Quench 4. Quench Reaction Labeling->Quench Purify1 5. Purify TCO-labeled Protein (Desalting/Dialysis) Quench->Purify1 Click_Reaction 6. iEDDA Click Reaction with Tetrazine Compound Purify1->Click_Reaction Purify2 7. Final Purification (Optional) Click_Reaction->Purify2 End End Purify2->End

Caption: Experimental workflow for protein labeling and conjugation.

References

Application Notes and Protocols for Targeted Drug Delivery Using (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-TCO-PNB ester is a versatile bifunctional molecule designed for applications in targeted drug delivery and bioconjugation. It features a highly reactive (2E)-trans-cyclooctene (TCO) group and an amine-reactive p-nitrophenyl (PNB) ester. This unique combination of functionalities allows for a two-step "click" chemistry approach to targeted therapies, particularly in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The core of this technology lies in the bioorthogonal reaction between the TCO group and a tetrazine-modified molecule. This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is exceptionally fast and specific, proceeding rapidly at physiological conditions without interfering with biological processes.[1][2] This "click" reaction enables the pre-targeting of a therapeutic agent to a specific site, followed by the administration of a second component that rapidly and selectively reacts with the first, minimizing off-target effects and enhancing therapeutic efficacy.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of targeted drug delivery: pre-targeted antibody-drug conjugates and PROTAC synthesis.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₁₅H₁₇NO₅[4]
Molecular Weight 291.30 g/mol [4]
Appearance White to off-white solid-
Solubility Soluble in organic solvents such as DMSO and DMF-
Storage Store at -20°C, desiccated. TCO compounds have a limited shelf life due to potential isomerization to the less reactive cis-cyclooctene (CCO) isomer.-

Note: this compound is reported to be less suitable for labeling proteins in aqueous buffers. For such applications, TCO-PEG-NHS esters are recommended to enhance hydrophilicity and reactivity.[5]

Application 1: Pre-targeted Antibody-Drug Conjugates (ADCs)

In a pre-targeted ADC strategy, an antibody modified with a TCO group is first administered and allowed to accumulate at the tumor site. Subsequently, a tetrazine-modified cytotoxic drug is administered, which then rapidly "clicks" with the TCO-functionalized antibody at the tumor, leading to localized drug release and tumor cell death. This approach can significantly improve the therapeutic index by reducing systemic exposure to the toxic payload.[3][6]

Experimental Workflow: Pre-targeted ADC Therapy

Pretargeted_ADC_Workflow cluster_synthesis Step 1: Antibody Modification cluster_administration Step 2: In Vivo Administration cluster_reaction Step 3: In Situ Click Reaction & Therapy Ab Antibody TCO_Ab TCO-Antibody Conjugate Ab->TCO_Ab Conjugation TCO_PNB (2E)-TCO-PNB ester TCO_PNB->TCO_Ab Inject_TCO_Ab Inject TCO-Ab Tumor_Accumulation Tumor Accumulation & Blood Clearance Inject_TCO_Ab->Tumor_Accumulation Inject_Tz_Drug Inject Tetrazine-Drug Tumor_Accumulation->Inject_Tz_Drug Time Delay Click_Reaction TCO-Tetrazine Click Reaction Inject_Tz_Drug->Click_Reaction Drug_Release Drug Release Click_Reaction->Drug_Release Tumor_Cell_Death Tumor Cell Death Drug_Release->Tumor_Cell_Death

Workflow for pre-targeted antibody-drug conjugate therapy.
Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on an antibody with this compound. The protocol is adapted from established methods for NHS ester conjugations.[7]

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer to a final concentration of 2-5 mg/mL.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Gently mix and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted PNB ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of the TCO-Antibody Conjugate:

    • Remove excess, unreacted this compound and byproducts using a desalting column according to the manufacturer's instructions.

  • Characterization:

    • Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, using methods such as MALDI-TOF mass spectrometry or by reacting the conjugate with a molar excess of a tetrazine-fluorophore conjugate and measuring the absorbance.[5]

Quantitative Data: In Vivo Pre-targeted Radioimmunotherapy

The following table summarizes biodistribution data from a pre-targeted radioimmunotherapy study using a TCO-modified antibody and a 177Lu-labeled tetrazine, demonstrating the principle of high tumor uptake and clearance from non-target tissues.[6]

Tissue% Injected Dose per Gram (%ID/g) at 4h% Injected Dose per Gram (%ID/g) at 120h
Tumor 4.6 ± 0.816.8 ± 3.9
Blood 1.8 ± 0.30.1 ± 0.0
Liver 1.0 ± 0.10.3 ± 0.1
Kidneys 0.8 ± 0.10.1 ± 0.0
Spleen 0.3 ± 0.10.1 ± 0.0

Application 2: Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8][9] this compound can be used as a linker to connect a target-binding ligand and an E3 ligase-binding ligand. The TCO group can be utilized in a "click" reaction to assemble the final PROTAC molecule, offering a modular and efficient synthetic strategy.[10]

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC Action cluster_degradation Protein Degradation E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Forms Complex Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 PROTAC PROTAC PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Mechanism of PROTAC-mediated protein degradation.
Protocol 2: Assembly of a PROTAC using this compound and Click Chemistry

This protocol outlines a general strategy for synthesizing a PROTAC where this compound is first conjugated to an amine-containing E3 ligase ligand, followed by a click reaction with a tetrazine-modified target-binding ligand.

Part A: Synthesis of TCO-E3 Ligase Ligand Conjugate

Materials:

  • Amine-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand)

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., DIPEA or Et₃N)

  • Purification supplies (e.g., HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve the amine-containing E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent.

    • Add the base (2-3 equivalents) to the reaction mixture.

  • Conjugation:

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.

  • Purification:

    • Purify the TCO-E3 ligase ligand conjugate by preparative HPLC.

    • Characterize the product by LC-MS and NMR.

Part B: PROTAC Assembly via TCO-Tetrazine Click Reaction

Materials:

  • TCO-E3 ligase ligand conjugate (from Part A)

  • Tetrazine-modified target-binding ligand

  • Reaction solvent (e.g., DMSO, PBS/DMSO mixture)

Procedure:

  • Click Reaction:

    • Dissolve the TCO-E3 ligase ligand conjugate (1 equivalent) and the tetrazine-modified target-binding ligand (1.1 equivalents) in the reaction solvent.

    • Stir the reaction at room temperature. The reaction is typically very fast and can be complete within minutes to a few hours. Monitor the reaction by observing the disappearance of the characteristic pink/red color of the tetrazine and by LC-MS.

  • Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Quantitative Data: TCO-Tetrazine Reaction Kinetics

The rate of the TCO-tetrazine click reaction is a critical parameter for its application in biological systems. The table below provides second-order rate constants for various TCO-tetrazine pairs, highlighting the rapid nature of this bioorthogonal reaction.[11]

TCO DerivativeTetrazine DerivativeSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
TCO-amine3,6-di-(2-pyridyl)-s-tetrazinePBS~30,000
TCO-PEG₃-amine3-methyl-6-phenyl-1,2,4,5-tetrazineAcetonitrile/Water~2,000
sTCO (strained TCO)3,6-di-(2-pyridyl)-s-tetrazinePBS>100,000

Conclusion

This compound is a valuable tool for researchers in the field of targeted drug delivery. Its dual functionality enables the straightforward synthesis of complex bioconjugates for applications such as pre-targeted ADCs and modular PROTAC assembly. The exceptionally fast and bioorthogonal nature of the TCO-tetrazine click reaction provides a powerful method for achieving high specificity and efficacy in targeted therapies. The protocols and data presented in this document serve as a guide for the successful implementation of this compound in drug development workflows.

References

Purification of (2E)-TCO-PNB Ester Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the purification of biomolecules conjugated with (2E)-TCO-PNB ester. The this compound is a valuable reagent for introducing the highly reactive trans-cyclooctene (B1233481) (TCO) moiety onto amine-containing molecules such as proteins, antibodies, and oligonucleotides. This enables their subsequent participation in rapid and specific bioorthogonal ligation with tetrazine-functionalized partners, a cornerstone of modern bioconjugation techniques for drug development, imaging, and diagnostics.[1][2]

The purification of the resulting TCO-conjugate is a critical step to remove unreacted TCO-PNB ester and other reaction components, ensuring the purity and functionality of the final product for downstream applications. The primary purification method detailed here is size-exclusion chromatography (SEC), a robust technique for separating molecules based on their hydrodynamic volume.[3][4][5]

Data Summary

The efficiency of the conjugation and subsequent purification can be assessed by determining the Degree of Labeling (DOL), which represents the average number of TCO molecules conjugated to each biomolecule.

BiomoleculeMolar Excess of TCO-PNB EsterTypical Degree of Labeling (DOL)Purification MethodExpected RecoveryPurity
Monoclonal Antibody (e.g., anti-HER2)5-15 equivalents4-10 TCOs/antibody[6]Size-Exclusion Chromatography (e.g., Zeba™ Spin Desalting Columns)[6][7]>85%>95%
Generic Protein (e.g., BSA)10-20 fold molar excess[2]Variable, dependent on lysine (B10760008) contentSize-Exclusion Chromatography / Dialysis[2]>80%>95%
Amino-modified Oligonucleotide10-50 equivalents1 TCO/oligonucleotideReversed-Phase HPLC / Anion-Exchange Chromatography[8][9][10]>90%>98%

Experimental Workflow

The overall workflow for the conjugation and purification of this compound conjugates is depicted below. It involves the initial conjugation of the TCO-PNB ester to the amine-containing biomolecule, followed by the purification of the resulting conjugate to remove excess reagents.

G cluster_0 Conjugation cluster_1 Purification cluster_2 Characterization A Prepare Biomolecule Solution (e.g., Antibody in PBS) C React Biomolecule with TCO-PNB Ester (e.g., 1-3 hours at room temperature) A->C B Prepare this compound Solution (in anhydrous DMSO or DMF) B->C D Equilibrate Size-Exclusion Column (e.g., Zeba™ Spin Desalting Column) C->D Transfer Reaction Mixture E Apply Reaction Mixture to Column D->E F Collect Purified TCO-Conjugate E->F G Determine Protein Concentration (e.g., A280 measurement) F->G Analyze Purified Product H Quantify Degree of Labeling (DOL) (e.g., reaction with a tetrazine-dye) G->H I Assess Functionality (e.g., binding affinity) H->I

Workflow for TCO-conjugate purification.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the labeling of primary amines (e.g., lysine residues) on a monoclonal antibody with this compound.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[2]

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[7]

  • Size-Exclusion Chromatography (SEC) spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).[6][7]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into an amine-free buffer like PBS.[11]

  • TCO-PNB Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[2]

  • Reaction Setup:

    • In a microcentrifuge tube, add the antibody solution.

    • Add the reaction buffer to constitute 10% of the final reaction volume.[7]

    • Add the desired molar excess (e.g., 5, 10, or 15 equivalents) of the TCO-PNB ester stock solution to the antibody solution.[6]

  • Incubation: Incubate the reaction mixture for 1 to 3 hours at room temperature with gentle mixing.[7]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

Protocol 2: Purification of the Antibody-TCO Conjugate using SEC Spin Columns

This protocol details the removal of unreacted TCO-PNB ester and other small molecules from the conjugation reaction mixture.

Materials:

  • SEC spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).

  • Collection tubes.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and place it in a collection tube.

    • Centrifuge the column at 1,500 x g for 1 minute to remove the storage solution.[7]

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 300 µL of PBS to the top of the resin.

    • Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

    • Repeat the equilibration step two more times.

  • Purification:

    • Place the equilibrated column in a new, clean collection tube.

    • Carefully apply the entire conjugation reaction mixture to the center of the resin bed.

    • Centrifuge the column at 1,500 x g for 2 minutes to collect the purified antibody-TCO conjugate.[7]

  • Concentration Measurement: Determine the concentration of the purified antibody-TCO conjugate using a spectrophotometer by measuring the absorbance at 280 nm (A280). A correction factor may be needed as the TCO group can also absorb at 280 nm.[6]

Characterization of the TCO-Conjugate

Determination of the Degree of Labeling (DOL)

The DOL can be determined by reacting the purified TCO-conjugate with a molar excess of a tetrazine-functionalized fluorescent dye (e.g., tetrazine-Oregon Green 488).[7] The absorbance of the dye on the labeled antibody is then measured and used to calculate the DOL.

Signaling Pathway and Logical Relationships

The logic of the purification process is based on the significant size difference between the antibody-TCO conjugate and the small molecule reactants and byproducts.

G cluster_0 Reaction Mixture Components cluster_1 Purification Principle cluster_2 Elution Profile A Antibody-TCO Conjugate (High Molecular Weight) E Size-Exclusion Chromatography A->E B Unreacted TCO-PNB Ester (Low Molecular Weight) B->E C Hydrolyzed TCO-PNB Ester (Low Molecular Weight) C->E D PNB Leaving Group (Low Molecular Weight) D->E F Separation Based on Hydrodynamic Volume E->F G Early Elution Fraction: Purified Antibody-TCO Conjugate F->G H Late Elution Fraction: Small Molecule Impurities F->H

Principle of SEC purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Insufficient molar excess of TCO-PNB ester.- Hydrolysis of TCO-PNB ester.- Inactive antibody (e.g., amine groups are not accessible).- Increase the molar excess of the TCO-PNB ester.- Ensure the use of anhydrous DMSO/DMF and prepare the stock solution immediately before use.- Confirm the purity and activity of the antibody.
Low Recovery - Incomplete elution from the SEC column.- Protein precipitation during conjugation.- Ensure the correct centrifugation speed and time for the SEC column.- Perform conjugation at a lower antibody concentration or in the presence of a mild stabilizing agent.
Presence of Aggregates - High degree of labeling leading to protein cross-linking.- Harsh reaction conditions.- Reduce the molar excess of the TCO-PNB ester.- Optimize reaction time and temperature. Analyze aggregates by SEC-HPLC.[5][12][13]

Conclusion

The protocols outlined in this document provide a robust framework for the successful purification of this compound conjugates. Proper purification is essential for the reliability and reproducibility of downstream applications in research, diagnostics, and therapeutic development. The use of size-exclusion chromatography offers a simple and effective method for obtaining highly pure TCO-functionalized biomolecules.

References

Troubleshooting & Optimization

troubleshooting (2E)-TCO-PNB ester reaction failure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting reactions involving (2E)-TCO-PNB ester. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of this compound in a question-and-answer format.

Question: Why is my reaction yield of this compound consistently low?

Answer: Low yields can stem from several factors. A primary concern is the potential isomerization of the trans-cyclooctene (B1233481) (TCO) to the less reactive cis-cyclooctene (CCO) form.[1] The highly strained trans isomer is crucial for the rapid inverse-electron-demand Diels-Alder (iEDDA) reaction.[2][3] Consider the following:

  • Reagent Quality: Ensure the starting (2E)-TCO-alcohol is pure and has not isomerized during storage. TCO compounds are not recommended for long-term storage.[1]

  • Reaction Conditions: The TCO's double bond may not be compatible with certain reaction conditions, such as the presence of halide ions if forming an acyl chloride intermediate.[2]

  • Purification: Separation of cis and trans isomers can be challenging and may lead to loss of the desired product.[2][4]

Question: I am observing multiple spots on my TLC/multiple peaks in my HPLC analysis of the product. What could be the cause?

Answer: The presence of multiple products often indicates isomerization or side reactions.

  • Diastereomers: Syntheses involving TCO can result in the formation of diastereomers (e.g., axial and equatorial isomers), which can be difficult to separate.[4][5] Using stereoselective synthesis routes can help minimize this issue.[5]

  • Isomerization: As mentioned, the trans-TCO can isomerize to the cis-TCO, resulting in a mixture of products.[1][2] This isomerization can sometimes be induced by reaction conditions.[2]

  • Side Reactions: The p-nitrophenyl (PNB) ester is a reactive group. If your reaction mixture contains nucleophiles other than your intended target, side reactions can occur.

Question: My purified this compound seems to be degrading or losing reactivity over time. How can I prevent this?

Answer: The stability of TCO derivatives is a known challenge.

  • Storage: this compound should be stored at low temperatures, typically -20°C for long-term storage (up to 3 years as a powder) or -80°C for stock solutions (up to 6 months).[6][7]

  • Isomerization: The inherent strain of the trans-double bond makes TCOs prone to isomerization to the more stable cis-form, which is not reactive in iEDDA click reactions.[1][8]

  • Hydrolysis: The PNB ester can be susceptible to hydrolysis, especially if exposed to moisture or non-neutral pH conditions.

Frequently Asked Questions (FAQs)

What is this compound and what is it used for?

This compound is a bifunctional chemical linker. It contains a trans-cyclooctene (TCO) group and a p-nitrophenyl (PNB) ester group.[9][10][11]

  • The TCO group is highly reactive towards tetrazine-containing molecules in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[6][7] This "click chemistry" reaction is very fast and specific, allowing for the labeling of biomolecules in complex biological environments.[3][12]

  • The PNB ester is a reactive group that readily couples with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[1][9]

This dual functionality makes it a valuable tool for applications such as creating antibody-drug conjugates (ADCs), developing PROTACs, and labeling biomolecules for imaging and diagnostic purposes.[6][7][11]

What are the key advantages of using TCO in bioorthogonal chemistry?

The primary advantage of TCO derivatives is their exceptionally fast reaction rate with tetrazines, which is among the fastest bioorthogonal reactions known.[12] This reaction proceeds without the need for a catalyst (e.g., copper), which can be toxic to cells, making it ideal for in vivo and live-cell applications.[13]

How can I monitor the progress of a reaction involving this compound?

For the reaction of the PNB ester with an amine, progress can be monitored by techniques like TLC, LC-MS, or HPLC by observing the consumption of the starting materials and the formation of the product. For the subsequent click reaction of the TCO group with a tetrazine, the reaction can often be monitored spectrophotometrically by following the disappearance of the characteristic absorbance of the tetrazine.[12]

Experimental Protocols & Data

Synthesis of this compound from (2E)-TCO-alcohol

This protocol describes a general method for the synthesis of this compound from the corresponding alcohol.

Materials:

  • (2E)-trans-Cyclooctenol

  • p-Nitrophenyl chloroformate

  • Pyridine (B92270) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • Dissolve (2E)-trans-cyclooctenol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add a solution of p-nitrophenyl chloroformate in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until TLC/LC-MS analysis indicates completion.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the this compound.

Quantitative Data Summary
ParameterValue / ConditionReference / Note
Molecular Formula C₁₅H₁₇NO₅[1][7]
Molecular Weight 291.30 g/mol [7][14]
Purity (Typical) ≥95%[1][10]
Storage (Powder) -20°C for up to 3 years[7]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[6][7]
Reaction pH (Amine coupling) 7-9[15]
Reaction pH (TCO-tetrazine) 6-9[13]

Visualizations

Reaction Scheme: Synthesis of this compound

G cluster_0 Reactants cluster_1 Product TCO_OH (2E)-TCO-alcohol reagents + Pyridine DCM, 0°C to RT TCO_OH->reagents PNP_Chloro p-Nitrophenyl Chloroformate PNP_Chloro->reagents TCO_PNB This compound reagents->TCO_PNB

Caption: Synthesis of this compound from (2E)-TCO-alcohol.

Troubleshooting Workflow for Low Reaction Yield

G cluster_reagents cluster_conditions cluster_purification start Low Yield of This compound check_reagents 1. Check Reagent Quality start->check_reagents reagent_purity Is starting TCO-alcohol pure? (Check for cis-isomer) check_reagents->reagent_purity check_conditions 2. Verify Reaction Conditions conditions_temp Was temperature controlled? check_conditions->conditions_temp check_purification 3. Optimize Purification purification_method Is chromatography separating isomers effectively? check_purification->purification_method reagent_storage Were reagents stored correctly? (Anhydrous solvents, proper temp) reagent_purity->reagent_storage Yes solution_reagents Source new, high-purity TCO-alcohol. Use fresh solvents. reagent_purity->solution_reagents No reagent_storage->check_conditions Yes reagent_storage->solution_reagents No conditions_atmosphere Was reaction under inert atmosphere? conditions_temp->conditions_atmosphere Yes solution_conditions Ensure strict temperature control and inert atmosphere. conditions_temp->solution_conditions No conditions_atmosphere->check_purification Yes conditions_atmosphere->solution_conditions No solution_purification Consider alternative chromatography conditions or HPLC. purification_method->solution_purification No

Caption: Troubleshooting workflow for low reaction yield issues.

References

Technical Support Center: (2E)-TCO-PNB Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-TCO-PNB ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules, helping you identify potential causes for low yields and providing actionable solutions.

Problem IDIssuePotential CauseRecommended Solution
TCO-01 Low or no conjugation to proteins in aqueous buffers. This compound is not recommended for labeling proteins in aqueous buffers due to poor reactivity and/or stability.[1]For protein labeling in aqueous buffers, use a more suitable amine-reactive TCO reagent such as TCO-PEG4-NHS Ester or TCO-PEG12-NHS Ester.[1]
TCO-02 Low conjugation yield in organic solvents. 1. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. 2. Reagent Degradation: Improper storage or handling of this compound. 3. Impure Reactants: Presence of contaminants in the amine-containing molecule or the TCO-PNB ester.1. Optimize Reaction Conditions: - Solvent: Ensure the use of anhydrous organic solvents such as DMSO, DMF, DCM, THF, or Chloroform.[1] - Temperature: Conduct the reaction at room temperature.[2] - Time: Allow the reaction to proceed for at least 60 minutes.[2] 2. Verify Reagent Integrity: - Store the this compound at -20°C and desiccated.[1][3] - For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[4] 3. Purify Reactants: Ensure the purity of your amine-containing molecule.
TCO-03 Difficulty purifying the final conjugate. 1. Excess Unreacted Reagents: High molar excess of TCO-PNB ester used in the reaction. 2. Presence of By-products: Side reactions occurring during the conjugation.1. Optimize Molar Ratio: Use a minimal excess of the TCO-PNB ester. 2. Purification Method: - For small molecules, consider column chromatography. - For larger molecules like proteins (if a suitable TCO-ester was used), utilize size-exclusion chromatography (SEC) or desalting columns to remove unreacted reagents.[][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is an amine-reactive chemical tool used to introduce a trans-cyclooctene (B1233481) (TCO) group onto molecules that contain primary or secondary amines.[7] The TCO group can then participate in a very fast and specific reaction called the inverse electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-labeled molecule.[8] This "click chemistry" reaction is often used in bioconjugation, such as in the synthesis of PROTACs.[4][8]

Q2: Why am I getting a low yield when trying to label my antibody with this compound in PBS buffer?

A2: this compound is not recommended for labeling proteins or antibodies in aqueous buffers like PBS.[1] This is due to poor activation and stability in aqueous environments, leading to low conjugation efficiency. For labeling proteins and antibodies, it is highly recommended to use water-soluble and more reactive alternatives like TCO-PEG4-NHS Ester or TCO-PEG12-NHS Ester.[1]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure its stability and reactivity, this compound powder should be stored at -20°C under desiccated conditions.[1][3] If you prepare a stock solution, it is best to store it at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

Q4: What solvents are compatible with this compound?

A4: this compound is soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform.[1] It is intended for use in organic media.[1]

Q5: How can I purify my molecule after conjugation with this compound?

A5: The purification method will depend on the nature of your conjugated molecule. For small molecules, standard purification techniques like flash column chromatography can be employed. For larger biomolecules (if a suitable TCO ester was used), size-exclusion chromatography (SEC) or desalting columns are effective for removing excess unreacted TCO reagent and by-products.[][6]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Amine-Containing Small Molecule in an Organic Solvent

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Reaction vessel

  • Stirring apparatus

  • Nitrogen or Argon gas (optional, for sensitive substrates)

Procedure:

  • Dissolve the amine-containing molecule in the chosen anhydrous organic solvent.

  • Add this compound to the solution. A 1.1 to 1.5 molar excess of the ester relative to the amine is a good starting point.

  • If the amine is present as a salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the salt and free the amine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench any remaining unreacted TCO-PNB ester by adding a small amount of an amine-containing scavenger (e.g., Tris buffer).

  • Purify the TCO-conjugated molecule using standard chromatographic techniques.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine-Molecule in Anhydrous Solvent mix Mix Reactants prep_amine->mix prep_tco Dissolve this compound prep_tco->mix react Stir at Room Temperature (1-4 hours) mix->react quench Quench Reaction react->quench purify Purify Conjugate (e.g., Chromatography) quench->purify product Isolated TCO-Conjugate purify->product

Caption: Workflow for this compound conjugation.

troubleshooting_flowchart start Low Conjugation Yield? q_buffer Are you using an aqueous buffer? start->q_buffer q_reagent Is the TCO-PNB ester old or improperly stored? q_buffer->q_reagent No sol_buffer Switch to a water-soluble TCO-NHS ester for aqueous reactions. q_buffer->sol_buffer Yes q_conditions Are the reaction conditions (solvent, temp, time) optimal? q_reagent->q_conditions No sol_reagent Use fresh, properly stored This compound. q_reagent->sol_reagent Yes q_purification Is purification removing the product? q_conditions->q_purification Yes sol_conditions Use anhydrous organic solvent, react at room temperature for 1-4h. q_conditions->sol_conditions No sol_purification Optimize purification method (e.g., SEC for large molecules). q_purification->sol_purification Yes

Caption: Troubleshooting logic for low conjugation yield.

References

preventing hydrolysis of (2E)-TCO-PNB ester in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-TCO-PNB ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments, with a special focus on preventing hydrolysis in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a bioconjugation reagent. It contains two key functional groups: a trans-cyclooctene (B1233481) (TCO) group and a p-nitrophenyl (PNP) ester. The PNP ester is an amine-reactive group that allows for the covalent attachment of the TCO moiety to proteins, antibodies, or other molecules containing primary amines (e.g., lysine (B10760008) residues). The attached TCO group can then participate in a highly efficient and specific bioorthogonal "click chemistry" reaction with a tetrazine-labeled molecule. This two-step process is widely used for labeling, imaging, and drug delivery applications.[1]

Q2: I am observing low labeling efficiency when using this compound to modify my protein in an aqueous buffer. What are the potential causes?

A2: There are two primary reasons for low labeling efficiency in aqueous buffers:

  • Hydrolysis of the PNP Ester: The p-nitrophenyl ester is susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH. This reaction cleaves the ester bond, resulting in a non-reactive carboxylic acid and rendering the TCO-PNB ester incapable of reacting with the primary amines on your target molecule.

  • Hydrophobicity and "Masking" of the TCO Group: The trans-cyclooctene moiety is hydrophobic. When conjugated to a protein in an aqueous solution, the TCO group may fold into and interact with hydrophobic pockets of the protein to minimize its exposure to the aqueous environment. This "masking" can make the TCO group inaccessible for the subsequent reaction with tetrazine, leading to a poor signal in your downstream application, even if the initial conjugation was successful.

Several sources explicitly state that TCO-PNB ester is not recommended for labeling proteins in aqueous buffers due to this "masking" effect, which results in a poor level of activation of the labeled protein.[2] For aqueous applications, TCO-reagents containing a hydrophilic polyethylene (B3416737) glycol (PEG) spacer are recommended.[2][3]

Q3: How does the hydrolysis of a PNP ester compare to that of an NHS ester?

Data Presentation: Hydrolytic Stability of Amine-Reactive Esters

Ester TypepHTemperature (°C)Half-life (t½)
NHS Ester7.004-5 hours[4]
NHS Ester8.0Room Temp.~125-210 minutes¹[2][5]
NHS Ester8.5Room Temp.~130-180 minutes¹[2][5]
NHS Ester8.6410 minutes[4]
NHS Ester9.0Room Temp.~110-125 minutes¹[2][5]

¹Data for porphyrin-NHS esters in carbonate buffer/10% DMSO.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation of TCO-PNB Ester to Protein PNP Ester Hydrolysis: The reagent has degraded in the aqueous buffer before reacting with the protein.Optimize Reaction pH: Perform the conjugation at a slightly acidic to neutral pH (6.5-7.5) to balance amine reactivity and ester stability. Work Quickly: Prepare the TCO-PNB ester stock solution in a dry, water-miscible organic solvent (e.g., DMSO, DMF) immediately before use and add it to your protein solution. Do not store the reagent in solution. Control Temperature: Conduct the reaction at 4°C for a longer duration (e.g., 2-4 hours) or at room temperature for a shorter period (e.g., 30-60 minutes) to minimize hydrolysis.
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target protein for reaction with the PNP ester.Use an Amine-Free Buffer: Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at the desired pH.
Successful TCO Conjugation but Low Signal in Downstream Tetrazine Reaction "Masking" of the TCO Group: The hydrophobic TCO moiety is likely buried within the protein, making it inaccessible to the tetrazine probe.Use a PEGylated TCO Reagent: The most effective solution is to use a TCO-reagent with a hydrophilic PEG spacer (e.g., TCO-PEG4-NHS Ester). The PEG linker increases the water solubility of the TCO group and extends it away from the protein surface, preventing hydrophobic interactions and ensuring its availability for reaction with tetrazine.[3]
Isomerization of TCO: The trans-cyclooctene has isomerized to the unreactive cis-cyclooctene.Proper Storage and Handling: Store the TCO-PNB ester at -20°C, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles.
Precipitation of TCO-PNB Ester Upon Addition to Aqueous Buffer Low Aqueous Solubility: TCO-PNB ester has limited solubility in aqueous solutions.Optimize Solvent Concentration: Dissolve the TCO-PNB ester in a minimal amount of dry DMSO or DMF before adding it to your aqueous reaction. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing the protein.

Experimental Protocols

Protocol 1: "Best Effort" Conjugation of this compound to a Protein in Aqueous Buffer

This protocol is provided for researchers who must use TCO-PNB ester in an aqueous medium. However, for optimal results, Protocol 2 is strongly recommended.

  • Buffer Preparation: Prepare an amine-free buffer, such as 100 mM sodium phosphate (B84403) with 150 mM NaCl, at a pH of 7.2-7.5.

  • Protein Preparation: Dissolve or exchange your protein into the prepared reaction buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to your protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification: Immediately remove excess, unreacted, and hydrolyzed TCO-PNB ester using a desalting column (size-exclusion chromatography) or dialysis.

Protocol 2: Recommended Method for TCO Labeling in Aqueous Buffer using TCO-PEG-NHS Ester
  • Buffer Preparation: Prepare an amine-free buffer, such as PBS, at a pH of 7.2-8.5.

  • Protein Preparation: Dissolve or exchange your protein into the reaction buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to your protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.

  • Purification: Remove excess reagent by using a desalting column or dialysis. The resulting TCO-labeled protein is now ready for reaction with a tetrazine-modified molecule.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_vs_Conjugation cluster_0 Reaction Pathways for TCO-PNB Ester TCO_PNB TCO-PNB Ester Conjugated_Protein TCO-Protein Conjugate TCO_PNB->Conjugated_Protein + Protein-NH2 (Desired Reaction) Hydrolyzed_TCO Hydrolyzed TCO (Inactive) TCO_PNB->Hydrolyzed_TCO + H2O (Competing Hydrolysis) Protein Protein-NH2 Protein->Conjugated_Protein H2O H2O (Aqueous Buffer) H2O->Hydrolyzed_TCO

Caption: Competing reactions of TCO-PNB ester in aqueous buffer.

TCO_Masking_and_Solution cluster_1 Problem: TCO Masking cluster_2 Solution: PEG Spacer TCO_PNB_Labeling 1. Labeling with TCO-PNB Ester Masked_TCO 2. Hydrophobic TCO buries in protein TCO_PNB_Labeling->Masked_TCO No_Reaction 3. No reaction with Tetrazine Probe Masked_TCO->No_Reaction TCO_PEG_Labeling 1. Labeling with TCO-PEG-NHS Ester Exposed_TCO 2. Hydrophilic PEG keeps TCO exposed TCO_PEG_Labeling->Exposed_TCO Successful_Reaction 3. Successful reaction with Tetrazine Probe Exposed_TCO->Successful_Reaction

Caption: "Masking" of TCO and the recommended PEG-spacer solution.

Recommended_Workflow start Start: Protein in Amine-Free Buffer (pH 7.2-8.5) prep_reagent Prepare fresh 10 mM TCO-PEG-NHS Ester in DMSO/DMF start->prep_reagent add_reagent Add 10-20x molar excess of TCO-reagent to protein prep_reagent->add_reagent incubate Incubate: RT for 30-60 min or 4°C for 2h add_reagent->incubate quench Optional: Quench with 50-100 mM Tris-HCl incubate->quench purify Purify via desalting column or dialysis quench->purify end End: TCO-labeled protein ready for Tetrazine ligation purify->end

Caption: Recommended workflow for TCO-labeling in aqueous buffer.

References

side reactions of (2E)-TCO-PNB ester with biological molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2E)-TCO-PNB ester in their experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a dual-function molecule used in bioconjugation and chemical biology.[1] It contains two key reactive groups:

  • A (2E)-trans-cyclooctene (TCO) group, which rapidly and selectively reacts with tetrazine-containing molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[2][3][4] This is a type of "click chemistry" that is bioorthogonal, meaning it can occur in complex biological systems without interfering with native processes.

  • A p-nitrophenyl (PNB) ester group, which is an amine-reactive functional group.[5] It is used to label proteins and other molecules by forming stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues.[6][7]

Its primary application is as a linker to first label an amine-containing biomolecule, which can then be targeted by a tetrazine-modified probe for applications in imaging, drug delivery, and diagnostics.[8][9][10]

Q2: What are the most common side reactions and causes of failure when using this compound?

A2: The most common issues stem from the inherent reactivity and stability of the two functional groups:

  • PNB Ester Hydrolysis: The ester is susceptible to hydrolysis in aqueous buffers, especially at neutral or alkaline pH, which deactivates the reagent before it can react with the target amine.[6]

  • TCO Isomerization: The strained trans-isomer of the cyclooctene (B146475) can relax to the more stable but unreactive cis-cyclooctene (CCO) isomer, preventing subsequent ligation with tetrazines.[5]

  • Reaction with Non-Target Nucleophiles: The PNB ester can react with other nucleophilic residues on proteins, most notably the thiol group of cysteine, leading to off-target labeling.[11]

  • Poor Solubility: The reagent has limited solubility in aqueous buffers, which can lead to aggregation and low reaction efficiency.[6]

Q3: My protein labeling efficiency is low. What are the likely causes?

A3: Low labeling efficiency is the most common problem and can be attributed to several factors. The primary suspects are PNB ester hydrolysis and reagent insolubility. One publication explicitly advises that TCO-PNB ester is not recommended for labeling proteins in aqueous buffers due to poor labeling efficiency, suggesting alternative reagents like TCO-PEG-NHS esters for such applications.[6] You may also be experiencing competition from other nucleophiles on your protein or using suboptimal reaction conditions (e.g., pH, temperature).

Q4: How can I minimize the hydrolysis of the PNB ester?

A4: To minimize hydrolysis, you should:

  • Prepare the stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.[6][9]

  • Add the reagent to the reaction mixture immediately after preparation.

  • Perform the labeling reaction at a slightly acidic to neutral pH (pH 6.5-7.5). Avoid basic conditions, which significantly accelerate ester hydrolysis.

  • Consider using a co-solvent (e.g., up to 10-20% DMSO) in your reaction buffer to improve solubility and reagent stability.

Q5: Does the PNB ester react with other amino acid residues besides lysine?

A5: Yes. While the PNB ester is primarily targeted towards primary amines (lysine side chains and the N-terminus), it can also react with other nucleophilic residues. The most significant off-target reaction is with the thiol group of cysteine.[11] The reactivity is highly dependent on the pKa of the specific residue within the protein's microenvironment.[7][12] A deprotonated thiol (thiolate) is a potent nucleophile that can compete with amines for reaction with the ester.

Q6: How stable is the TCO group, and how can I prevent its inactivation?

A6: The TCO group's reactivity relies on its strained trans configuration. This strain can be released by isomerization to the unreactive cis form (CCO).[5] This process can occur over time, and some suppliers note that TCO compounds are not recommended for long-term storage.[5] To maintain its reactivity:

  • Store the reagent desiccated at -20°C or below.[5][9]

  • Avoid prolonged exposure to light and heat.[9]

  • Use freshly prepared solutions for labeling. After conjugation to your biomolecule, use the TCO-labeled product in the subsequent tetrazine reaction as soon as is practical.

Troubleshooting Guide

Issue 1: Low or No Amine Labeling on the Target Biomolecule
Potential Cause Explanation Recommended Action
PNB Ester Hydrolysis The PNB ester is unstable in aqueous solutions and can hydrolyze to an unreactive carboxylic acid before it has a chance to label the target amine. This is a primary cause of failure in aqueous buffers.[6]1. Prepare reagent stock solutions fresh in anhydrous DMSO or DMF. 2. Lower the reaction pH to 6.5-7.2 to slow hydrolysis. 3. Minimize reaction time. 4. Perform a quality control experiment to assess hydrolysis (See Protocol 2). 5. Consider using a more stable amine-reactive linker, such as an NHS ester with a PEG spacer (e.g., TCO-PEG-NHS), which is better suited for aqueous reactions.[6]
Reagent Insolubility This compound has poor water solubility.[6] If it precipitates out of solution upon addition to the aqueous buffer, the effective concentration available for reaction will be very low.1. Increase the percentage of an organic co-solvent (e.g., DMSO, DMF) in the reaction buffer. Start with 5-10% and optimize as needed, ensuring your protein remains stable. 2. Ensure vigorous mixing immediately after adding the reagent to prevent local precipitation.
Competing Nucleophiles Other nucleophilic groups on the biomolecule, such as cysteine thiols, can react with the PNB ester, consuming the reagent and leading to off-target labeling.[7][11]1. If possible, block free thiols using a reagent like N-ethylmaleimide (NEM) prior to labeling, if they are not essential for your protein's function. 2. Analyze the product mixture by mass spectrometry to identify any off-target modifications.
Suboptimal Reaction pH Amine labeling requires the amine to be in its unprotonated, nucleophilic state. If the pH is too low, most primary amines will be protonated (-NH3+) and unreactive.1. Maintain a reaction pH between 7.0 and 8.0 for efficient amine labeling. This represents a compromise, as higher pH increases amine reactivity but also accelerates ester hydrolysis. A pH of ~7.4 is a common starting point.
Issue 2: Successful Amine Labeling, but Low or No Subsequent Tetrazine Ligation
Potential Cause Explanation Recommended Action
TCO Isomerization The reactive trans-cyclooctene (B1233481) (TCO) has isomerized to the unreactive cis-cyclooctene (CCO) either during storage, the initial labeling reaction, or subsequent handling.[5]1. Always store the stock reagent at -20°C or -80°C, desiccated, and protected from light.[1][9] 2. Avoid extended incubation times or high temperatures during the amine labeling step. 3. Use the TCO-labeled biomolecule in the tetrazine ligation step as soon as possible after purification. 4. Perform a quality control assay to check for active TCO (See Protocol 3).
Steric Hindrance The TCO group, once conjugated to your biomolecule, may be in a sterically hindered position that prevents the tetrazine probe from accessing it.1. If you suspect steric hindrance, consider using a linker with a longer spacer arm (e.g., TCO-PEG-NHS ester) to distance the reactive group from the body of the protein.

Data Summary

Table 1: Summary of Intended and Side Reactions of this compound

Reactive GroupIntended Reaction PartnerReaction ProductPotential Side ReactionCompeting Molecule/ConditionMitigation Strategy
PNB Ester Primary Amine (e.g., Lysine)Amide BondHydrolysisWater (especially at pH > 7.5)Work at neutral pH; use fresh reagent; add co-solvent.[6]
ThiolysisThiol (e.g., Cysteine)Block free thiols; use mass spectrometry to verify modification site.[7][11]
TCO TetrazineDihydropyridazine AdductIsomerizationHeat, Light, Long-term StorageStore at -20°C or below, desiccated; use promptly after labeling.[5][9]

Experimental Protocols

Protocol 1: General Protocol for Labeling Amines on Proteins

  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., PBS, HEPES) at pH 7.2-7.5. Ensure the buffer is free of primary amines (e.g., Tris).

  • Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution. If precipitation occurs, optimize the amount of co-solvent.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Quenching (Optional): Add a small molecule with a primary amine (e.g., 50 mM Tris or glycine) to quench any unreacted ester.

  • Purification: Remove excess, unreacted reagent using size exclusion chromatography (e.g., a desalting column) or dialysis against the storage buffer of choice.

  • Characterization: Confirm labeling using mass spectrometry (checking for the mass addition of the TCO moiety) and determine the degree of labeling (DOL) using a relevant assay.

Protocol 2: Quality Control - Assessing PNB Ester Hydrolysis via HPLC-MS

  • Sample Preparation: Prepare a solution of TCO-PNB ester (e.g., 100 µM) in your intended aqueous reaction buffer.

  • Incubation: Incubate the solution under the same conditions as your labeling reaction (e.g., room temperature for 1 hour).

  • Analysis: Analyze the sample at different time points (e.g., t=0, t=30 min, t=60 min) using reverse-phase HPLC-MS.

  • Interpretation: Monitor for the disappearance of the peak corresponding to the intact TCO-PNB ester (m/z) and the appearance of a new peak corresponding to the hydrolyzed product (TCO-carboxylic acid). This will give you a qualitative or quantitative measure of the reagent's stability in your buffer.

Protocol 3: Quality Control - Assessing TCO Isomerization via a Tetrazine Titration Assay

  • Reagents: Obtain a water-soluble, chromophoric, or fluorescent tetrazine (e.g., H-Tetrazine-Sulfo-NHS ester).

  • Sample Preparation: Prepare a known concentration of your TCO-labeled biomolecule.

  • Titration: In a spectrophotometer or fluorometer, add increasing amounts of the tetrazine reagent to your TCO-labeled biomolecule.

  • Measurement: The iEDDA reaction between a TCO and many common tetrazines quenches the tetrazine's color or fluorescence. Record the change in absorbance or fluorescence after each addition.

  • Interpretation: The amount of tetrazine required to cause the signal to plateau corresponds to the amount of active TCO in your sample. A lack of signal change indicates that the TCO has been inactivated (isomerized).

Diagrams

Intended_Reactions TCO_PNB This compound Labeled_Protein TCO-Labeled Protein TCO_PNB->Labeled_Protein Amine Reaction (PNB Ester + NH2) Protein Protein (with Lysine -NH2) Protein->Labeled_Protein Tetrazine Tetrazine Probe Final_Conjugate Final Conjugate Tetrazine->Final_Conjugate Labeled_Protein->Final_Conjugate iEDDA Ligation (TCO + Tetrazine)

Diagram 1. Intended reaction pathways for this compound.

Side_Reactions TCO_PNB This compound Hydrolyzed Hydrolyzed Ester (Inactive) TCO_PNB->Hydrolyzed Hydrolysis Thiol_Adduct Off-Target Thiol Adduct TCO_PNB->Thiol_Adduct Thiolysis Isomerized CCO Isomer (Inactive) TCO_PNB->Isomerized Isomerization Water H2O (Aqueous Buffer) Water->Hydrolyzed Cysteine Cysteine (-SH) Cysteine->Thiol_Adduct Heat Heat / Time Heat->Isomerized

Diagram 2. Key side reactions and stability issues affecting reagent activity.

Diagram 3. Troubleshooting workflow for low labeling efficiency.

References

Technical Support Center: TCO Group Isomerization & Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-cyclooctene (B1233481) (TCO) chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address stability issues related to TCO group isomerization during experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter with TCO stability in a question-and-answer format.

Q1: My TCO-conjugated antibody is showing significant loss of reactivity after incubation in serum or in vivo. What is the likely cause and how can I fix it?

A: The primary cause is likely the isomerization of the reactive trans-cyclooctene (TCO) to its unreactive cis-cyclooctene (CCO) isomer. In serum, this process can be mediated by copper-containing serum proteins.[1][2][3]

Troubleshooting Steps:

  • Modify the Linker: Increase the steric hindrance around the TCO tag by shortening or modifying the linker connecting the TCO to the antibody. This can prevent TCO's interaction with serum proteins.[1]

  • Choose a More Stable TCO: While highly strained TCOs like s-TCO are very reactive, they can be less stable. Consider using a more robust derivative like a parent TCO or d-TCO, which has shown improved stability in serum (>97% trans after 4 days at room temperature).[1]

  • Axial vs. Equatorial Isomers: Axially linked TCOs are generally more reactive. Recent developments have produced axially linked TCOs with enhanced stability and reactivity, offering a potential solution.[3]

Q2: I'm observing rapid isomerization of my TCO probe in cell culture media, especially DMEM. Why is this happening and what can I do?

A: This is a known issue caused by the degradation products of thiamine (B1217682) (Vitamin B1) present in many common cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM).[4] These degradation byproducts, which include thiol-containing compounds, can catalyze the isomerization of TCO to CCO, making experimental results in these media unrepresentative of in vivo stability.[4]

Troubleshooting Steps:

  • Use Thiamine-Free Media: If possible for your experiment, switch to a thiamine-free formulation of your cell culture medium.

  • Use Freshly Prepared Media: Thiamine degradation occurs over time. Using fresh media may reduce the concentration of catalytic degradation products.

  • "Lock-In" the Isomer Post-Experiment: To prevent isomerization during sample workup and analysis, you can "quench" the experiment by adding a small-molecule tetrazine. This will react with any remaining TCO, forming a stable adduct and effectively locking the isomeric state for accurate quantification.[4]

Q3: My highly reactive s-TCO or d-TCO derivative is isomerizing in the presence of high concentrations of thiols (e.g., GSH, DTT). How can I mitigate this?

A: Thiol-promoted isomerization is a common challenge, particularly for highly strained and reactive TCO derivatives.[1] The mechanism is thought to involve a radical-mediated pathway initiated by the thiol.[5] For example, d-TCO can show 43% isomerization after 5 hours in the presence of thiols at pH 7.4.[1]

Troubleshooting Steps:

  • Use a Radical Inhibitor: The addition of a water-soluble radical inhibitor, such as Trolox (a vitamin E analog), has been shown to effectively suppress or completely inhibit thiol-promoted isomerization.[5]

  • Optimize pH: The rate of thiol-promoted isomerization can be pH-dependent. If your experimental parameters allow, assess if adjusting the pH can slow the rate of isomerization.

  • Limit Exposure Time: Due to the extremely fast kinetics of strained TCOs with tetrazines, it may be possible to reduce the incubation time in high-thiol environments to minimize the extent of isomerization.[5]

Q4: My non-crystalline TCO reagents seem to degrade or isomerize during long-term storage. What are the best practices for storing them?

A: Prolonged storage, especially of non-crystalline and highly reactive TCO derivatives, can lead to isomerization and degradation.[1][6]

Storage Recommendations:

  • Store as a Solid: Crystalline TCO derivatives are often stable for extended periods when stored as solids at -20°C.[7]

  • Use Cold Solutions: If you must store them in solution, keep them at freezer temperatures to minimize degradation.[1]

  • Form Silver(I) Complexes: For highly reactive TCOs, forming a stable silver(I) (Ag(I)) metal complex can greatly extend their shelf life. The TCO can be readily released from the complex before use by the addition of a salt like NaCl.[2][5] Neat TCO derivatives stored as Ag(I) complexes showed ≥95% purity after 3 days at 30°C, whereas the free TCOs showed significant degradation (e.g., 98% for s-TCO).[5]

Stability and Reactivity Data of TCO Derivatives

The selection of a TCO derivative often involves a trade-off between reaction kinetics and stability. The following table summarizes stability data for common TCOs.

TCO DerivativeConditionStability ResultReactivity (k₂) with TetrazineCitation
s-TCO Neat, 30°C, 3 days98% degradation~3,300,000 M⁻¹s⁻¹[1][5]
Conjugated to mAb, in vivoHalf-life of 0.67 days-[1]
30 mM Mercaptoethanol100% isomerization in 18.5h-[5]
d-TCO Neat, 30°C, 3 days81% degradation~366,000 M⁻¹s⁻¹[1][5]
Human Serum, RT, 4 days>97% remained trans-isomer-[1]
Phosphate-buffered D₂O, 14 daysNo degradation or isomerization-[1]
Thiol solution (pH 7.4), 5h43% isomerization-[1]
oxo-TCO Neat, 30°C, 3 days37% degradation-[5]
Parent TCO (axial) D₂O-PBS, RT, 24h~85% stability~70,000 M⁻¹s⁻¹[8]
a-TCO D₂O-PBS, RT, 24h~90% stability~150,000 M⁻¹s⁻¹[8]

Frequently Asked Questions (FAQs)

Q: What is TCO group isomerization? A: TCO group isomerization is the chemical conversion of the highly strained, reactive trans-isomer of the cyclooctene (B146475) double bond into the more stable, but unreactive, cis-isomer.[5][6] This conversion eliminates the ring strain necessary for the rapid bioorthogonal reaction with tetrazines, thereby deactivating the molecule for its intended purpose.[9]

Q: Which TCO derivative is the "best"? A: The "best" TCO depends on the application. There is a well-documented trade-off between reactivity and stability.[1][9]

  • Highest Reactivity: s-TCO derivatives exhibit the fastest kinetics, making them ideal for applications requiring rapid labeling at very low concentrations.[7]

  • Balanced Profile: d-TCO and a-TCO derivatives offer a good balance, providing enhanced reactivity compared to parent TCOs but with significantly improved stability over s-TCO.[1][7][8]

  • Highest Stability: The original, less-strained TCO derivatives (like trans-cyclooct-4-enol) are the most resilient and are recommended for applications requiring long-term stability in a biological system.[6]

Q: How can I monitor TCO isomerization during my experiment? A: The most common methods for monitoring the trans-to-cis isomerization are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][10] In ¹H NMR, the olefinic protons of the trans and cis isomers appear at distinct chemical shifts, allowing for quantification of the relative ratio of the two isomers in a sample.[5]

Diagrams of Key Processes and Workflows

G cluster_main Thiol-Promoted Isomerization Pathway TCO Reactive TCO (trans-isomer) Radical_Initiation Radical Initiation TCO->Radical_Initiation Thiol-ene reaction Intermediate Thiol Adduct Radical Intermediate Radical_Initiation->Intermediate Thiol Thiol (R-SH) Thiol->Radical_Initiation Bond_Rotation C-C Bond Rotation Intermediate->Bond_Rotation Elimination Retro Thiol-ene Elimination Bond_Rotation->Elimination Elimination->Thiol Thiol radical regenerated CCO Unreactive CCO (cis-isomer) Elimination->CCO

Caption: Proposed radical-mediated mechanism for thiol-promoted TCO isomerization.

G cluster_workflow Troubleshooting Workflow for TCO Instability Start Experiment Shows Loss of TCO Reactivity Identify_Env Identify Environment Start->Identify_Env Serum In Serum / In Vivo? Identify_Env->Serum Media In Cell Media? Identify_Env->Media Thiol High Thiol Conc.? Identify_Env->Thiol Storage Long-term Storage? Identify_Env->Storage Sol_Serum ACTION: - Modify Linker - Use more stable TCO Serum->Sol_Serum Yes Sol_Media ACTION: - Use Thiamine-Free Media - Quench with Tetrazine Media->Sol_Media Yes Sol_Thiol ACTION: - Add Radical Inhibitor (Trolox) - Reduce Incubation Time Thiol->Sol_Thiol Yes Sol_Storage ACTION: - Store as Ag(I) Complex - Store Solid at -20°C Storage->Sol_Storage Yes

Caption: Decision workflow for diagnosing and solving TCO stability issues.

Experimental Protocols

Protocol 1: Monitoring Thiol-Promoted Isomerization by ¹H NMR

This protocol provides a general method to quantify the rate of TCO isomerization in the presence of a thiol, based on procedures described in the literature.[5]

Materials:

  • TCO derivative of interest

  • Deuterated solvent (e.g., D₂O, Methanol-d₄)

  • Phosphate-Buffered Saline (PBS), prepared in D₂O for pD adjustment

  • Thiol source (e.g., 2-Mercaptoethanol, Glutathione)

  • Radical inhibitor (optional, for control experiment): Trolox

  • NMR tubes and spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of your TCO derivative in the deuterated solvent. For a typical experiment, a final concentration of ~30 mM TCO is used.

  • Control Sample: In an NMR tube, mix the TCO solution with the deuterated PBS buffer (e.g., D₂O-PBS, pD 7.4). Acquire an initial ¹H NMR spectrum (t=0). This confirms the initial purity and isomeric state of your TCO.

  • Initiate Isomerization: To a new NMR tube, add the TCO solution, deuterated PBS buffer, and the thiol to a final concentration of ~30 mM.

  • (Optional) Inhibitor Control: Prepare a third sample identical to step 3, but also add the radical inhibitor Trolox to a final concentration of ~30 mM.

  • Time-Course Monitoring: Acquire ¹H NMR spectra of all samples at regular time intervals (e.g., 1, 2, 4, 8, 24 hours) at room temperature.

  • Data Analysis: Integrate the characteristic olefinic proton signals for both the trans- and cis-isomers. Calculate the percentage of isomerization at each time point using the formula: % Isomerization = [Integral(cis) / (Integral(cis) + Integral(trans))] * 100

Protocol 2: General Procedure for TCO-NHS Ester Protein Labeling

This protocol outlines the steps for conjugating a TCO moiety to a protein via a succinimidyl ester.[11][12]

Materials:

  • Protein of interest

  • TCO-NHS ester

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., PD-10) or dialysis equipment for purification

Procedure:

  • Protein Preparation: Buffer exchange the protein into the amine-free reaction buffer. The recommended protein concentration is 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 5-10 minutes. This step hydrolyzes any unreacted NHS esters.

  • Purification: Remove excess, unreacted TCO reagent and quenched byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. The TCO-labeled protein is now ready for subsequent conjugation with a tetrazine-modified molecule.

References

Technical Support Center: Preventing Protein Aggregation After TCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation following trans-cyclooctene (B1233481) (TCO) conjugation.

Troubleshooting Guide

Issue: Protein Precipitation or Visible Aggregates Observed After TCO Conjugation

Protein aggregation is a common challenge during bioconjugation, potentially leading to loss of protein activity and inaccurate experimental results.[1] The introduction of hydrophobic TCO moieties can increase a protein's propensity to aggregate.[2] This guide provides a systematic approach to troubleshoot and mitigate aggregation.

Initial Assessment & Common Causes

The first step is to identify the potential source of aggregation. Key factors include the properties of the TCO reagent, protein concentration, and reaction conditions.

Potential Cause Description Recommended Action
Hydrophobicity of TCO Reagent The TCO group is inherently hydrophobic. Attaching multiple TCO molecules can increase the overall hydrophobicity of the protein, promoting intermolecular interactions and aggregation.[2][3]Use TCO reagents with hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to improve the solubility of the conjugate.[3][4][5][6]
High Protein Concentration High concentrations of protein increase the likelihood of intermolecular interactions, which can lead to aggregation.[3][7]Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL).[2][3] If a high final concentration is required, consider adding stabilizing excipients.[1]
Suboptimal Buffer Conditions Incorrect pH, ionic strength, or the absence of stabilizing agents in the buffer can destabilize the protein, making it more susceptible to aggregation.[2][7]Optimize the reaction buffer. Ensure the pH is optimal for protein stability (typically pH 7.2-8.0 for NHS ester reactions).[7] Consider adding stabilizing excipients.
Over-labeling A high degree of labeling (high molar excess of TCO reagent) can significantly alter the protein's surface properties, leading to aggregation.[7]Perform a titration experiment to determine the optimal molar ratio of TCO reagent to protein that achieves sufficient labeling without causing aggregation.[7]
Presence of Unreacted Reagents Residual, unreacted TCO reagent can be hydrophobic and contribute to non-specific interactions and aggregation.[3]Purify the protein conjugate immediately after the reaction to remove excess, unreacted TCO reagent using techniques like desalting columns or dialysis.[3]
Systematic Troubleshooting Workflow

This workflow provides a step-by-step process to identify and resolve the cause of protein aggregation.

G start Start: Protein Aggregation Observed check_reagent 1. Check TCO Reagent Hydrophilicity start->check_reagent hydrophobic_reagent Is the TCO reagent highly hydrophobic? check_reagent->hydrophobic_reagent use_peg_linker Action: Switch to a TCO reagent with a hydrophilic PEG linker. hydrophobic_reagent->use_peg_linker Yes check_concentration 2. Evaluate Protein Concentration hydrophobic_reagent->check_concentration No use_peg_linker->check_concentration high_concentration Is protein concentration > 5 mg/mL? check_concentration->high_concentration lower_concentration Action: Reduce protein concentration to 1-5 mg/mL. high_concentration->lower_concentration Yes check_buffer 3. Assess Buffer Conditions high_concentration->check_buffer No lower_concentration->check_buffer suboptimal_buffer Is the buffer optimized for protein stability (pH, ionic strength)? check_buffer->suboptimal_buffer optimize_buffer Action: Screen different buffer compositions. Consider adding stabilizers. suboptimal_buffer->optimize_buffer Yes check_labeling 4. Review Degree of Labeling suboptimal_buffer->check_labeling No optimize_buffer->check_labeling over_labeling Is a high molar excess of TCO reagent being used? check_labeling->over_labeling titrate_reagent Action: Perform a titration to find the optimal reagent-to-protein ratio. over_labeling->titrate_reagent Yes check_purification 5. Verify Purification over_labeling->check_purification No titrate_reagent->check_purification no_purification Was the conjugate purified immediately after the reaction? check_purification->no_purification purify_conjugate Action: Purify the conjugate promptly using desalting columns or dialysis. no_purification->purify_conjugate No end End: Aggregation Minimized no_purification->end Yes purify_conjugate->end

Caption: Troubleshooting workflow for protein aggregation post-TCO conjugation.

Frequently Asked Questions (FAQs)

Q1: How can I prevent protein aggregation before starting the TCO conjugation?

Preventing aggregation starts with ensuring the stability of your protein in its storage and reaction buffers.

  • Optimize Buffer Conditions: Screen for optimal pH and ionic strength. Most proteins are least soluble at their isoelectric point (pI), so adjusting the buffer pH away from the pI can increase solubility.[1]

  • Use Stabilizing Excipients: Consider adding stabilizers to your buffer.[7]

Stabilizer Type Examples Mechanism of Action Typical Concentration
Sugars/Polyols Glycerol (B35011), Sucrose, TrehaloseStabilize the native protein structure by being preferentially excluded from the protein surface.5-20% (Glycerol)[7]
Amino Acids Arginine, Glycine, ProlineCan suppress aggregation by interacting with hydrophobic patches or stabilizing the native state.[1]50-100 mM (Arginine)[7]
Non-ionic Detergents Tween-20, Polysorbate 80Can help solubilize aggregates and prevent hydrophobic interactions.[7][8]0.01-0.1%[7]
Reducing Agents DTT, TCEPFor proteins with cysteine residues, these agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[1][2]1-5 mM[2]

Q2: What is the optimal temperature and incubation time for TCO conjugation to minimize aggregation?

The TCO-tetrazine click chemistry reaction is exceptionally fast, often completing within 30 to 60 minutes at room temperature.[3]

  • Temperature: Lowering the reaction temperature to 4°C can slow down the processes of protein unfolding and aggregation.[7] The reaction time may need to be extended (e.g., 2-4 hours or overnight) to ensure complete conjugation at a lower temperature.[3][7]

  • Incubation Time: For less reactive partners, extending the incubation time up to 2 hours at room temperature or even overnight at 4°C might be necessary.[3]

Q3: How do I choose the right TCO reagent to minimize aggregation?

The choice of TCO reagent is critical. The inclusion of a hydrophilic spacer arm can significantly reduce aggregation.

  • Hydrophilic Spacers: TCO reagents containing hydrophilic polyethylene glycol (PEG) linkers are highly recommended.[3][4][5][6] These PEG spacers increase the water solubility of the TCO-protein conjugate and can minimize steric hindrance.[6]

  • Linker Length: The length of the PEG linker can also be important. Longer PEG chains may provide better solubility and flexibility.[9]

Q4: How can I detect and quantify protein aggregation after TCO conjugation?

Several biophysical techniques can be used to detect and quantify protein aggregation.[7]

Technique Principle Information Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[10]Can resolve and quantify monomers, dimers, and higher-order soluble aggregates.[10][11]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.[12]Provides information on the size distribution of particles in solution, including aggregates.[12]
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a centrifugal field.[12]Can assess the homogeneity of a protein solution and detect the presence of aggregates over a wide molecular weight range.[12]
UV-Vis Spectroscopy (Aggregation Index) Measures light scattering by aggregates at 350 nm relative to the protein absorbance at 280 nm.[11]Provides a simple and rapid assessment of the presence of light-scattering aggregates.[11]
Intrinsic Tryptophan Fluorescence Monitors changes in the local environment of tryptophan residues, which can indicate protein misfolding and the early stages of aggregation.[11]Detects conformational changes that may precede aggregation.[11]

Experimental Protocols

Protocol 1: General TCO-NHS Ester Labeling of Proteins

This protocol describes the labeling of a protein with a TCO-NHS ester.

  • Protein Preparation:

    • Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[6]

    • Adjust the protein concentration to 1-5 mg/mL.[3][6]

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[3][6]

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[6][7] The optimal ratio should be determined empirically.

    • Incubate for 1 hour at room temperature or 2-4 hours at 4°C with gentle mixing.[3][7]

  • Quenching (Optional but Recommended):

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[3][6]

    • Incubate for 5-15 minutes.[6][7]

  • Purification:

    • Immediately remove excess, unreacted TCO-NHS ester using a desalting column or dialysis against a suitable storage buffer.[3][7]

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.

  • Preparation:

    • Prepare the TCO-labeled and tetrazine-labeled proteins in a suitable reaction buffer (e.g., PBS, pH 7.4).[3]

  • Reactant Calculation:

    • Determine the volumes of each protein solution needed to achieve the desired molar ratio. A 1:1 or a slight excess (1.05 to 1.5-fold) of the tetrazine-labeled protein is a common starting point.[3]

  • Conjugation:

    • Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation:

    • Allow the reaction to proceed for 30-60 minutes at room temperature.[3]

  • Purification (Optional):

    • If necessary, purify the final conjugate from any unreacted starting material using size-exclusion chromatography.[3]

  • Storage:

    • Store the final conjugate at 4°C or aliquot and store at -80°C with a cryoprotectant like glycerol for long-term stability.[1][3]

G cluster_0 Phase 1: TCO Labeling cluster_1 Phase 2: Tetrazine Conjugation prep_protein 1. Prepare Protein (Amine-free buffer, 1-5 mg/mL) prep_reagent 2. Prepare TCO-NHS Ester (10 mM in DMSO/DMF) prep_protein->prep_reagent labeling 3. Labeling Reaction (1 hr at RT or 2-4 hrs at 4°C) prep_reagent->labeling quench 4. Quench Reaction (Tris buffer) labeling->quench purify_tco 5. Purify TCO-Protein (Desalting/Dialysis) quench->purify_tco TCO_protein TCO-Labeled Protein purify_tco->TCO_protein prep_conjugation 6. Prepare Reactants (TCO-Protein & Tz-Protein in PBS) conjugation 7. Conjugation Reaction (Mix reactants, 30-60 min at RT) prep_conjugation->conjugation purify_final 8. Purify Final Conjugate (SEC, optional) conjugation->purify_final final_conjugate Final Conjugate purify_final->final_conjugate TCO_protein->prep_conjugation

References

minimizing non-specific binding of (2E)-TCO-PNB ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-TCO-PNB ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize non-specific binding during your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical reagent used for bioconjugation. It features two reactive groups:

  • A trans-cyclooctene (TCO) group, which participates in a highly efficient and specific "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-containing molecule. This reaction is very fast and bioorthogonal, meaning it does not interfere with native biological functional groups.[1][2][3]

  • A p-nitrophenyl (PNB) ester , which is an amine-reactive functional group. It forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues on proteins or antibodies, at a pH range of 7-9.[2][4]

This dual functionality allows for a two-step labeling strategy: first, the PNB ester is used to attach the TCO group to a protein of interest, and then the TCO-labeled protein can be specifically conjugated to a tetrazine-modified molecule.

Q2: What causes non-specific binding when using this compound?

Non-specific binding with this compound can arise from several factors:

  • Hydrolysis of the PNB ester: The PNB ester can react with water (hydrolyze), especially at higher pH values.[5][6] The hydrolyzed ester can no longer react with amines but may still bind non-specifically to proteins through weaker interactions.

  • Excess unreacted ester: If not properly removed, excess this compound can lead to high background signals.[1]

  • Hydrophobic interactions: The TCO group can be hydrophobic, which may cause the TCO-labeled protein to non-specifically associate with other proteins or surfaces.[1][7][8]

  • Electrostatic interactions: Changes in the protein's surface charge after labeling can lead to unintended electrostatic interactions.

  • Protein aggregation: Over-labeling or unfavorable buffer conditions can cause the protein to aggregate, trapping unreacted reagents and leading to non-specific signals.[1][4]

Q3: How can I minimize non-specific binding?

Minimizing non-specific binding requires careful optimization of the labeling and purification steps:

  • Optimize reaction pH: Perform the labeling reaction within the recommended pH range of 7-9 to balance amine reactivity and ester hydrolysis.[2][4]

  • Control stoichiometry: Use the optimal molar ratio of this compound to your protein to avoid over-labeling.

  • Quench the reaction: After the desired reaction time, add an amine-containing buffer like Tris or glycine (B1666218) to react with and "quench" any remaining unreacted PNB ester.[1][2]

  • Purify the conjugate: It is crucial to remove excess, unreacted, and hydrolyzed ester using methods like size-exclusion chromatography (desalting columns) or dialysis.[1][9]

  • Use PEGylated reagents: Consider using a TCO-PNB ester with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This can improve water solubility and reduce non-specific binding caused by the hydrophobicity of the TCO group.[1][2][4]

  • Add blocking agents: In downstream applications, use blocking agents like bovine serum albumin (BSA) or non-ionic surfactants to minimize non-specific interactions.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in downstream applications Excess unreacted or hydrolyzed this compound.Ensure thorough purification of the TCO-labeled protein using size-exclusion chromatography or dialysis to remove all small molecule contaminants.[1][9]
Hydrophobic interactions of the TCO group.Add a non-ionic surfactant (e.g., 0.05% Tween-20) to your wash buffers. Consider using a TCO reagent with a hydrophilic PEG linker in future experiments.[1][2][4]
Protein aggregation.Reduce the molar excess of the this compound in the labeling reaction. Optimize buffer conditions such as pH and ionic strength.[1][4]
Low labeling efficiency Hydrolysis of the PNB ester.Prepare the this compound solution immediately before use. Ensure the reaction pH is not too high (ideally between 7.2 and 8.5).[5][6][11]
Presence of primary amines in the buffer.Use an amine-free buffer such as phosphate-buffered saline (PBS) for the labeling reaction. Avoid buffers like Tris or glycine until the quenching step.[1][2]
Low protein concentration.Increase the protein concentration during the labeling reaction to favor the reaction with the PNB ester over hydrolysis.
Inconsistent labeling results Inaccurate reagent measurement.Carefully measure the concentrations of both the protein and the this compound stock solution before each experiment.
Moisture contamination of the ester.Allow the vial of this compound to warm to room temperature before opening to prevent condensation. Use anhydrous DMSO or DMF to prepare the stock solution.[1]

Data Presentation

Table 1: Effect of pH on NHS Ester Hydrolysis Half-life (Illustrative for PNB Esters)

This table illustrates the competition between the desired amine reaction and the undesirable hydrolysis of the activated ester at different pH values. PNB esters exhibit similar pH-dependent hydrolysis to the NHS esters shown here.

pH Temperature Half-life of Activated Ester Implication for Labeling
7.00°C4-5 hours[5]Slower hydrolysis, but also slower reaction with amines.
8.0-8.5Room Temp~30-60 minutesOptimal range for efficient amine labeling with manageable hydrolysis.[11]
8.64°C10 minutes[5]Rapid hydrolysis, significantly reducing the amount of active ester available for labeling.
Table 2: Qualitative Impact of Experimental Parameters on Non-Specific Binding
Parameter Modification Impact on Non-Specific Binding Rationale
Reaction pH Increase above 8.5IncreasePromotes hydrolysis of the PNB ester, leading to non-reactive species that can bind non-specifically.[5][6]
Molar Excess of Ester Increase significantlyIncreaseLeads to over-labeling, which can cause protein aggregation and increase the amount of unreacted ester requiring removal.[1]
Purification Step Omission or inefficiencyIncreaseFailure to remove excess unreacted and hydrolyzed ester is a primary cause of high background.[1][9]
PEG Spacer Inclusion in TCO reagentDecreaseThe hydrophilic PEG chain shields the hydrophobic TCO group, improving solubility and reducing non-specific hydrophobic interactions.[1][2][4]
Buffer Additives (in downstream assays) Addition of non-ionic surfactants (e.g., Tween-20)DecreaseDisrupts non-specific hydrophobic interactions.[10]
Addition of blocking proteins (e.g., BSA)DecreaseBlocks non-specific binding sites on surfaces and other proteins.[10]

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol provides a general guideline for labeling an antibody with this compound. Optimal conditions may vary depending on the specific antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (desalting column)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[9] If the buffer contains primary amines like Tris or glycine, perform a buffer exchange.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution in anhydrous DMF or DMSO.[2]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[9] The optimal ratio should be determined empirically.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[9]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).

    • Incubate for 15 minutes at room temperature to quench any unreacted ester.[2]

  • Purification of the TCO-labeled Antibody:

    • Remove the excess, unreacted, and hydrolyzed this compound using a size-exclusion chromatography column (desalting column) equilibrated with the desired storage buffer (e.g., PBS).[1][9]

    • The purified TCO-labeled antibody is now ready for conjugation with a tetrazine-modified molecule.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

This protocol outlines the general steps for purifying the TCO-labeled antibody from small molecule contaminants.

Materials:

  • Quenched antibody labeling reaction mixture

  • Size-exclusion chromatography column (desalting column) with an appropriate molecular weight cutoff (e.g., 40K MWCO for antibodies).

  • Equilibration/storage buffer (e.g., PBS, pH 7.4)

  • Collection tubes

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and place it in a collection tube.

    • Centrifuge the column to remove the storage solution.

    • Equilibrate the column by washing it multiple times with the desired buffer according to the manufacturer's instructions. This typically involves adding buffer and centrifuging to remove it, repeated 2-3 times.

  • Sample Loading:

    • Place the equilibrated column into a new collection tube.

    • Slowly apply the quenched reaction mixture to the center of the resin bed.

  • Elution:

    • Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes).

    • The larger, TCO-labeled antibody will pass through the column and be collected in the tube. The smaller, unreacted ester, hydrolyzed ester, and quenching buffer components will be retained in the resin.

  • Storage:

    • Store the purified TCO-labeled antibody at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage.

Visualizations

Chemical Principles of Non-Specific Binding

G Factors Contributing to Non-Specific Binding of this compound Conjugates cluster_causes Primary Causes cluster_consequences Consequences cluster_solutions Mitigation Strategies Unreacted Ester Unreacted Ester High Background High Background Unreacted Ester->High Background Hydrolyzed Ester Hydrolyzed Ester Hydrolyzed Ester->High Background Hydrophobicity Hydrophobicity Hydrophobicity->High Background False Positives False Positives High Background->False Positives Quenching Quenching Quenching->Unreacted Ester neutralizes Purification (SEC) Purification (SEC) Purification (SEC)->Unreacted Ester removes Purification (SEC)->Hydrolyzed Ester removes PEG Linker PEG Linker PEG Linker->Hydrophobicity reduces Blocking Agents Blocking Agents Blocking Agents->High Background prevents

Caption: Key causes of non-specific binding and corresponding mitigation strategies.

Experimental Workflow for Antibody Labeling and Purification

G Workflow: Antibody Labeling with this compound start Start: Antibody in Amine-Free Buffer prep_ester Prepare 10 mM This compound in DMSO/DMF start->prep_ester labeling Labeling Reaction: Add 10-20x molar excess Incubate 60 min @ RT start->labeling prep_ester->labeling quench Quench Reaction: Add Tris buffer Incubate 15 min labeling->quench purify Purification: Size-Exclusion Chromatography (Desalting Column) quench->purify end End: Purified TCO-Labeled Antibody purify->end

Caption: Step-by-step workflow for antibody conjugation and purification.

References

impact of pH on (2E)-TCO-PNB ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the (2E)-TCO-PNB ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, answers to frequently asked questions, and detailed protocols to ensure the successful execution of your experiments involving this amine-reactive trans-cyclooctene (B1233481) derivative.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

A1: The optimal pH for the reaction of p-nitrophenyl (PNB) esters with primary amines is generally between 7.2 and 9.0.[1] This pH range represents a balance between the increased nucleophilicity of the deprotonated amine at higher pH and the competing hydrolysis of the ester, which also accelerates under basic conditions.[2]

Q2: Why is my labeling efficiency with this compound low?

A2: Low labeling efficiency can be due to several factors:

  • Hydrolysis of the PNB ester: this compound is sensitive to moisture and can hydrolyze, especially at higher pH, rendering it inactive. It is crucial to prepare stock solutions in anhydrous organic solvents like DMSO or DMF immediately before use.[1]

  • Suboptimal pH: If the reaction pH is too low, the majority of primary amines will be protonated and thus less nucleophilic, slowing down the desired reaction. Conversely, if the pH is too high, the rate of ester hydrolysis can outcompete the aminolysis reaction.[2]

  • Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the ester and should be avoided.[1]

  • Poor solubility in aqueous buffers: It has been noted that TCO-PNB esters may exhibit poor activation for labeling proteins in aqueous buffers. Using co-solvents or alternative TCO-linker chemistries (e.g., TCO-PEG-NHS esters) might be necessary for efficient labeling of biomolecules in aqueous media.

Q3: How stable is the this compound in aqueous solutions?

Q4: Can I use this compound for labeling proteins in aqueous buffers?

A4: While it is possible, it is generally not recommended due to the potential for low labeling efficiency. The hydrophobicity of the TCO-PNB ester can lead to poor solubility and low reactivity in aqueous environments. For protein labeling, more hydrophilic linkers, such as those incorporating a PEG spacer and an NHS ester (e.g., TCO-PEG4-NHS), are often better suited. If you must use this compound, consider using a co-solvent system, but be mindful of the potential for protein denaturation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Amine Labeling Hydrolysis of PNB ester: The p-nitrophenyl ester is moisture-sensitive and has a finite half-life in aqueous buffers.- Allow the vial to equilibrate to room temperature before opening to prevent condensation.- Prepare stock solutions in anhydrous, water-miscible organic solvents (e.g., DMSO or DMF) immediately before use.[1]- Minimize the time the ester is in an aqueous buffer before the addition of the amine.
Suboptimal pH: The reaction of PNB esters with primary amines is pH-dependent.[2]- Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate (B1201080) buffer.[1]
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will react with the PNB ester.[1]- Use an amine-free buffer for the conjugation reaction. If your protein is in an amine-containing buffer, perform a buffer exchange prior to labeling.
Inconsistent Reaction Results Variable Hydrolysis Rates: The rate of PNB ester hydrolysis is highly dependent on pH and temperature.- Maintain tight control over the pH and temperature of your reaction to ensure reproducibility.
Precipitation of the Reagent: this compound may have limited solubility in purely aqueous buffers.- Add the ester (dissolved in a small amount of organic solvent like DMSO) to the reaction mixture with vigorous stirring to avoid precipitation.
Subsequent TCO-Tetrazine reaction fails Isomerization of TCO: The trans-cyclooctene can isomerize to the less reactive cis-cyclooctene over time.- Use freshly prepared or properly stored TCO-labeled molecules for the click reaction.
Steric Hindrance: The TCO moiety may be "buried" within the labeled molecule, making it inaccessible to the tetrazine.- Consider using a TCO linker with a longer spacer arm (e.g., a PEG spacer) to increase the accessibility of the TCO group.

Data Presentation

While specific hydrolysis data for this compound is not available in the provided search results, the following table illustrates the general trend of ester stability as a function of pH, based on established chemical principles for p-nitrophenyl esters.

Table 1: Illustrative Stability of p-Nitrophenyl Esters in Aqueous Buffers at 25°C

pHRelative Hydrolysis RatePrimary ReactionStability
< 4SlowAcid-catalyzed hydrolysisRelatively Stable
4 - 6Very SlowNeutral hydrolysisMost Stable
7 - 8ModerateBase-catalyzed hydrolysis beginsModerate Stability
> 8FastBase-catalyzed hydrolysis dominatesLow Stability
> 10Very FastRapid base-catalyzed hydrolysisVery Unstable

This table is for illustrative purposes and actual rates will vary based on the specific ester and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Primary Amine-Containing Molecule with this compound in an Organic Solvent

This protocol is suitable for small molecules soluble in organic solvents.

  • Reagent Preparation:

    • Dissolve the amine-containing molecule in an anhydrous aprotic solvent (e.g., DMF or DMSO) to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in the same anhydrous solvent to a concentration that is 1.2 to 5-fold molar excess over the amine-containing molecule.

  • Reaction:

    • Add the this compound solution to the solution of the amine-containing molecule.

    • Add a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to catalyze the reaction (typically 2-3 equivalents relative to the amine).

    • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

    • Upon completion, purify the TCO-labeled product using standard chromatographic methods (e.g., flash column chromatography or preparative HPLC).

Protocol 2: General Procedure for the TCO-Tetrazine Click Reaction
  • Preparation:

    • Prepare the TCO-labeled molecule and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4) or organic solvent.[3]

  • Reactant Calculation:

    • Determine the volumes of each solution required to achieve the desired molar ratio. A 1:1 or a slight excess (1.05 to 1.5-fold) of the tetrazine is commonly used.[3]

  • Conjugation:

    • Mix the TCO-labeled molecule with the tetrazine-labeled molecule.

  • Incubation:

    • The reaction is typically very fast and can proceed to completion within 60 minutes at room temperature.[3]

  • Purification and Storage:

    • If necessary, purify the final conjugate to remove any unreacted starting material using size-exclusion chromatography or dialysis.[3]

    • Store the final conjugate at 4°C.[3]

Visualizations

workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Click amine Amine-containing Molecule mix Mix & Incubate (Room Temp, 1-4h) amine->mix tco_pnb (2E)-TCO-PNB Ester tco_pnb->mix hydrolysis Hydrolysis (Side Reaction) tco_pnb->hydrolysis buffer Amine-free Buffer (pH 7.2-9.0) buffer->mix purify Purify TCO-Molecule (e.g., SEC) mix->purify click Add Tetrazine (Click Reaction) purify->click final Final Conjugate click->final

Caption: Workflow for labeling an amine-containing molecule with this compound.

ph_effect cluster_ph Impact of pH on this compound Reactivity Low_pH Low pH (< 7) Optimal_pH Optimal pH (7.2 - 9.0) Low_Amine_Reactivity Protonated Amine Low Nucleophilicity Slow Aminolysis Low_pH->Low_Amine_Reactivity High_pH High pH (> 9.0) Balanced_Reactivity Deprotonated Amine High Nucleophilicity Manageable Hydrolysis Optimal_pH->Balanced_Reactivity High_Hydrolysis Rapid Ester Hydrolysis Outcompetes Aminolysis High_pH->High_Hydrolysis

Caption: Logical relationship between pH and the reactivity of this compound with amines.

References

Validation & Comparative

Validating (2E)-TCO-PNB Ester Conjugation: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, validating the successful conjugation of small molecules to biomolecules is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for validating the conjugation of (2E)-TCO-PNB ester to amine-containing molecules. We present a detailed experimental protocol and compare the performance of HPLC with UV detection against Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Validation Methods

The choice of analytical technique for validating conjugation reactions is crucial for obtaining reliable and accurate data. Below is a comparison of HPLC with UV detection and LC-MS for the analysis of this compound conjugation.

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio, providing molecular weight information.
Specificity Good for separating conjugate from reactants based on retention time differences. May have limitations if reactants and products have similar UV spectra and retention times.Excellent specificity, as it confirms the molecular weight of the conjugate, providing unambiguous identification.
Sensitivity Generally lower sensitivity compared to LC-MS.High sensitivity, capable of detecting and quantifying low-level conjugates and impurities.[1][2]
Quantitative Accuracy Provides accurate quantification based on peak area, provided the peaks are well-resolved.Offers high accuracy in quantification, especially when using an internal standard.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Throughput Can be high, with relatively short run times for well-optimized methods.Throughput can be comparable to HPLC-UV, though data analysis may be more complex.
Information Provided Retention time and UV absorbance.Retention time, molecular weight, and structural information (with tandem MS).[3]
Ease of Use Relatively straightforward to operate and maintain.More complex instrumentation and data analysis, requiring specialized expertise.

Experimental Workflow for HPLC Validation

The following diagram outlines the general workflow for validating this compound conjugation using HPLC.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis conjugation Conjugation Reaction ((2E)-TCO-PNB + Amine) quenching Quench Reaction conjugation->quenching cleanup Sample Cleanup (e.g., Desalting) quenching->cleanup injection Inject Sample cleanup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Analyze Chromatogram detection->chromatogram quantification Quantify Conjugate chromatogram->quantification validation Validate Method quantification->validation logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Reactants This compound + Amine Molecule Conjugation Conjugation Reaction Reactants->Conjugation HPLC_System HPLC System (Pump, Detector, Column) Separation HPLC Separation (Gradient Elution) HPLC_System->Separation Conjugation->Separation Chromatogram Chromatogram (Peaks for Reactants & Product) Separation->Chromatogram Validation_Data Validation Data (Accuracy, Precision, etc.) Chromatogram->Validation_Data

References

A Comparative Guide to the Mass Spectrometry Characterization of (2E)-TCO-PNB Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the precise characterization of resulting conjugates is paramount. This guide provides a comprehensive comparison of (2E)-TCO-PNB ester with alternative amine-reactive click chemistry reagents, focusing on their characterization using mass spectrometry. The data and protocols presented herein are intended to assist researchers in selecting the optimal tools and methodologies for their specific applications, from antibody-drug conjugates (ADCs) to targeted proteomics.

Executive Summary

This compound is a valuable reagent for introducing trans-cyclooctene (B1233481) (TCO) moieties onto biomolecules for subsequent bioorthogonal ligation with tetrazine partners via the inverse-electron-demand Diels-Alder (iEDDA) reaction. Its primary alternative for amine modification in the realm of click chemistry is typically an N-hydroxysuccinimide (NHS) ester of a strained alkyne, such as dibenzocyclooctyne (DBCO), which participates in strain-promoted alkyne-azide cycloaddition (SPAAC).

The choice between these two chemistries has significant implications for reaction kinetics, stability, and, consequently, the mass spectrometric analysis of the final conjugates. The iEDDA reaction is known for its exceptionally fast kinetics, while SPAAC offers a balance of reactivity and stability. This guide delves into a head-to-head comparison from a mass spectrometry perspective, providing insights into expected outcomes and detailed experimental protocols.

Comparative Analysis of this compound and NHS-DBCO

The following table summarizes the key characteristics of this compound and a common alternative, NHS-DBCO, with a focus on aspects relevant to mass spectrometry.

FeatureThis compoundNHS-DBCOMass Spectrometry Implications
Reaction Chemistry Amine acylation with a p-nitrophenyl (PNB) ester, followed by iEDDA with tetrazine.Amine acylation with an NHS ester, followed by SPAAC with an azide.The mass addition of the TCO-tetrazine ligation product will be different from the DBCO-azide product.
Reaction Kinetics iEDDA is extremely fast (up to 10^6 M⁻¹s⁻¹).SPAAC is moderately fast (typically 10⁻¹ to 10³ M⁻¹s⁻¹).Faster kinetics of iEDDA may lead to more complete conjugation in a shorter time, potentially resulting in higher intensity signals for the conjugated species in mass spectra.
Reagent Stability TCO can isomerize to the less reactive cis-cyclooctene (CCO). PNB esters are susceptible to hydrolysis.DBCO is generally stable but can be sensitive to certain reducing agents. NHS esters are highly susceptible to hydrolysis in aqueous buffers.[1]Isomerization of TCO may lead to a population of non-reactive TCO-modified proteins, which can be observed as a separate species in the mass spectrum. Hydrolysis of the ester is a competing reaction that reduces conjugation efficiency.[2]
Side Products Potential for TCO isomerization. Hydrolysis of the PNB ester.Potential for side reactions with certain buffers or reducing agents. Hydrolysis of the NHS ester.Mass spectrometry can be used to detect and quantify side products, providing a measure of the reaction's cleanliness.
Drug-to-Antibody Ratio (DAR) Determination Can be determined by MALDI-TOF or native LC-MS by observing the mass shift corresponding to the number of conjugated TCO-tetrazine moieties.Can be determined by MALDI-TOF or native LC-MS by observing the mass shift corresponding to the number of conjugated DBCO-azide moieties.Both methods allow for DAR calculation. However, the higher efficiency of iEDDA might result in a more homogeneous DAR profile, which is reflected in a simpler mass spectrum.
Fragmentation Analysis (LC-MS/MS) The TCO-tetrazine linkage may have a characteristic fragmentation pattern.The triazole linkage formed in SPAAC is generally stable in collision-induced dissociation (CID).Differences in fragmentation can be exploited for confident identification of cross-linked peptides in proteomics applications.

Experimental Protocols

Detailed methodologies for antibody conjugation and subsequent mass spectrometry analysis are provided below.

Protocol 1: Antibody Conjugation with this compound and MALDI-TOF Analysis

1. Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • Tetrazine-functionalized molecule (e.g., a fluorescent dye or drug)

  • MALDI matrix (e.g., sinapinic acid)

2. Antibody Preparation:

  • Buffer exchange the antibody into an amine-free buffer like PBS at a concentration of 1-5 mg/mL.

3. TCO-PNB Ester Stock Solution:

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

4. Antibody Modification:

  • Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the antibody solution.

  • Incubate at room temperature for 1-2 hours.

5. Quenching and Purification:

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature.

  • Remove excess TCO-PNB ester using a desalting column.

6. Tetrazine Ligation:

  • To the TCO-modified antibody, add a 1.5- to 3-fold molar excess of the tetrazine-functionalized molecule.

  • Incubate at room temperature for 30 minutes to 1 hour.

7. MALDI-TOF Analysis:

  • Mix the conjugated antibody sample with the MALDI matrix solution (e.g., 10 mg/mL sinapinic acid in 50% acetonitrile/0.1% TFA).

  • Spot the mixture onto the MALDI target plate and let it dry.

  • Acquire the mass spectrum in the appropriate mass range for the antibody.

  • Calculate the degree of labeling (DOL) or drug-to-antibody ratio (DAR) by comparing the mass of the conjugated antibody to the unconjugated antibody.

Protocol 2: Antibody Conjugation with NHS-DBCO and ESI-MS Analysis

1. Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-DBCO

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • Azide-functionalized molecule

  • LC-MS system with an electrospray ionization (ESI) source

2. Antibody Preparation:

  • Buffer exchange the antibody into an amine-free buffer at a concentration of 1-10 mg/mL.[1]

3. NHS-DBCO Stock Solution:

  • Prepare a fresh 10 mM stock solution of NHS-DBCO in anhydrous DMSO or DMF.[3]

4. Antibody Modification:

  • Add a 10- to 40-fold molar excess of the NHS-DBCO stock solution to the antibody solution.[3]

  • Incubate at room temperature for 60 minutes or on ice for 2 hours.[3]

5. Quenching and Purification:

  • Add a quenching buffer to a final concentration of 50-100 mM Tris.[4]

  • Incubate for 5-15 minutes.[4]

  • Purify the DBCO-modified antibody using a desalting column.

6. SPAAC Reaction:

  • Add a 2- to 4-fold molar excess of the azide-functionalized molecule to the DBCO-modified antibody.[3]

  • Incubate for 2-12 hours at room temperature or overnight at 4°C.[3]

7. ESI-MS Analysis:

  • For native MS analysis, buffer exchange the conjugate into a volatile buffer such as ammonium (B1175870) acetate.

  • Inject the sample into the LC-MS system.

  • Acquire the mass spectrum over a mass range that includes the expected charge states of the antibody conjugate.

  • Deconvolute the raw spectrum to obtain the zero-charge mass spectrum.

  • Determine the DAR from the mass difference between the conjugated and unconjugated antibody peaks.

Visualizing the Workflow and Comparison

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical comparison between the two conjugation strategies.

experimental_workflow cluster_tco This compound Pathway cluster_dbco NHS-DBCO Pathway Antibody Antibody Amine Modification\n(TCO-PNB Ester) Amine Modification (TCO-PNB Ester) Antibody->Amine Modification\n(TCO-PNB Ester) pH 7.4-8.0 Amine Modification\n(NHS-DBCO) Amine Modification (NHS-DBCO) Antibody->Amine Modification\n(NHS-DBCO) pH 7.2-8.0 Purification 1 Purification 1 Amine Modification\n(TCO-PNB Ester)->Purification 1 Desalting iEDDA Reaction\n(Tetrazine) iEDDA Reaction (Tetrazine) Purification 1->iEDDA Reaction\n(Tetrazine) Fast kinetics Final Conjugate (TCO) Final Conjugate (TCO) iEDDA Reaction\n(Tetrazine)->Final Conjugate (TCO) MS Analysis MS Analysis Final Conjugate (TCO)->MS Analysis MALDI-TOF or ESI-MS Purification 2 Purification 2 Amine Modification\n(NHS-DBCO)->Purification 2 Desalting SPAAC Reaction\n(Azide) SPAAC Reaction (Azide) Purification 2->SPAAC Reaction\n(Azide) Moderate kinetics Final Conjugate (DBCO) Final Conjugate (DBCO) SPAAC Reaction\n(Azide)->Final Conjugate (DBCO) Final Conjugate (DBCO)->MS Analysis MALDI-TOF or ESI-MS

Experimental workflow for bioconjugation and MS analysis.

logical_comparison cluster_criteria Comparison Criteria cluster_tco This compound cluster_dbco NHS-DBCO Kinetics Kinetics Very Fast (iEDDA) Very Fast (iEDDA) Moderate (SPAAC) Moderate (SPAAC) Stability Stability TCO Isomerization Risk TCO Isomerization Risk Generally Stable Generally Stable Side Products Side Products Potential for CCO species Potential for CCO species NHS Hydrolysis NHS Hydrolysis MS Readout MS Readout Potentially higher conjugate signal Potentially higher conjugate signal Clear separation of species Clear separation of species

Logical comparison of key features for MS characterization.

Conclusion

The characterization of bioconjugates by mass spectrometry is a critical step in modern drug development and proteomics research. Both this compound and NHS-DBCO are effective reagents for modifying primary amines for bioorthogonal click chemistry.

The choice between them should be guided by the specific experimental requirements. The extremely fast kinetics of the iEDDA reaction enabled by this compound may be advantageous for applications requiring rapid and efficient conjugation, potentially leading to higher signal intensities for the conjugated species in mass spectrometry. However, the potential for TCO isomerization should be considered and can be monitored by mass spectrometry.

Conversely, NHS-DBCO, while having slower reaction kinetics, offers good stability and may result in cleaner mass spectra with well-resolved peaks for different drug-to-antibody ratio species. Careful consideration of the experimental protocols and an understanding of the potential outcomes in mass spectrometry, as outlined in this guide, will enable researchers to make informed decisions and achieve robust and reliable characterization of their bioconjugates.

References

A Head-to-Head Comparison for Bioconjugation: (2E)-TCO-PNB Ester vs. TCO-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of reagents is paramount. This guide offers an objective comparison of two amine-reactive trans-cyclooctene (B1233481) (TCO) derivatives: (2E)-TCO-PNB ester and TCO-NHS ester. By examining their performance, stability, and optimal use cases, this document aims to provide the necessary data to inform your experimental design.

The inverse-electron demand Diels-Alder (iEDDA) reaction between a TCO moiety and a tetrazine-functionalized molecule is a cornerstone of modern bioconjugation, prized for its rapid kinetics and bioorthogonality. Both this compound and TCO-NHS ester are designed to introduce the TCO group onto biomolecules through reaction with primary amines, such as those on lysine (B10760008) residues. However, the nature of their amine-reactive ester group—a p-nitrophenyl (PNP) ester versus an N-hydroxysuccinimidyl (NHS) ester—dictates their suitability for different applications, particularly concerning the reaction environment.

Performance at a Glance: Key Differences

The primary distinction between these two reagents lies in their reactivity and stability in aqueous environments, which are the standard for most protein bioconjugation protocols.

FeatureThis compoundTCO-NHS EsterRationale & References
Recommended Application Modification of amine-containing molecules in organic solvents.[1][2]Protein and antibody labeling in aqueous buffers.TCO-PNB ester shows poor reactivity in aqueous buffers.[3] TCO-NHS esters are widely used and optimized for aqueous bioconjugation.
Amine Reactivity in Aqueous Buffer Low to negligible.HighThe p-nitrophenyl leaving group is less efficient than NHS in aqueous amine acylations, leading to poor labeling yields.[3]
Stability in Aqueous Buffer (pH 7-9) Prone to hydrolysis.Susceptible to hydrolysis, but generally sufficient for efficient conjugation.NHS esters have a half-life of minutes to hours depending on the pH, which is a known limitation but manageable under optimized conditions.[4] PNB esters also hydrolyze, and their lower reactivity with amines makes this competing reaction more problematic.
Conjugation Efficiency in Aqueous Buffer Very low.High (>90% with optimization).The higher reactivity of the NHS ester with primary amines outcompetes hydrolysis more effectively than the PNB ester.
Solubility Soluble in organic solvents like DMSO and DMF.[1]Available in standard and sulfonated forms to improve aqueous solubility.The addition of PEG spacers in many commercial TCO-NHS esters further enhances water solubility and reduces aggregation.[5]

Reaction Mechanisms and Experimental Workflows

The fundamental reaction for both esters is the acylation of a primary amine. The choice of ester influences the reaction environment and subsequent workflow.

Signaling Pathway Diagram

General Bioconjugation Workflow cluster_0 Amine-Reactive TCO Ester cluster_1 Biomolecule cluster_2 Bioconjugation Reaction cluster_3 Click Chemistry TCO_Ester This compound or TCO-NHS Ester Conjugation Amine Acylation TCO_Ester->Conjugation Protein Protein with Primary Amines (e.g., Lysine) Protein->Conjugation TCO_Protein TCO-Labeled Protein Conjugation->TCO_Protein Formation of Amide Bond iEDDA iEDDA Reaction TCO_Protein->iEDDA Tetrazine Tetrazine-labeled Molecule Tetrazine->iEDDA Final_Conjugate Final Bioconjugate iEDDA->Final_Conjugate

Caption: General workflow for bioconjugation using amine-reactive TCO esters.

Reaction Mechanism Comparison

Comparison of Amine Acylation Mechanisms cluster_PNB This compound Reaction cluster_NHS TCO-NHS Ester Reaction PNB_Reactants TCO-PNB + Protein-NH2 PNB_Intermediate Tetrahedral Intermediate PNB_Reactants->PNB_Intermediate Nucleophilic Attack (Slower in aqueous buffer) PNB_Products TCO-Protein + p-Nitrophenol PNB_Intermediate->PNB_Products Leaving Group Departure NHS_Reactants TCO-NHS + Protein-NH2 NHS_Intermediate Tetrahedral Intermediate NHS_Reactants->NHS_Intermediate Nucleophilic Attack (Faster in aqueous buffer) NHS_Products TCO-Protein + NHS NHS_Intermediate->NHS_Products Leaving Group Departure

References

A Comparative Guide to (2E)-TCO-PNB Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of drug development and chemical biology, the precise and stable linkage of biomolecules is paramount. The choice of a chemical linker is a critical determinant of the efficacy, stability, and overall performance of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an in-depth comparison of the (2E)-TCO-PNB ester, a bifunctional linker, with other commonly employed linkers, offering researchers, scientists, and drug development professionals a clear perspective on its advantages and limitations, supported by available data and detailed experimental protocols.

Introduction to this compound

The this compound is a heterobifunctional linker that features two key reactive groups:

  • trans-Cyclooctene (B1233481) (TCO): A strained alkene that reacts with extreme speed and selectivity with a tetrazine partner via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.

  • p-Nitrophenyl (PNP) Ester: An activated ester that reacts with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.

This dual functionality allows for a two-step conjugation strategy: first, the modification of an amine-containing biomolecule with the TCO moiety, followed by the highly specific and rapid ligation to a tetrazine-functionalized molecule.

Comparison with Other Linkers

The performance of this compound is best understood in comparison to other prevalent linkers, particularly the widely used TCO-NHS ester, as well as other bioorthogonal reaction pairs.

Key Performance Parameters
FeatureThis compoundTCO-NHS EsterDBCO-Azide (SPAAC)
Amine-Reactive Group p-Nitrophenyl (PNP) EsterN-Hydroxysuccinimide (NHS) EsterN/A
Bioorthogonal Reaction IEDDA (TCO + Tetrazine)IEDDA (TCO + Tetrazine)Strain-Promoted Azide-Alkyne Cycloaddition
Reaction Kinetics (IEDDA) Very Fast (up to 10^6 M⁻¹s⁻¹)Very Fast (up to 10^6 M⁻¹s⁻¹)Slower than IEDDA
Stability of Activated Ester Relatively highProne to hydrolysis in aqueous mediaN/A
Recommended Reaction Media Organic mediaAqueous and organic mediaAqueous and organic media
Aqueous Buffer Compatibility Not recommended for protein labelingWell-suited, especially with PEGylationWell-suited
Advantages of this compound

The primary advantage of the this compound lies in the enhanced stability of the p-nitrophenyl ester compared to the more common N-hydroxysuccinimide (NHS) ester. NHS esters are known to be highly susceptible to hydrolysis in aqueous environments, which can lead to a lower conjugation efficiency and the need for a larger excess of the linking reagent. The relative stability of the PNP ester can offer a longer shelf-life and a more controlled and efficient reaction, particularly in organic solvents. This stability has been shown to be advantageous in applications such as radiolabeling, where PNP esters have demonstrated superiority in terms of stability and yields.

Limitations and Considerations

Despite the stability of the PNP ester, the this compound has a significant limitation in its application for protein conjugation in aqueous buffers. Published information suggests that it is not recommended for this purpose due to a "poor level of activation of labeled proteins"[1]. For aqueous bioconjugation, TCO-PEG-NHS esters are considered more suitable[1]. This is likely due to the hydrophobic nature of the TCO moiety, which can lead to its sequestration within the hydrophobic domains of the antibody, rendering it inaccessible for the subsequent reaction with tetrazine. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer in TCO-NHS esters helps to mitigate this issue by increasing the linker's solubility and extending the TCO group away from the protein surface.

Furthermore, the trans-cyclooctene moiety in all TCO-based linkers is susceptible to isomerization to its less reactive cis-cyclooctene (CCO) form. This isomerization can be catalyzed by thiols and certain components of serum, which is a critical consideration for in vivo applications.

Experimental Protocols

Below are detailed protocols for key experiments to compare the performance of this compound with other linkers.

Protocol 1: Comparison of Amine Acylation Efficiency

Objective: To compare the efficiency of protein labeling with this compound and TCO-NHS ester.

Materials:

  • Antibody (e.g., IgG) at 5-10 mg/mL in PBS (pH 7.4)

  • This compound

  • TCO-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.5

  • Size-Exclusion Chromatography (SEC) system

  • UV-Vis Spectrophotometer

Methodology:

  • Reagent Preparation:

    • Dissolve this compound and TCO-NHS ester in anhydrous DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Set up parallel reactions for each linker.

    • To the antibody solution, add a 10-fold molar excess of the TCO-linker stock solution.

    • For the TCO-NHS ester, perform the reaction in PBS at pH 8.5.

    • For the this compound, the reaction can be attempted in a buffer with a higher percentage of organic co-solvent, alongside a reaction in aqueous PBS (pH 8.5) for direct comparison.

    • Incubate the reactions for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker by SEC using a column equilibrated with PBS (pH 7.4).

  • Analysis:

    • Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.

    • The degree of labeling (DOL), or the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry or by reacting the TCO-modified antibody with an excess of a tetrazine-fluorophore conjugate and measuring the fluorescence.

Protocol 2: Evaluation of Linker Hydrolysis Rate

Objective: To compare the hydrolytic stability of this compound and TCO-NHS ester.

Materials:

  • This compound

  • TCO-NHS ester

  • PBS (pH 7.4)

  • Acetonitrile (B52724)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.

Methodology:

  • Sample Preparation:

    • Prepare solutions of each linker in PBS (pH 7.4) at a known concentration (e.g., 1 mM).

  • Time-Course Analysis:

    • Incubate the solutions at room temperature.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each solution and quench the hydrolysis by adding an equal volume of acetonitrile.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Use a gradient of water and acetonitrile to separate the intact linker from its hydrolysis product.

    • Monitor the disappearance of the peak corresponding to the intact linker over time by measuring the peak area at a suitable UV wavelength.

  • Data Analysis:

    • Plot the percentage of remaining intact linker against time to determine the hydrolysis rate for each linker.

Visualizations

Logical Workflow for Linker Comparison

G cluster_0 Linker Selection cluster_1 Bioconjugation cluster_2 Bioorthogonal Reaction cluster_3 Performance Evaluation Linker_A This compound Conjugation Amine-Reactive Conjugation (e.g., to Antibody) Linker_A->Conjugation Linker_B TCO-NHS ester Linker_B->Conjugation Linker_C DBCO-NHS ester Linker_C->Conjugation Purification_1 Purification of Antibody-Linker Conjugate Conjugation->Purification_1 Kinetics Reaction Kinetics (Acylation & Click Reaction) Conjugation->Kinetics Click_Reaction IEDDA or SPAAC Reaction (with Tetrazine or Azide Probe) Purification_1->Click_Reaction Stability Stability Analysis (Hydrolysis, Serum Stability) Purification_1->Stability Efficiency Conjugation Efficiency (Degree of Labeling) Purification_1->Efficiency Purification_2 Purification of Final Bioconjugate Click_Reaction->Purification_2 Click_Reaction->Kinetics

Caption: Workflow for the comparative evaluation of bioconjugation linkers.

Signaling Pathway for Two-Step Bioconjugation

G Biomolecule Amine-Containing Biomolecule (e.g., Antibody) TCO_Biomolecule TCO-Modified Biomolecule Biomolecule->TCO_Biomolecule Amine Acylation Linker This compound Linker->TCO_Biomolecule Final_Conjugate Final Bioconjugate TCO_Biomolecule->Final_Conjugate IEDDA Click Reaction Tetrazine_Probe Tetrazine-Functionalized Probe (e.g., Drug, Fluorophore) Tetrazine_Probe->Final_Conjugate

Caption: Two-step bioconjugation strategy using this compound.

Conclusion

The this compound offers a distinct advantage in terms of the stability of its amine-reactive group compared to the more commonly used TCO-NHS ester. This enhanced stability can be beneficial for applications in organic media and may lead to more controlled and efficient conjugations. However, its utility for modifying proteins in aqueous buffers is questionable due to potential issues with hydrophobicity and reduced reactivity of the conjugated TCO moiety. For aqueous applications, particularly with proteins like antibodies, TCO-PEG-NHS esters appear to be the more reliable choice. The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the nature of the biomolecule, the reaction conditions, and the desired properties of the final bioconjugate. Researchers should carefully consider these factors and, when possible, perform comparative experiments to determine the most suitable linker for their needs.

References

A Comparative Analysis of Bioorthogonal Reaction Kinetics: Featuring (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of chemical biology, bioorthogonal reactions have become indispensable tools for researchers, scientists, and drug development professionals. These reactions enable the specific modification and tracking of biomolecules in complex biological environments without interfering with native processes. The inverse-electron demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines stands out for its exceptionally fast kinetics. This guide provides an objective comparison of the reaction kinetics of (2E)-TCO-PNB ester and other prominent bioorthogonal reagents, supported by experimental data and detailed methodologies.

The this compound is a bifunctional reagent featuring a strained trans-cyclooctene (B1233481) (specifically, a trans-cyclooct-2-enol derivative) for the iEDDA reaction and a p-nitrophenyl (PNB) ester for stable amide bond formation with amine-containing biomolecules, such as proteins and antibodies. The kinetics of the subsequent bioorthogonal ligation are critical for applications requiring high efficiency at low concentrations, such as in vivo imaging and antibody-drug conjugate (ADC) development.

Quantitative Comparison of Reaction Kinetics

The performance of bioorthogonal reagents is typically quantified by their second-order rate constants (k₂). The following tables summarize the kinetic data for the iEDDA reaction involving various TCO isomers and compare them with other common bioorthogonal reaction pairs, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).

Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
(2E)-TCO (axial isomer) 3,6-di-(2-pyridyl)-s-tetrazine~80,000[1]Aqueous Media
(2E)-TCO (equatorial isomer) 3,6-di-(2-pyridyl)-s-tetrazine~22,000[1]Aqueous Media
(4E)-TCO-OH3,6-di-(2-pyridyl)-s-tetrazine2,000[1]9:1 Methanol:Water
s-TCO (strained TCO)3,6-di-(2-pyridyl)-s-tetrazine3,300,000[1][2]Water, 25°C
d-TCO (dioxolane-fused TCO)3,6-di-(2-pyridyl)-s-tetrazine derivative366,000[1][3]Water, 25°C
Antibody-Conjugated TCO111In-labeled Tetrazine13,000[1]PBS, 37°C
(4E)-TCO-OHMethyltetrazine210[4]PBS, pH 7.4, 37°C
(4E)-TCO-OHH-substituted tetrazine30,000[5]PBS, pH 7.4, 37°C

Note: The reactivity of substituted TCOs like this compound is highly dependent on the stereochemistry of the functional group. The axial isomer is consistently shown to be more reactive than the equatorial isomer due to increased ring strain.[1][6]

Table 2: Comparison with Other Bioorthogonal Reactions

Reaction PairReagent 1Reagent 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
iEDDA (2E)-TCO (axial) Di-pyridyl-tetrazine ~80,000 [1]
iEDDAs-TCODi-pyridyl-tetrazine3,300,000[1][2]
SPAACDBCOBenzyl Azide~0.6 - 1.0[7]
SPAACBCNBenzyl Azide~0.06 - 0.1[7]
SPAACDBCOPhenyl Azide~0.03[8]
SPAACBCNPhenyl Azide~0.2[8]
SPAACDBCO-PEG4Azide-PEG42.1[4]

Experimental Protocols

The determination of second-order rate constants for fast bioorthogonal reactions is crucial for their quantitative comparison. The most common method is stopped-flow spectrophotometry.

Protocol: Determination of Second-Order Rate Constant using Stopped-Flow Spectrophotometry

This protocol describes the general procedure for measuring the reaction kinetics between a TCO derivative and a tetrazine.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to the final working concentrations. To ensure pseudo-first-order conditions, the TCO concentration should be at least 10-fold higher than the tetrazine concentration.

2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37°C).[5] b. Load the tetrazine and TCO solutions into the separate drive syringes of the instrument.[5][9] c. Rapidly mix the solutions by actuating the drive mechanism. This initiates the reaction in the observation cell. d. Monitor the reaction by following the decrease in the characteristic absorbance of the tetrazine over time. This is typically in the range of 510-540 nm.[5][10]

3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed pseudo-first-order rate constant (kobs). b. Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the TCO derivative, which is in excess: k₂ = kobs / [TCO] [9]

Visualizing the Bioorthogonal Labeling Workflow

The following diagram illustrates a typical experimental workflow for labeling a biomolecule, such as an antibody, using this compound followed by a bioorthogonal reaction with a tetrazine-functionalized probe (e.g., a fluorophore).

Bioorthogonal_Labeling_Workflow cluster_0 Step 1: Biomolecule Functionalization cluster_1 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule (e.g., Antibody with -NH2) TCO_Biomolecule TCO-Functionalized Biomolecule Biomolecule->TCO_Biomolecule Amine Reaction (Stable Amide Bond) TCO_Ester This compound TCO_Ester->TCO_Biomolecule TCO_Biomolecule_2 TCO-Functionalized Biomolecule Tetrazine_Probe Tetrazine Probe (e.g., Tetrazine-Fluorophore) Labeled_Biomolecule Labeled Biomolecule Tetrazine_Probe->Labeled_Biomolecule TCO_Biomolecule_2->Labeled_Biomolecule iEDDA Click Reaction (k₂ >>)

Caption: Workflow for Two-Step Bioorthogonal Labeling.

This workflow highlights the two key stages: the initial covalent attachment of the TCO moiety to the biomolecule of interest and the subsequent, rapid, and specific bioorthogonal reaction with a tetrazine-bearing probe. The efficiency of the second step is dictated by the high second-order rate constant of the TCO-tetrazine ligation.

References

A Comparative Guide to Bioorthogonal Labeling: Assessing the Efficiency of (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to specifically and efficiently label biomolecules is paramount for understanding their function, localization, and interactions. This guide provides a comprehensive comparison of the (2E)-TCO-PNB ester labeling strategy with other common amine-reactive labeling methods. We will delve into the efficiency, protocols, and underlying principles to aid in the selection of the most suitable approach for your research needs.

Introduction to this compound and Bioorthogonal Chemistry

This compound is an amine-reactive chemical probe that incorporates a trans-cyclooctene (B1233481) (TCO) moiety onto a target molecule.[1][2][3] This is the first step in a two-step labeling strategy rooted in bioorthogonal chemistry. The TCO group can then undergo a highly efficient and specific inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with a tetrazine-functionalized reporter molecule (e.g., a fluorophore or biotin).[4][5] This "click chemistry" reaction is known for its exceptionally fast kinetics and its ability to proceed in complex biological environments without interfering with native biochemical processes.[6]

However, it is crucial to note that This compound is not recommended for labeling proteins in aqueous buffers due to poor reactivity in such environments.[7] It is primarily designed for the modification of amine-containing molecules in organic media. For aqueous applications, more hydrophilic alternatives like TCO-PEG-NHS esters are recommended.[7]

This guide will therefore compare the overall two-step TCO-tetrazine labeling strategy, using a more aqueous-friendly TCO-NHS ester as a representative, against traditional single-step amine labeling with N-hydroxysuccinimide (NHS) esters of reporter molecules.

Performance Comparison of Labeling Chemistries

The choice of a labeling strategy hinges on a balance between reaction speed, specificity, efficiency, and the nature of the experimental system. The following table summarizes key performance metrics for the TCO-tetrazine ligation compared to conventional amine labeling with NHS esters.

FeatureTCO-Tetrazine Ligation (Two-Step)Direct NHS Ester Labeling (One-Step)
Reaction Principle 1. Amine reaction with TCO-NHS ester. 2. Bioorthogonal iEDDA reaction with tetrazine.Direct reaction of NHS ester with primary amines.
Specificity High for the TCO-tetrazine reaction. The initial amine labeling is less specific.Moderate. Reacts with all accessible primary amines (lysine residues and N-terminus).
Reaction Kinetics TCO-tetrazine ligation is extremely fast (k₂ up to 1 x 10⁶ M⁻¹s⁻¹).[8]The rate is dependent on pH and protein concentration.
Biocompatibility The TCO-tetrazine reaction is bioorthogonal and can be performed in living systems.Can be performed on purified proteins and in some cases on cells, but the reactivity of NHS esters can lead to off-target reactions.
Labeling Efficiency The efficiency of the initial TCO conjugation is similar to other NHS ester reactions. The subsequent click reaction is highly efficient.Typically 20-35% of the dye will conjugate to the protein, but this is highly dependent on protein concentration and buffer conditions.[9]
Key Advantage Unprecedented reaction speed of the second step and high specificity of the bioorthogonal reaction.Simplicity of a one-step procedure.
Key Disadvantage Two-step process. This compound is unsuitable for aqueous environments.Lack of site-specificity, potential for protein precipitation at high labeling degrees.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful labeling experiments. Below are generalized protocols for the TCO-tetrazine ligation strategy and direct NHS ester labeling.

Protocol 1: Two-Step Protein Labeling via TCO-Tetrazine Ligation (using TCO-PEG-NHS Ester)

This protocol describes the initial labeling of a protein with a TCO-PEG-NHS ester, followed by the bioorthogonal reaction with a tetrazine-conjugated reporter.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF)

  • Tetrazine-conjugated reporter molecule (e.g., Tetrazine-Fluorophore)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Step 1: TCO Functionalization of Protein

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.[11]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.[12] Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[11]

  • Purification: Remove excess TCO reagent using a desalting column or dialysis.

Step 2: Bioorthogonal Ligation with Tetrazine Reporter

  • Reactant Preparation: Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Ligation Reaction: Add a 1.05 to 1.5-fold molar excess of the tetrazine-conjugated reporter to the TCO-labeled protein.[8]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.[11]

  • Purification: The labeled protein can be purified by size-exclusion chromatography if necessary.

Protocol 2: One-Step Protein Labeling with a Fluorophore-NHS Ester

This protocol provides a general guideline for labeling a protein with an amine-reactive fluorescent dye.

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[10]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[10]

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]

  • Labeling Reaction: While gently stirring the protein solution, slowly add a 5:1 to 20:1 molar ratio of the dye solution to the protein solution.[10] Incubate for 1 hour at room temperature.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams outline the experimental workflows and reaction mechanisms.

experimental_workflow cluster_tco TCO-Tetrazine Labeling (Two-Step) cluster_nhs Direct NHS Ester Labeling (One-Step) protein1 Protein tco_protein TCO-Protein protein1->tco_protein Amine Reaction tco_nhs TCO-NHS Ester tco_nhs->tco_protein labeled_protein1 Labeled Protein tco_protein->labeled_protein1 iEDDA Reaction tetrazine_reporter Tetrazine-Reporter tetrazine_reporter->labeled_protein1 protein2 Protein labeled_protein2 Labeled Protein protein2->labeled_protein2 Amine Reaction nhs_reporter NHS-Reporter nhs_reporter->labeled_protein2

Comparative experimental workflows.

reaction_mechanisms cluster_tco_reaction TCO-Tetrazine Ligation cluster_nhs_reaction Direct NHS Ester Labeling Protein-NH2 Protein-NH2 Protein-NH-TCO Protein-NH-TCO Protein-NH2->Protein-NH-TCO + TCO-NHS TCO-NHS TCO-NHS Labeled Product 1 Labeled Product 1 Protein-NH-TCO->Labeled Product 1 + Tetrazine-Reporter Tetrazine-Reporter Tetrazine-Reporter Protein-NH2_2 Protein-NH2 Labeled Product 2 Labeled Product 2 Protein-NH2_2->Labeled Product 2 + NHS-Reporter NHS-Reporter NHS-Reporter

Reaction mechanisms overview.

Conclusion

The this compound is a specialized reagent for introducing the highly reactive TCO moiety to amine-containing molecules in organic solvents. For biological applications in aqueous environments, hydrophilic analogues such as TCO-PEG-NHS esters are necessary. The two-step TCO-tetrazine labeling strategy offers unparalleled speed and specificity in the second, bioorthogonal step, making it ideal for applications requiring rapid labeling at low concentrations, such as in living systems. In contrast, direct NHS ester labeling is a simpler, one-step method that is well-suited for labeling purified proteins, though it lacks site-specificity. The choice between these methods should be guided by the specific requirements of the experiment, including the nature of the sample, the need for biocompatibility, and the desired degree of labeling control.

References

Illuminating Bioorthogonal Reactions: A Comparative Guide to Analytical Methods for TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the cutting edge of bioconjugation, the TCO-tetrazine ligation stands out as a cornerstone of bioorthogonal chemistry. Its exceptional speed and specificity have unlocked new frontiers in live-cell imaging, antibody-drug conjugates (ADCs), and targeted drug delivery. However, the successful implementation and validation of this powerful reaction hinge on the rigorous application of analytical methods to confirm its efficiency and characterize its products. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to empower researchers in selecting the most appropriate method for their specific needs.

The inverse electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is prized for its rapid kinetics and biocompatibility.[1] Confirmation of this reaction is not merely a qualitative check but a quantitative necessity to ensure the integrity of the final conjugate and the reliability of subsequent applications. The choice of analytical method depends on the specific requirements of the study, such as the need for kinetic data, structural confirmation, or high-throughput screening.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance metrics of common analytical methods used to monitor and confirm the TCO-tetrazine reaction.

Analytical MethodPrincipleInformation ProvidedSpeedThroughputKey AdvantagesKey Limitations
UV-Vis Spectroscopy Measures the change in absorbance as the highly colored tetrazine is consumed.[2]Reaction progress, qualitative confirmation.FastHighSimple, readily available, good for initial screening.Limited sensitivity, potential for interference from other chromophores.
Stopped-Flow Spectrophotometry Rapidly mixes reactants and monitors absorbance or fluorescence changes on a millisecond timescale.[3][4]Precise second-order reaction kinetics (k₂ values).Very FastMediumGold standard for kinetic analysis.[3]Requires specialized equipment, not suitable for structural analysis.
Fluorescence Spectroscopy Monitors the change in fluorescence upon reaction, often using "turn-on" probes.Reaction completion, kinetic information, high sensitivity.FastHighHighly sensitive, suitable for in vitro and in-cell applications.Requires fluorogenic probes, potential for background fluorescence.
NMR Spectroscopy Provides detailed structural information of the final conjugate.Unambiguous structural confirmation of the dihydropyridazine (B8628806) product.SlowLowDefinitive structural elucidation.[5]Low sensitivity, requires high sample concentrations and purity, complex for large biomolecules.
Mass Spectrometry (MALDI-TOF, LC-MS) Determines the mass-to-charge ratio of molecules, confirming the mass of the conjugate.[4][6]Confirmation of successful conjugation and product mass.[7]FastHighHigh mass accuracy, suitable for complex mixtures (LC-MS).[8]Can be destructive, may not provide structural isomer information.
HPLC/UPLC Separates components of a reaction mixture for quantification.[9]Quantifies reactants and products, assesses purity.MediumMediumQuantitative analysis of reaction components.Requires method development, can be time-consuming.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducible and comparable results.

UV-Vis Spectroscopy for Monitoring Reaction Progress

This method relies on the characteristic absorbance of tetrazines (typically between 510-550 nm), which disappears upon reaction with TCO.[2]

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)[3]

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the TCO and tetrazine derivatives in a suitable solvent (e.g., DMSO).[3]

  • Dilute the tetrazine stock solution in the reaction buffer to a final concentration that gives an initial absorbance between 0.5 and 1.0 at its λmax.

  • Record a baseline spectrum of the tetrazine solution in a quartz cuvette.

  • Add the TCO solution to the cuvette, mix quickly, and immediately start monitoring the absorbance at the tetrazine's λmax over time.

  • Continue recording until the absorbance stabilizes, indicating the reaction is complete.

Stopped-Flow Spectrophotometry for Kinetic Analysis

This technique is ideal for determining the second-order rate constants of the fast TCO-tetrazine reaction by monitoring the rapid decrease in tetrazine absorbance.[3][4]

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)[3]

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the TCO and tetrazine derivatives in a compatible solvent (e.g., DMSO).[3]

  • Dilute the stock solutions to the desired final concentrations in the reaction buffer. Typically, the TCO is used in pseudo-first-order excess.[4]

  • Load the TCO and tetrazine solutions into the separate syringes of the stopped-flow instrument.

  • Equilibrate the solutions to the desired temperature (e.g., 37 °C).[3]

  • Initiate the automated mixing and data acquisition. The instrument will rapidly mix the reactants and record the decrease in absorbance of the tetrazine at its λmax (e.g., 515 nm) over a short time frame (milliseconds to seconds).[3]

  • Fit the resulting absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).

  • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO in excess.[10]

Mass Spectrometry for Confirmation of Conjugation

MALDI-TOF and LC-MS are powerful tools for confirming the formation of the desired conjugate by verifying its molecular weight.[7]

Materials:

  • TCO-tetrazine conjugate sample

  • MALDI-TOF or LC-MS system

  • Appropriate matrix for MALDI-TOF (e.g., sinapinic acid for proteins)[11]

  • Solvents for LC-MS (e.g., acetonitrile, water with formic acid)

Procedure (MALDI-TOF for Protein Conjugates):

  • Purify the protein conjugate to remove unreacted starting materials.

  • Prepare the MALDI matrix solution (e.g., 10 mg/mL sinapinic acid in 1:1 acetonitrile:water with 0.1% TFA).[11]

  • Mix the purified conjugate solution with the matrix solution on a MALDI target plate.

  • Allow the mixture to dry completely (co-crystallize).

  • Acquire the mass spectrum in the appropriate mass range. A successful conjugation is confirmed by a mass shift corresponding to the addition of the TCO-tetrazine ligation product.[7]

Procedure (LC-MS):

  • Dilute the reaction mixture in a suitable solvent.

  • Inject the sample into the LC-MS system.

  • Separate the components using an appropriate HPLC column and gradient.

  • Analyze the eluting peaks by mass spectrometry to identify the masses of the reactants, product, and any byproducts.[8]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for confirming the TCO-tetrazine reaction using different analytical methods.

TCO_Tetrazine_Reaction_Pathway TCO TCO Intermediate Diels-Alder Adduct TCO->Intermediate + Tetrazine Tetrazine Tetrazine->Intermediate Product Dihydropyridazine Intermediate->Product - N₂ N2 N₂ Gas

Figure 1: The inverse electron-demand Diels-Alder (iEDDA) reaction pathway.

Analytical_Workflow cluster_reaction TCO-Tetrazine Reaction cluster_analysis Analytical Confirmation Reactants Mix TCO and Tetrazine Reaction Incubate Reactants->Reaction UV_Vis UV-Vis Spectroscopy Reaction->UV_Vis Stopped_Flow Stopped-Flow Reaction->Stopped_Flow Fluorescence Fluorescence Spectroscopy Reaction->Fluorescence MS Mass Spectrometry Reaction->MS NMR NMR Spectroscopy Reaction->NMR HPLC HPLC / UPLC Reaction->HPLC

Figure 2: General workflow for analytical confirmation of the TCO-tetrazine reaction.

By understanding the principles, advantages, and limitations of each analytical method, and by following standardized protocols, researchers can confidently confirm the success of their TCO-tetrazine ligations, ensuring the quality and reliability of their downstream applications in drug development and biomedical research.

References

A Comparative Analysis of the Stability of TCO-Based Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals on the selection of trans-cyclooctene (B1233481) (TCO) linkers, focusing on their comparative stability. This guide provides quantitative data, detailed experimental protocols, and visualizations to facilitate informed decisions in the design of bioconjugates.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has become a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity in complex biological environments.[1][2] The stability of the TCO moiety is paramount for the successful application of this chemistry, particularly in multi-step processes or long-term in vivo studies. Instability, primarily through isomerization to the non-reactive cis-cyclooctene (CCO) isomer, can lead to a loss of reactivity and compromised experimental outcomes.[1][3] This guide provides a comparative overview of the stability of different TCO-based linkers, supported by experimental findings.

Factors Influencing TCO Linker Stability

Several factors can influence the stability of a TCO linker. One of the primary degradation pathways is the isomerization of the strained trans-isomer to its more stable but unreactive cis-conformer.[3] This process can be accelerated by exposure to certain conditions, including the presence of copper-containing proteins or thiols.[4][5]

Recent studies have focused on enhancing TCO stability by modifying the linker structure. Increasing steric hindrance around the TCO tag has been shown to impede the isomerization process.[4] Furthermore, the choice of the chemical bond connecting the TCO moiety to the molecule of interest (e.g., amide vs. carbamate) can significantly impact the overall stability of the conjugate.[6][7][8] The inclusion of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can also improve solubility and potentially influence stability by altering the linker's microenvironment.[2][9][10]

Comparative Stability Data

The following table summarizes the stability of various TCO-based linkers under different conditions, as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

TCO Linker TypeLinkageConditionsStability MetricFindingReference
Axial vs. Equatorial Linked TCOAmideIn vivo (tumor-bearing mice)Tumor-to-nontumor ratioThe choice of linker and the stereochemistry of the TCO tag can augment reactivity and improve in vivo performance.[4][4]
TCO with Increased Steric HindranceAmideIn vitro and in vivoIsomerization rateIncreased steric hindrance on the TCO tag can impede deactivation through isomerization to the cis-cyclooctene isomer.[3][4][3][4]
TCO-caged phenolsCarbamate (B1207046)In vitroCytotoxicity assayTCO-DMEDA-phenol conjugates demonstrate high stability, with a 750-fold lower cytotoxicity of the prodrug compared to the parent drug.[6][6]
Highly reactive sTCONot specifiedIn vivo (mice circulation)In vivo stabilityThe 5-fold more reactive sTCO exhibited the same in vivo stability as the parent TCO linker.[11][12][11][12]
TCO-NHS esterAmide (formed with primary amines)Aqueous solution (pH 7-9)Hydrolysis half-lifeNHS esters are prone to hydrolysis in aqueous environments, which competes with the desired amine reaction. The half-life decreases significantly with increasing pH.[13][14][1][13][14]
TCO-carbamateCarbamateIn vitro (20% ACN/PBS, 37°C)Half-lifeDifferent tetrazine carbamate linkers exhibit varying stability, with some showing good TCO-triggered cleavage and reasonable stability.[15][16][15][16]
rTCO-estersEsterIn serumDegradationCan be unstable in plasma (e.g., 87-96% degradation after 5 hours in serum), but stability can be improved by increasing steric hindrance.[8][8]
rTCO-carbonatesCarbonateIn serumFragmentationShow limited stability (e.g., 100% fragmentation after 5 hours in serum).[8][8]

Experimental Protocols

General Protocol for Assessing TCO Linker Stability in Plasma

This protocol provides a general framework for evaluating the stability of a TCO-conjugated molecule in plasma. Specific parameters may need to be optimized for the particular conjugate and assay being used.

1. Materials:

  • TCO-conjugated molecule of interest

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., containing a high concentration of a reactive tetrazine)

  • Analytical system (e.g., HPLC, LC-MS)

2. Procedure:

  • Incubation: Incubate the TCO-conjugated molecule at a final concentration of 1-10 µM in plasma (e.g., 50% human plasma in PBS) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding a quenching solution to react with any remaining intact TCO.

  • Sample Preparation: Precipitate plasma proteins (e.g., with cold acetonitrile), centrifuge, and collect the supernatant.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact TCO-conjugated molecule remaining at each time point.

  • Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of the TCO linker in plasma.

General Protocol for TCO-Linker Conjugation to an Antibody

This protocol describes the modification of an antibody with a TCO-NHS ester.

1. Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

  • Reaction Buffer (e.g., Borate Buffer, 50 mM, pH 8.5)

2. Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components.[17]

  • TCO-NHS Ester Solution: Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO.

  • Conjugation: Add a 5 to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept low (typically <10% v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[17]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS, pH 7.4.[17]

  • Characterization: Determine the concentration of the purified TCO-modified antibody using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined by various methods, including UV-Vis spectroscopy or mass spectrometry.

  • Storage: Store the TCO-modified antibody at 4°C.

Visualizations

TCO_Stability_Factors cluster_TCO TCO Linker cluster_Factors Factors Influencing Stability cluster_Outcome Stability Outcome TCO trans-Cyclooctene (TCO) (Reactive) Stable Stable TCO (Maintains Reactivity) TCO->Stable Stabilization Isomerized cis-Cyclooctene (CCO) (Unreactive) TCO->Isomerized Isomerization Steric_Hindrance Steric Hindrance Steric_Hindrance->Stable Linker_Chemistry Linker Chemistry (e.g., Amide, Carbamate) Linker_Chemistry->Stable Environment Biological Environment (e.g., Thiols, Copper) Environment->Isomerized

Caption: Factors influencing the stability of TCO-based linkers.

TCO_Stability_Workflow start Start: TCO-conjugated molecule incubation Incubate with plasma at 37°C start->incubation sampling Collect aliquots at different time points incubation->sampling quenching Quench with excess tetrazine reagent sampling->quenching precipitation Precipitate plasma proteins quenching->precipitation analysis Analyze supernatant by LC-MS or HPLC precipitation->analysis end End: Determine stability profile and half-life analysis->end

Caption: Experimental workflow for assessing TCO linker stability in plasma.

References

A Head-to-Head Battle of Bioorthogonal Reactions: Evaluating (2E)-TCO-PNB Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a bioorthogonal reaction is critical. This guide provides an in-depth comparison of the (2E)-TCO-PNB ester reaction, pitting it against established alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Supported by experimental data, this guide aims to provide a clear, objective analysis to inform your selection of the optimal bioorthogonal tool.

The this compound is a dual-functional linker, featuring a highly reactive trans-cyclooctene (B1233481) (TCO) group and an amine-reactive p-nitrophenyl (PNB) ester. This design allows for a two-pronged approach to bioconjugation: the TCO moiety participates in an exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner, while the PNB ester can form stable amide bonds with primary amines, such as those on lysine (B10760008) residues of proteins.[1][2]

Quantitative Performance Metrics: A Comparative Analysis

The efficacy of a bioorthogonal reaction is largely defined by its kinetics, stability, and orthogonality. The following table summarizes key quantitative data for the TCO-tetrazine ligation and its main competitors.

FeatureTCO-Tetrazine LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹[3]~10⁻³ - 1 M⁻¹s⁻¹[4]10 - 100 M⁻¹s⁻¹
Biocompatibility Excellent (catalyst-free)[5]Excellent (catalyst-free)[6]Limited in vivo due to copper cytotoxicity[6]
Reaction Conditions Physiological pH, temperature[5]Physiological pH, temperatureRequires copper(I) catalyst and ligands
Reactant Stability TCO can isomerize to the less reactive cis-cyclooctene; tetrazine stability varies.[7] Some TCO derivatives show half-lives of over 5 days in vivo.[8]Cyclooctynes can be unstable; azides are generally stable.[6]Azides and alkynes are generally stable.
Primary Byproduct Nitrogen gas (N₂)NoneNone
PNB Ester Stability Susceptible to hydrolysis and enzymatic cleavage by esterases/lipases.[4][9]Not ApplicableNot Applicable

In-Depth Look at Bioorthogonality

A critical aspect of any bioorthogonal reaction is the assurance that the reacting partners do not interfere with native biological processes.

TCO-Tetrazine Reaction: A Tale of Speed and Specificity

The IEDDA reaction between TCO and tetrazine is renowned for its extraordinary speed, with second-order rate constants orders of magnitude higher than those of SPAAC and CuAAC.[10] This rapid kinetics allows for efficient labeling at very low concentrations, minimizing potential off-target effects.[3] The TCO and tetrazine moieties are highly specific for each other and generally do not react with endogenous functional groups.[5] However, the stability of the TCO group can be a concern, as it can isomerize to its less reactive cis-isomer, particularly in the presence of thiols.[8]

The PNB Ester: A Double-Edged Sword

The inclusion of the PNB ester allows for a dual-functionalization strategy. However, this moiety introduces a potential vulnerability in the bioorthogonality of the this compound. P-nitrophenyl esters are known substrates for various cellular enzymes, including esterases and lipases, which can lead to cleavage of the ester and unintended release of the conjugated molecule.[4][9] This enzymatic degradation pathway represents a significant off-target reaction that must be considered, especially in long-term in vivo studies.

Alternative Bioorthogonal Reactions: A Brief Comparison
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction between a cyclooctyne (B158145) (like DBCO or BCN) and an azide (B81097) is also catalyst-free and bioorthogonal.[6] Its main drawback compared to the TCO-tetrazine ligation is its significantly slower reaction rate.[4]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While offering good reaction kinetics, the requirement for a cytotoxic copper(I) catalyst largely limits its application in living systems.[6]

Experimental Protocols

Here, we provide detailed methodologies for key experiments related to the evaluation of the bioorthogonality of this compound reactions.

Protocol 1: Determination of TCO-Tetrazine Reaction Kinetics using Stopped-Flow Spectrophotometry

This protocol is adapted from a study evaluating the kinetics of various tetrazines with TCO.[11]

Materials:

  • This compound

  • Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the this compound in DMSO.

    • Prepare a 1 mM stock solution of the tetrazine derivative in DMSO.

  • Prepare Reaction Solutions:

    • Dilute the TCO-PNB ester stock solution in PBS (pH 7.4) to a final concentration of 100 µM.

    • Dilute the tetrazine stock solution in PBS (pH 7.4) to a final concentration of 10 µM.

  • Kinetic Measurement:

    • Equilibrate the syringes of the stopped-flow spectrophotometer with the TCO-PNB ester and tetrazine solutions, respectively, at 37°C.

    • Rapidly mix the two solutions in the spectrophotometer's observation cell.

    • Monitor the decrease in absorbance of the tetrazine at its λmax (typically around 520 nm) over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO-PNB ester.

Protocol 2: Evaluation of PNB Ester Stability in Cell Lysate

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa)

  • Lysis buffer (e.g., RIPA buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare Cell Lysate:

    • Culture and harvest mammalian cells.

    • Lyse the cells using the chosen lysis buffer and collect the supernatant after centrifugation.

    • Determine the total protein concentration of the lysate (e.g., using a BCA assay).

  • Incubation:

    • Prepare a solution of this compound in PBS at a final concentration of 100 µM.

    • Add the cell lysate to the TCO-PNB ester solution to a final protein concentration of 1 mg/mL.

    • Incubate the mixture at 37°C.

  • Sample Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of acetonitrile.

    • Centrifuge to precipitate proteins and analyze the supernatant by HPLC.

  • Data Analysis:

    • Monitor the decrease in the peak corresponding to the intact this compound over time.

    • Calculate the half-life of the PNB ester in the cell lysate.

Visualizing the Workflow: Protein-Protein Conjugation

The dual functionality of the this compound can be leveraged for applications such as creating protein-protein conjugates. The following diagram illustrates a potential workflow.

protein_conjugation_workflow cluster_step1 Step 1: PNB Ester Reaction cluster_step2 Step 2: Tetrazine Functionalization cluster_step3 Step 3: Bioorthogonal Ligation ProteinA Protein A (with Lysine residues) ProteinA_TCO Protein A-TCO Conjugate ProteinA->ProteinA_TCO Amine Reaction TCO_PNB This compound TCO_PNB->ProteinA_TCO ProteinA_TCO_input ProteinA_TCO->ProteinA_TCO_input ProteinB Protein B (with Lysine residues) ProteinB_Tz Protein B-Tetrazine Conjugate ProteinB->ProteinB_Tz Amine Reaction Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->ProteinB_Tz ProteinB_Tz_input ProteinB_Tz->ProteinB_Tz_input Final_Conjugate Protein A-Protein B Conjugate ProteinA_TCO_input->Final_Conjugate IEDDA Reaction ProteinB_Tz_input->Final_Conjugate

Caption: Workflow for protein-protein conjugation using a dual-functional linker approach.

Logical Pathway for Evaluating Bioorthogonality

The decision-making process for selecting a bioorthogonal reaction involves a careful evaluation of several factors.

bioorthogonality_evaluation Start Define Application (e.g., in vivo imaging, proteomics) Kinetics Reaction Kinetics Required? Start->Kinetics TCO_Tetrazine TCO-Tetrazine Kinetics->TCO_Tetrazine Very Fast SPAAC SPAAC Kinetics->SPAAC Moderate CuAAC CuAAC (in vitro) Kinetics->CuAAC Good Stability Long-term Stability Needed? Stability->TCO_Tetrazine Yes (other TCOs) Stability->SPAAC Yes PNB_issue Consider PNB Ester Instability Stability->PNB_issue Yes (TCO-PNB) Orthogonality Potential for Off-Target Reactions? Orthogonality->TCO_Tetrazine Low (TCO/Tz) High (PNB) Orthogonality->SPAAC Very Low TCO_Tetrazine->Stability TCO_Tetrazine->Orthogonality SPAAC->Stability SPAAC->Orthogonality PNB_issue->Orthogonality

References

Safety Operating Guide

Proper Disposal Procedures for (2E)-TCO-PNB Ester: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of (2E)-TCO-PNB ester is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this reactive chemical.

This compound, a bifunctional linker containing a reactive p-nitrophenyl (PNB) ester and a trans-cyclooctene (B1233481) (TCO) moiety, requires careful management due to its reactivity and potential hazards. The following procedures are designed to provide clear, step-by-step guidance for its proper disposal.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and disposal.

PropertyValue
Chemical Name (1R,4E)-cyclooct-4-en-1-yl (4-nitrophenyl) carbonate
CAS Number 1438415-89-4
Molecular Formula C₁₅H₁₇NO₅
Molecular Weight 291.30 g/mol
Appearance White to off-white solid
Storage Class 11 - Combustible Solids
Water Hazard Class WGK 3 (severe hazard to water)

Immediate Safety Precautions

Before handling this compound for disposal, ensure that the following personal protective equipment (PPE) is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other appropriate chemical-resistant gloves.

  • Body Protection: A laboratory coat.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures

The recommended disposal procedure for this compound is to treat it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound, including any residual amounts in original containers and any contaminated disposable materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.

  • Labeling:

    • Label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • The full chemical name: "this compound" or "(1R,4E)-cyclooct-4-en-1-yl (4-nitrophenyl) carbonate"

      • The CAS number: "1438415-89-4"

      • The associated hazards (e.g., "Combustible Solid," "Irritant," "Environmental Hazard").

      • The date of accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow all institutional and local regulations for hazardous waste disposal.

Disposal of Empty Containers:

Empty containers that previously held this compound should also be treated as hazardous waste. They should not be rinsed into the sink or reused. Cap the empty container and dispose of it in the same manner as the chemical waste.

Spill Management:

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Containment: Prevent the spill from spreading by using a spill containment kit with absorbent materials.

  • Absorption: For small spills, carefully cover the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Once absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_preparation Preparation cluster_disposal Disposal Steps cluster_spill Spill Response A Wear Appropriate PPE Spill Spill? A->Spill B Collect Waste in Labeled Container C Store in Designated Waste Area B->C D Arrange for EHS Waste Pickup C->D End End D->End S1 Evacuate & Ventilate S2 Contain & Absorb S1->S2 S3 Collect as Hazardous Waste S2->S3 S4 Decontaminate Area S3->S4 S4->A Start Start Start->A Spill->B No Spill->S1 Yes

Essential Safety and Operational Guide for Handling (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of (2E)-TCO-PNB ester, a valuable bioorthogonal linker used in drug delivery, probe development, and bioconjugation. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

Given the GHS hazard classifications of skin and eye irritation associated with similar active esters, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shieldsChemical-resistant nitrile glovesLaboratory coatRecommended to be performed in a chemical fume hood. If not feasible, an N95-rated respirator is advised.
In-Solution Handling Chemical splash gogglesChemical-resistant nitrile glovesLaboratory coatAll operations should be conducted in a certified chemical fume hood.

Handling and Experimental Protocol

This compound is sensitive to light and moisture. Proper handling is crucial to prevent degradation and ensure experimental success.

Storage: Store at –20°C in a sealed container, protected from light and moisture.[1]

Required Materials:

  • This compound

  • Anhydrous solvents (e.g., DMF, DMSO)[1]

  • Argon or Nitrogen gas line

  • Appropriate glassware, syringes, and needles

  • Vortex mixer or sonicator

Step-by-Step Handling Procedure:

  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is clean and operational. Assemble all necessary glassware and purge with inert gas (argon or nitrogen) to remove atmospheric moisture.

  • Equilibration: Allow the sealed container of this compound to warm to room temperature before opening. This prevents condensation of moisture inside the vial.

  • Weighing: In the chemical fume hood, carefully weigh the desired amount of the solid ester into a pre-dried and inerted vial. Minimize the time the container is open.

  • Dissolution: Add the appropriate volume of anhydrous solvent to the vial containing the ester. Seal the vial and mix using a vortex or sonicator until fully dissolved. Protect the solution from prolonged exposure to light.[1]

  • Reaction Setup: Use standard air-free techniques (e.g., cannulation or syringe transfer) to add the this compound solution to your reaction mixture.

  • Post-Handling: Tightly reseal the stock container of the solid ester, purge with inert gas if possible, and return it to –20°C storage.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

  • Solid Waste: Collect any unused solid this compound and contaminated weighing paper or boats in a designated, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and rinsates, should be collected in a clearly labeled hazardous waste container for organic solvents.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste stream.

  • Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

Always consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal guidelines.

Workflow Diagram

The following diagram outlines the standard workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood & Inert Glassware A->B Safety First C Equilibrate Reagent to Room Temp B->C Prevent Condensation D Weigh Solid in Fume Hood C->D Moisture Sensitivity E Dissolve in Anhydrous Solvent D->E Protect from Light F Add to Reaction Mixture E->F Air-Free Technique G Return Stock to -20°C Storage F->G Maintain Integrity H Dispose of Liquid & Solid Waste G->H Segregate Waste I Decontaminate Work Area H->I Cleanliness J Doff PPE I->J Final Step

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.